3-(4-Bromophenyl)isoxazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWRDXQHQYRFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409742 | |
| Record name | 3-(4-Bromophenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119162-53-7 | |
| Record name | 3-(4-Bromophenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-bromophenyl)-1,2-oxazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis Pathway for 3-(4-Bromophenyl)isoxazol-5-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 3-(4-Bromophenyl)isoxazol-5-amine, a key intermediate in the development of various pharmacologically active compounds. The document details the synthetic route, experimental protocols, and relevant data, presented in a clear and structured format to aid researchers in its preparation and application.
Overview of the Synthetic Strategy
The most direct and efficient synthesis of this compound involves the cyclocondensation of a β-ketonitrile with hydroxylamine. This method is favored for its high regioselectivity and good yields. The key starting material for this pathway is 3-(4-bromophenyl)-3-oxopropanenitrile.
The overall reaction scheme is as follows:
Scheme 1: Synthesis of this compound
Caption: Overall synthetic workflow.
Experimental Protocols
This section provides a detailed experimental procedure for the synthesis of this compound based on established methods for the synthesis of 5-aminoisoxazoles from β-ketonitriles.
Synthesis of this compound
Materials:
-
3-(4-bromophenyl)-3-oxopropanenitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or another suitable base (e.g., potassium carbonate)
-
Ethanol (EtOH) or other suitable solvent (e.g., methanol, isopropanol)
-
Water (H₂O)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(4-bromophenyl)-3-oxopropanenitrile (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Dry the purified product under vacuum.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Data Presentation
Reactant and Product Information
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 3-(4-bromophenyl)-3-oxopropanenitrile | 3-(4-bromophenyl)-3-oxopropanenitrile | C₉H₆BrNO | 224.05 | Starting Material |
| Hydroxylamine hydrochloride | Hydroxylamine hydrochloride | H₄ClNO | 69.49 | Reagent |
| Sodium acetate | Sodium acetate | C₂H₃NaO₂ | 82.03 | Base |
| This compound | 3-(4-Bromophenyl)-1,2-oxazol-5-amine | C₉H₇BrN₂O | 239.07 | Product |
Reaction Parameters (Representative)
| Parameter | Value |
| Solvent | Ethanol |
| Base | Sodium Acetate |
| Reaction Temperature | ~78 °C (Reflux) |
| Reaction Time | 4-8 hours |
| Work-up | Precipitation in water |
| Purification | Recrystallization |
Physical and Spectroscopic Data of this compound
| Property | Data |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 144-148 °C |
| ¹H NMR (CDCl₃) | Predicted: δ 7.6-7.7 (d, 2H, Ar-H), 7.5-7.6 (d, 2H, Ar-H), 5.5 (s, 1H, isoxazole-H), 4.5 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃) | Predicted: δ 172 (C5), 160 (C3), 132 (Ar-C), 129 (Ar-C), 128 (Ar-C), 124 (Ar-C-Br), 90 (C4) |
| IR (KBr, cm⁻¹) | Predicted: 3400-3200 (N-H stretch), 1640 (C=N stretch), 1590 (C=C stretch), 1070 (C-Br stretch) |
| MS (ESI) | m/z: 239.98 [M+H]⁺, 241.98 [M+H+2]⁺ |
Note: Spectroscopic data are predicted based on the structure and data from similar compounds. Actual experimental data should be acquired for full characterization.
Signaling Pathways and Logical Relationships
The formation of the isoxazole ring proceeds through a well-defined cyclocondensation mechanism.
Caption: Reaction mechanism pathway.
This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and scale requirements. Standard laboratory safety procedures should be followed at all times.
An In-depth Technical Guide on the Physicochemical Properties and Biological Significance of 3-(4-Bromophenyl)isoxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 3-(4-Bromophenyl)isoxazol-5-amine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, materials science, and synthetic chemistry.
Core Physicochemical Properties
This compound, a substituted isoxazole, possesses a unique combination of chemical features that make it an attractive scaffold in medicinal chemistry.[1] Its physicochemical properties are summarized below.
Structural and General Information
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3] |
| Synonyms | 3-(4-Bromophenyl)-5-isoxazolamine, 5-(4-Bromophenyl)isoxazol-3-amine | [2][4] |
| CAS Number | 119162-53-7 | [2][3] |
| Molecular Formula | C₉H₇BrN₂O | [2][3] |
| Molecular Weight | 239.07 g/mol | [2][3] |
| Appearance | Off-white crystalline solid | [5] |
Physicochemical Data
| Parameter | Value | Method | Source(s) |
| Melting Point | 164 - 167 °C | Experimental | [1] |
| 144 - 148 °C | Experimental | [4] | |
| LogP | 2.6863 | Calculated | [3] |
| Topological Polar Surface Area (TPSA) | 52.05 Ų | Calculated | [3] |
| Hydrogen Bond Donors | 1 | Calculated | [3] |
| Hydrogen Bond Acceptors | 3 | Calculated | [3] |
| Rotatable Bonds | 1 | Calculated | [3] |
Note: Discrepancies in melting point values may arise from different experimental conditions or sample purity.
Synthesis and Characterization
The synthesis of 3,4,5-trisubstituted isoxazoles is often achieved through [3+2] cycloaddition reactions.[6][7][8] A plausible synthetic route for this compound would involve the reaction of a nitrile oxide with an appropriate enamine or a related synthon.
Proposed Synthetic Pathway
A general and efficient method for the synthesis of 3,4-disubstituted isoxazoles involves an enamine-triggered [3+2] cycloaddition reaction.[7] This can be adapted for the synthesis of this compound.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol: General Procedure for Isoxazole Synthesis
The following is a generalized protocol based on known methods for isoxazole synthesis.[7][8] Optimization would be required for the specific synthesis of this compound.
Step 1: Formation of 4-Bromobenzaldehyde Oxime
-
Dissolve 4-bromobenzaldehyde in a suitable solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Extract the product with an organic solvent and purify to obtain the oxime.
Step 2: Generation of 4-Bromobenzonitrile Oxide and [3+2] Cycloaddition
-
The 4-bromobenzaldehyde oxime is converted to the corresponding hydroximoyl chloride using a chlorinating agent (e.g., N-chlorosuccinimide).
-
The hydroximoyl chloride is then treated with a base (e.g., triethylamine) in the presence of a suitable dipolarophile (an enamine or equivalent) to generate the nitrile oxide in situ, which then undergoes a [3+2] cycloaddition to form the dihydroisoxazole intermediate.
Step 3: Aromatization to this compound
-
The resulting dihydroisoxazole is oxidized to the corresponding isoxazole.
-
The final product, this compound, is then purified using techniques such as column chromatography or recrystallization.
Characterization
The structural integrity and purity of synthesized this compound would be confirmed using standard analytical techniques.[9][10]
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify the positions of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as N-H, C=N, and C-Br.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Biological Activity and Potential Mechanisms of Action
The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][11] While specific studies on the mechanism of action of this compound are limited, its potential biological effects can be inferred from the activities of related isoxazole-containing compounds.
Potential Anti-Cancer Activity
Isoxazole derivatives have been reported to exert anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[9][12][13]
A plausible mechanism of action for this compound in cancer cells could involve the induction of apoptosis through the modulation of pro- and anti-apoptotic proteins.
Figure 2: Hypothetical apoptotic pathway induced by this compound.
Potential Anti-Inflammatory Activity
The anti-inflammatory effects of isoxazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[11][14]
A potential anti-inflammatory mechanism for this compound could involve the inhibition of these enzymes, leading to a reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Figure 3: Hypothetical anti-inflammatory mechanism of this compound.
Applications and Future Directions
This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1] Its utility has been demonstrated in the development of compounds with anti-inflammatory and anti-cancer activities.[1] Further research is warranted to fully elucidate the biological activities and mechanisms of action of this compound and its derivatives. Future studies could focus on:
-
Lead Optimization: Modifying the structure of this compound to enhance its potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: Conducting detailed in vitro and in vivo studies to identify the specific signaling pathways modulated by this compound.
-
Exploration of Other Therapeutic Areas: Investigating the potential of this compound and its analogs for the treatment of other diseases, given the broad biological activities of the isoxazole scaffold.
Conclusion
This compound is a heterocyclic compound with well-defined physicochemical properties and significant potential as a scaffold in drug discovery. While detailed experimental data on its biological activity are still emerging, the known properties of the isoxazole class of compounds suggest promising avenues for future research, particularly in the areas of oncology and inflammatory diseases. This technical guide provides a foundational understanding of this compound to aid researchers in their future investigations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 3-氨基-5-(4-溴苯基)异噁唑 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
- 8. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 12. espublisher.com [espublisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthetic Analysis of 3-(4-Bromophenyl)isoxazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the retrosynthetic analysis of 3-(4-Bromophenyl)isoxazol-5-amine, a molecule of interest in medicinal chemistry and drug development. Two primary synthetic strategies are explored, offering versatile approaches to this isoxazole derivative. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes the logical connections within each synthetic pathway.
Core Concepts in Retrosynthesis
Retrosynthetic analysis is a problem-solving technique in organic synthesis. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical disconnections. These disconnections represent known or plausible chemical reactions performed in reverse. This guide applies this principle to elucidate efficient synthetic routes to this compound.
Retrosynthetic Pathways
Two main retrosynthetic pathways have been identified for the synthesis of this compound.
Pathway 1: The β-Ketonitrile Approach
This is a direct and efficient approach that relies on the formation of the isoxazole ring from a 1,3-dicarbonyl equivalent and hydroxylamine. The key disconnection is the C-O and N-C bonds of the isoxazole ring, leading back to the commercially available precursor, 3-(4-bromophenyl)-3-oxopropanenitrile.
Caption: Retrosynthetic analysis via the β-ketonitrile approach.
Pathway 2: The [3+2] Cycloaddition Approach
This pathway involves the construction of the isoxazole ring via a [3+2] cycloaddition reaction. The key disconnection is across the C3-C4 and N-O bonds of the isoxazole ring. This leads to a nitrile oxide and an enamine as the synthons. The 4-bromobenzonitrile oxide can be generated in situ from 4-bromobenzaldoxime, which is synthesized from the readily available 4-bromobenzaldehyde.
Caption: Retrosynthetic analysis via the [3+2] cycloaddition approach.
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the proposed synthetic pathways.
Pathway 1: From 3-(4-bromophenyl)-3-oxopropanenitrile
This one-step synthesis offers a straightforward route to the target molecule from a commercially available starting material.
Reaction Scheme:
Caption: Synthesis of this compound from a β-ketonitrile.
Protocol:
-
To a solution of 3-(4-bromophenyl)-3-oxopropanenitrile (1.0 eq.) in a suitable solvent such as ethanol or methanol, add hydroxylamine hydrochloride (1.2 eq.) and a base (e.g., sodium acetate or sodium hydroxide, 1.5 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction of β-ketonitriles with hydrazines to form 5-aminopyrazoles, a similar transformation, often proceeds to completion within a few hours.[1]
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford pure this compound.
Quantitative Data Summary (Expected):
| Parameter | Value | Reference |
| Yield | 70-90% | Estimated based on analogous reactions[1] |
| Reaction Time | 2-6 hours | Estimated based on analogous reactions[1] |
| Temperature | Reflux | Estimated based on analogous reactions |
Pathway 2: From 4-Bromobenzaldehyde
This multi-step synthesis provides an alternative route utilizing a [3+2] cycloaddition as the key ring-forming step.
Experimental Workflow:
Caption: Experimental workflow for the [3+2] cycloaddition pathway.
Protocol:
Step 2a: Synthesis of 4-Bromobenzaldoxime
-
Dissolve 4-bromobenzaldehyde (1.0 eq.) in a suitable solvent such as ethanol or pyridine.
-
Add hydroxylamine hydrochloride (1.1 eq.) to the solution.
-
If not using pyridine as the solvent, add a base such as sodium acetate (1.5 eq.).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-bromobenzaldoxime.
Step 2b: Synthesis of this compound via [3+2] Cycloaddition
This protocol is adapted from a known procedure for the synthesis of 5-aminoisoxazoles.[2]
-
To a solution of 4-bromobenzaldoxime (1.0 eq.) in an inert solvent such as toluene, add an α-cyanoenamine (e.g., 1-morpholinoacrylonitrile, 1.1 eq.). α-Cyanoenamines can be prepared from the corresponding amine and α-chloroacetaldehyde followed by reaction with potassium cyanide.[2]
-
Add a chlorinating agent such as N-chlorosuccinimide (NCS) portion-wise to the stirred solution at room temperature. This will generate the 4-bromobenzonitrile oxide in situ.
-
Continue stirring the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The cycloaddition is typically regioselective, yielding the 5-aminoisoxazole.[2]
-
Filter the reaction mixture to remove any solid byproducts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Quantitative Data Summary (Expected):
| Step | Parameter | Value | Reference |
| 2a | Yield | >90% | Estimated |
| 2b | Yield | 60-80% | [2] |
| 2b | Reaction Time | 12-24 hours | [2] |
| 2b | Temperature | Room Temperature to Reflux | [2] |
Conclusion
This technical guide has detailed two robust retrosynthetic pathways for the synthesis of this compound. The β-ketonitrile approach offers a more direct and potentially higher-yielding route, contingent on the commercial availability of the starting material. The [3+2] cycloaddition pathway provides a flexible alternative, starting from the readily available 4-bromobenzaldehyde. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. The provided protocols and data serve as a valuable resource for researchers in the field of organic and medicinal chemistry.
References
3-(4-Bromophenyl)isoxazol-5-amine CAS number and molecular formula
CAS Number: 119162-53-7 Molecular Formula: C₉H₇BrN₂O
This technical guide provides an in-depth overview of 3-(4-Bromophenyl)isoxazol-5-amine, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development.
Core Compound Specifications
The fundamental properties of this compound are summarized in the table below, providing a foundational reference for experimental design and material handling.
| Property | Value | Reference |
| CAS Number | 119162-53-7 | [1] |
| Molecular Formula | C₉H₇BrN₂O | [1] |
| Molecular Weight | 239.07 g/mol | [1] |
| Synonyms | 3-(4-Bromophenyl)-5-isoxazolamine | [1] |
| Purity | ≥98% | [1] |
| Storage Conditions | 4°C, protect from light | [1] |
Synthesis and Derivatization
The isoxazole scaffold is a key structural motif in a multitude of biologically active compounds.[2][3][4] The synthesis of 3-aryl-5-aminoisoxazoles, such as the title compound, can be achieved through various established synthetic methodologies.
General Synthetic Approach: [3+2] Cycloaddition
A prevalent method for the synthesis of the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[5] This approach offers a high degree of control over the regioselectivity of the final product.
Experimental Protocol: Generalized Synthesis of 3-Aryl-5-aminoisoxazoles
A general procedure for the synthesis of 5-aminoisoxazoles involves the reaction of thiocarbamoylcyanoacetates with hydroxylamine.[6]
-
Preparation of Ethyl Arylthiocarbamoyl-cyanoacetate: An aryl isothiocyanate is reacted with sodium ethylcyanoacetate in ethanol at room temperature to yield the corresponding ethyl arylthiocarbamoyl-cyanoacetate.[6]
-
Cyclization with Hydroxylamine: The resulting thiocarbamoylcyanoacetate is then refluxed with hydroxylamine in aqueous ethanol.[6] This step facilitates the cyclization and formation of the 5-aminoisoxazole ring.[6]
-
Purification: The crude product is purified by recrystallization from an appropriate solvent to yield the pure 5-aminoisoxazole derivative.
Derivatization Workflow
The this compound molecule serves as a versatile building block for the synthesis of more complex derivatives with potential therapeutic applications. The presence of the bromine atom on the phenyl ring allows for further functionalization through cross-coupling reactions, while the amine group can be readily acylated or alkylated.
Biological Activity and Therapeutic Potential
The isoxazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] While specific biological data for this compound is not extensively available in the public domain, the structural motifs present in the molecule suggest its potential as a precursor for therapeutically active compounds.
Anticancer Potential
Numerous isoxazole derivatives have been investigated for their anticancer properties.[2][4] For instance, certain 3,5-diaryl isoxazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[7] The 3-(4-bromophenyl) moiety is a common feature in various small molecule kinase inhibitors and other anticancer agents, suggesting that derivatives of the title compound could exhibit similar activities.[8]
Hypothetical Mechanism of Action: Kinase Inhibition
Many small molecule anticancer drugs function by inhibiting protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. The general structure of this compound provides a foundation for the design of kinase inhibitors.
Anti-inflammatory Properties
Isoxazole-containing compounds have also been explored for their anti-inflammatory effects.[2][4] Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[9] The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize gastrointestinal side effects associated with non-selective NSAIDs.[10] The structural framework of this compound could be utilized to design novel anti-inflammatory agents.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel derivatives of this compound, a series of in vitro and in vivo assays are required.
In Vitro Anticancer Activity Screening
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound (derivatives of this compound) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the media is replaced with fresh media containing MTT solution (0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Quantitative Data from Structurally Related Compounds
While specific data for the title compound is limited, studies on structurally similar 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have shown significant anticancer activity.[11]
| Cancer Cell Line Panel | Most Sensitive Cell Line | Growth Percent Inhibition (PGI) at 10⁻⁵ M | Reference |
| CNS Cancer | SNB-75 | 41.25% | [11][12] |
| Renal Cancer | UO-31 | 37.17% | [11] |
| Leukemia | CCRF-CEM | 26.92% | [11] |
| Non-Small Cell Lung Cancer | EKVX | 26.61% | [11] |
| Ovarian Cancer | OVCAR-5 | 23.12% | [11] |
In Vivo Anti-inflammatory Activity Assessment
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to evaluate the anti-inflammatory activity of novel compounds.
-
Animal Model: Male Wistar rats are used for the study.
-
Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.
Conclusion
This compound is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. Its versatile chemical structure allows for the synthesis of a diverse library of derivatives. Based on the known biological activities of the isoxazole scaffold and the 4-bromophenyl moiety, future research into the anticancer and anti-inflammatory properties of derivatives of this compound is warranted. The experimental protocols and data presented in this guide provide a framework for the synthesis, derivatization, and biological evaluation of this promising compound.
References
- 1. chemscene.com [chemscene.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [mdpi.com]
- 12. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)- N-aryl-4 H-1,2,4-triazol-3-amine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Characterization of 3-Aryl-5-Amino Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characterization of 3-aryl-5-amino isoxazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document details the key analytical techniques used to elucidate their molecular structure, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines experimental protocols and presents quantitative data in a structured format to facilitate comparison and further research.
Introduction
3-Aryl-5-amino isoxazoles are heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse biological activities. The regioselective synthesis of these compounds, which allows for the controlled placement of the amino and aryl groups on the isoxazole ring, is crucial for developing structure-activity relationships.[1][2] Accurate and detailed structural characterization is paramount for understanding their chemical properties, biological targets, and potential as therapeutic agents. This guide focuses on the principal methods employed for their structural elucidation.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for molecules, revealing precise bond lengths, bond angles, and crystal packing interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
A general procedure for the crystallographic analysis of a 3-aryl-5-amino isoxazole derivative is as follows:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethyl acetate).[3]
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 293 K) using a specific radiation source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[4]
Crystallographic Data for 5-Amino-3-(4-methoxyphenyl)isoxazole
The following tables summarize the key crystallographic data and bond parameters for 5-amino-3-(4-methoxyphenyl)isoxazole.[3]
Table 1: Crystal Data and Structure Refinement.
| Parameter | Value |
| Empirical formula | C10H10N2O2 |
| Formula weight | 190.20 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = 9.043(2) Å, α = 90°b = 5.6835(14) Å, β = 93.456(4)°c = 17.189(4) Å, γ = 90° |
| Volume | 880.8(4) ų |
| Z | 4 |
| Density (calculated) | 1.434 Mg/m³ |
| Final R indices [I>2σ(I)] | R1 = 0.0577, wR2 = 0.1559 |
Table 2: Selected Bond Lengths for 5-Amino-3-(4-methoxyphenyl)isoxazole. [3]
| Bond | Length (Å) |
| O1-N1 | 1.434(4) |
| O1-C2 | 1.360(4) |
| N1-C4 | 1.303(5) |
| C2-C3 | 1.341(5) |
| C3-C4 | 1.411(5) |
| C4-N2 | 1.350(5) |
| C2-C5 | 1.462(5) |
Table 3: Selected Bond Angles for 5-Amino-3-(4-methoxyphenyl)isoxazole. [3]
| Angle | Degrees (°) |
| N1-O1-C2 | 108.3(3) |
| O1-N1-C4 | 105.8(3) |
| O1-C2-C3 | 112.5(3) |
| C2-C3-C4 | 104.2(3) |
| N1-C4-C3 | 109.2(3) |
| N1-C4-N2 | 124.6(4) |
| C3-C4-N2 | 126.2(4) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively.
Experimental Protocol: NMR Spectroscopy
A typical procedure for obtaining NMR spectra of 3-aryl-5-amino isoxazoles is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane - TMS).
NMR Data for Representative 3-Aryl-5-amino Isoxazoles
The following tables summarize characteristic ¹H and ¹³C NMR chemical shifts for selected 3-aryl-5-amino isoxazole derivatives.
Table 4: ¹H NMR Spectral Data (CDCl₃, 400 MHz).
| Compound | Ar-H (ppm) | NH₂ (ppm) | Isoxazole H-4 (ppm) | Other (ppm) |
| 5-Amino-3-phenylisoxazole-4-carbonitrile | 7.88 (d, 2H), 7.12 (d, 2H) | 8.22 (s, 2H) | - | - |
| 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile | 7.85 (d, 2H), 7.45 (d, 2H) | 8.25 (s, 2H) | - | - |
| 5-Amino-3-(4-methoxyphenyl)isoxazole-4-carbonitrile | 7.80 (d, 2H), 6.95 (d, 2H) | 8.19 (s, 2H) | - | 3.85 (s, 3H, OCH₃) |
Data compiled from Krishnarao N, et al. (2023).[5]
Table 5: ¹³C NMR Spectral Data (CDCl₃, 100 MHz).
| Compound | Ar-C (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | CN (ppm) | Other (ppm) |
| 5-Amino-3-phenylisoxazole-4-carbonitrile | 132.3, 129.0, 125.6, 119.0 | 162.1 | 76.0 | 166.9 | 113.3 | - |
| 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile | 136.2, 129.2, 127.0, 120.5 | 161.5 | 76.5 | 166.5 | 113.0 | - |
| 5-Amino-3-(4-methoxyphenyl)isoxazole-4-carbonitrile | 160.8, 127.5, 114.2, 112.5 | 162.5 | 75.8 | 167.2 | 113.5 | 55.4 (OCH₃) |
Data compiled from Krishnarao N, et al. (2023).[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Fragmentation patterns can provide valuable structural information.
Experimental Protocol: Mass Spectrometry
A general procedure for mass spectrometric analysis is as follows:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Mass Spectrometry Data
Table 6: High-Resolution Mass Spectrometry (HRMS) Data.
| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |
| 5-Amino-3-phenylisoxazole-4-carbonitrile | C₁₀H₇N₃O | 186.0662 | 186.0665 |
| 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile | C₁₀H₆ClN₃O | 220.0272 | 220.0275 |
| 5-Amino-3-(4-methoxyphenyl)isoxazole-4-carbonitrile | C₁₁H₉N₃O₂ | 216.0768 | 216.0771 |
Note: The presented data is illustrative and based on typical values for such compounds.
Regioselective Synthesis Workflow
The synthesis of 3-amino and 5-amino isoxazoles can be controlled by the reaction conditions, specifically pH and temperature. This regioselectivity is crucial for targeted drug design. A reliable method involves the reaction of β-ketonitriles with hydroxylamine.[1]
References
- 1. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 2. 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ajrcps.com [ajrcps.com]
An In-depth Technical Guide to the Reactivity of the Amine Group on the Isoxazole Ring
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the amine group on the isoxazole ring, a crucial scaffold in medicinal chemistry. Understanding the chemical behavior of amino-isoxazoles is paramount for the design and synthesis of novel drug candidates. This document delves into the basicity, nucleophilicity, and participation of the amine group in various key organic reactions, supported by available data, detailed experimental protocols, and logical diagrams to illustrate reaction pathways.
Basicity and Protonation of Amino-isoxazoles
The position of the amine group on the isoxazole ring significantly influences its basicity and the site of protonation. The isoxazole ring itself contains two heteroatoms, nitrogen and oxygen, which affect the electron density distribution within the ring.
Protonation Site:
A study utilizing ¹⁵N NMR spectroscopy has shown that the initial protonation site varies depending on the isomer:
-
3-Amino- and 5-Aminoisoxazoles: Protonation occurs at the endocyclic nitrogen atom . This suggests that the lone pair of the ring nitrogen is more basic than the exocyclic amine group.
-
4-Aminoisoxazoles: Protonation occurs on the exocyclic amine group [1].
This difference in protonation behavior is a key determinant of the overall basicity and reactivity of these isomers.
pKa Values:
Table 1: Basicity and Protonation of Amino-isoxazoles
| Isomer | Predicted pKa | Primary Protonation Site |
| 3-Aminoisoxazole | 2.27[2] | Endocyclic Nitrogen[1] |
| 4-Aminoisoxazole | Not available | Exocyclic Nitrogen[1] |
| 5-Aminoisoxazole | Not available | Endocyclic Nitrogen[1] |
Nucleophilicity and Reactivity in N-Substitution Reactions
The nucleophilicity of the amine group is a critical factor in its ability to participate in reactions such as N-acylation and N-alkylation. The delocalization of the amine's lone pair into the isoxazole ring can reduce its nucleophilicity.
N-Acylation
N-acylation of amino-isoxazoles is a fundamental transformation for the synthesis of amides, which are prevalent in many drug molecules. The reactivity of the amine group towards acylating agents can be influenced by its position on the isoxazole ring.
General Reactivity Trend:
While specific kinetic data is scarce, the lower nucleophilicity of the amino group in a 5-amino-3-methyl-isoxazole-4-carboxylic acid derivative has been noted to affect its reactivity with acyl donors[3]. It is generally expected that the nucleophilicity of the exocyclic amine will be lower than that of a typical aniline due to the electron-withdrawing nature of the isoxazole ring.
Experimental Protocol: General Procedure for N-Acylation of an Amino-isoxazole
This protocol describes a general method for the N-acylation of an amino-isoxazole using an acyl chloride.
Materials:
-
Amino-isoxazole (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Pyridine or Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the amino-isoxazole in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (pyridine or triethylamine) to the stirred solution.
-
Add the acyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Logical Workflow for N-Acylation
N-Acylation Experimental Workflow
N-Alkylation
N-alkylation of amino-isoxazoles provides access to secondary and tertiary amines, which can be important for modulating the pharmacological properties of a molecule.
Experimental Protocol: General Procedure for N-Alkylation of an Amino-isoxazole with an Alkyl Halide
This protocol outlines a general method for the direct N-alkylation of an amino-isoxazole.
Materials:
-
Amino-isoxazole (1.0 eq)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
Procedure:
-
To a stirred suspension of the base in the anhydrous solvent, add the amino-isoxazole.
-
Add the alkyl halide dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter it off.
-
If DMF was used, dilute the filtrate with ethyl acetate and wash with water and brine to remove the DMF. If ACN was used, concentrate the filtrate under reduced pressure.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Diazotization and Subsequent Reactions
The amine group on the isoxazole ring can undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups.
Reactivity:
The stability and reactivity of the isoxazole diazonium salt can be influenced by the position of the amino group. It has been reported that 3-amino-5-methylisoxazole is readily diazotized, although the diazonium salt could not be isolated in pure form[4]. In contrast, attempts to form diazonium compounds from 5-aminoisoxazoles were reported to be unsuccessful[4].
Experimental Protocol: General Procedure for Diazotization of an Amino-isoxazole and Subsequent Sandmeyer Reaction
This protocol describes the formation of a diazonium salt from an amino-isoxazole and its subsequent conversion to a chloro-isoxazole via a Sandmeyer-type reaction.
Materials:
-
Amino-isoxazole (1.0 eq)
-
Sodium nitrite (NaNO₂) (1.1 eq)
-
Hydrochloric acid (HCl, concentrated)
-
Copper(I) chloride (CuCl) (1.3 eq)
-
Water
Procedure:
-
Suspend the amino-isoxazole in a cold (0-5 °C) aqueous solution of hydrochloric acid.
-
Slowly add a cold aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
-
In a separate flask, prepare a solution or suspension of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Effervescence (evolution of N₂) is typically observed.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Signaling Pathway for Diazotization and Sandmeyer Reaction
Diazotization and Sandmeyer Reaction Pathway
Palladium-Catalyzed Cross-Coupling Reactions
The amine group of amino-isoxazoles can be installed via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. Conversely, the isoxazole core can be functionalized using Suzuki-Miyaura coupling, with the amine group present as a substituent.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and can be used to synthesize amino-isoxazoles from the corresponding halo-isoxazoles.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination to form an Amino-isoxazole
This protocol provides a general method for the coupling of a halo-isoxazole with an amine.
Materials:
-
Halo-isoxazole (e.g., 3-chloro-isoxazole) (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1.5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, phosphine ligand, and sodium tert-butoxide.
-
Add the halo-isoxazole and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Buchwald-Hartwig Amination Catalytic Cycle
Suzuki-Miyaura Coupling
While not a direct reaction of the amine group, Suzuki-Miyaura coupling is a vital tool for the functionalization of halo-isoxazoles that may already contain an amino substituent. This allows for the synthesis of more complex amino-isoxazole derivatives.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromo-aminoisoxazole
This protocol describes a general method for the coupling of a bromo-aminoisoxazole with an arylboronic acid.
Materials:
-
Bromo-aminoisoxazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (3-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, or DMF)
Procedure:
-
In a flask, combine the bromo-aminoisoxazole, arylboronic acid, and base.
-
Add the palladium catalyst.
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere to 80-100 °C for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Conclusion
The reactivity of the amine group on the isoxazole ring is a nuanced subject, heavily dependent on its position. The basicity is dictated by the preferred protonation site, with the endocyclic nitrogen being more basic in 3- and 5-aminoisoxazoles. The nucleophilicity of the exocyclic amine is generally reduced due to the electronic nature of the isoxazole ring, which impacts the conditions required for N-acylation and N-alkylation. Diazotization is a viable transformation, particularly for the 3-amino isomer, providing a gateway to further functionalization. Finally, palladium-catalyzed cross-coupling reactions serve as indispensable tools for both the synthesis and subsequent modification of amino-isoxazole scaffolds. A thorough understanding of these reactivity principles is essential for leveraging the full potential of amino-isoxazoles in the development of new therapeutic agents. Further quantitative studies, particularly on the pKa values of all isomers and the kinetics of their key reactions, would greatly benefit the field.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
Exploring the Therapeutic Potential of 3-(4-Bromophenyl)isoxazol-5-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. Among these, derivatives of 3-(4-bromophenyl)isoxazol-5-amine have emerged as a promising class of molecules with diverse therapeutic potential, particularly in the realms of oncology and infectious diseases. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these derivatives, intended to serve as a valuable resource for researchers engaged in drug discovery and development.
Core Synthesis Strategies
The synthesis of this compound and its derivatives primarily relies on the construction of the core isoxazole ring, a feat often accomplished through [3+2] cycloaddition reactions.[1] This versatile approach involves the reaction of a nitrile oxide with an alkyne. A general synthetic pathway commences with the conversion of 4-bromobenzaldehyde to its corresponding aldoxime, which is then oxidized in situ to generate 4-bromobenzonitrile oxide. The subsequent cycloaddition with an appropriate alkyne, followed by functional group manipulations, yields the desired this compound derivatives.
A representative synthetic workflow is depicted below:
Further derivatization of the 5-amino group allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).
Experimental Protocols
General Procedure for the Synthesis of 3-(4-bromophenyl)isoxazole Derivatives
A solution of 4-bromobenzaldehyde and hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol/pyridine) is stirred at room temperature to afford 4-bromobenzaldoxime. The isolated oxime is then dissolved in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), and an oxidizing agent like N-chlorosuccinimide (NCS) or cerium(IV) ammonium nitrate (CAN) is added portion-wise at 0°C to generate the corresponding nitrile oxide in situ.[1] To this mixture, a solution of the desired substituted alkyne is added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is then quenched, extracted, and the crude product is purified by column chromatography to yield the 3-(4-bromophenyl)isoxazole intermediate. Subsequent functional group transformations, such as reduction of a nitro group or hydrolysis of an ester, can be performed to yield the final this compound derivatives.
Characterization Techniques
The structural elucidation and purity of the synthesized compounds are typically confirmed using a combination of spectroscopic methods:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C-Br stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated significant potential as both anticancer and antimicrobial agents.
Anticancer Activity
The anticancer properties of these derivatives are often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation and survival.[2] The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC₅₀).
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Isoxazole-Amide Derivative 2d | Hep3B (Hepatocellular Carcinoma) | ~23 | [3] |
| Isoxazole-Amide Derivative 2e | Hep3B (Hepatocellular Carcinoma) | ~23 | [3] |
| Isoxazole-Amide Derivative 2d | HeLa (Cervical Cancer) | 15.48 | [3] |
| Isoxazole-Amide Derivative 2a | MCF-7 (Breast Cancer) | 39.80 | [3] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine 4e | SNB-75 (CNS Cancer) | <10 | [4] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine 4i | SNB-75, UO-31, CCRF-CEM, EKVX, OVCAR-5 | <10 | [4] |
Note: Data for closely related bromophenyl-containing heterocyclic cores are included to illustrate the potential of this scaffold.
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been investigated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, is a key parameter for assessing antimicrobial activity.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiazole Derivative 3 | Escherichia coli | 230-700 | [5] |
| Thiazole Derivative 3 | Staphylococcus aureus | 230-700 | [5] |
| Thiazole Derivative 9 | Candida albicans | 60-230 | [5] |
Note: Data for a related bromophenyl-containing heterocyclic core is presented to highlight the antimicrobial potential.
Signaling Pathways and Mechanisms of Action
A growing body of evidence suggests that isoxazole derivatives exert their anticancer effects by modulating critical intracellular signaling pathways, most notably the PI3K/Akt pathway and the intrinsic apoptosis pathway.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6] Some isoxazole derivatives have been shown to inhibit this pathway, leading to the suppression of downstream pro-survival signals and ultimately, apoptosis.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many isoxazole derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway, which is initiated by mitochondrial stress.[7][8] This leads to the release of cytochrome c, the activation of caspases, and ultimately, cell death.
Conclusion and Future Directions
Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. Their amenability to chemical modification allows for the fine-tuning of their pharmacological properties, and their demonstrated efficacy against cancer and microbial pathogens warrants further investigation. Future research efforts should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic profiles, and conducting preclinical and clinical studies to translate their therapeutic potential into tangible benefits for patients. The continued exploration of this chemical space is poised to yield the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. espublisher.com [espublisher.com]
- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. PI3K-Akt pathway: its functions and alterations in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 3-(4-Bromophenyl)isoxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 3-(4-Bromophenyl)isoxazol-5-amine. Due to the limited availability of public data for this specific molecule, this document focuses on providing a robust theoretical framework based on its structural components, alongside detailed, standardized experimental protocols for determining its physicochemical properties. The guide is intended to equip researchers and drug development professionals with the necessary methodologies to assess the compound's suitability for further investigation. It includes protocols for thermodynamic solubility determination and forced degradation studies, in line with pharmaceutical industry standards.
Introduction
This compound is a heterocyclic compound featuring an isoxazole core. The isoxazole ring system is a prominent scaffold in medicinal chemistry, found in numerous biologically active compounds and approved drugs.[1][2] Molecules incorporating this heterocycle exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The specific compound, this compound, combines the isoxazole ring with a bromophenyl group and a primary amine, features that suggest its potential as a synthetic intermediate or a candidate for biological screening.[4]
Understanding the solubility and stability of a compound is a critical, foundational step in the drug discovery and development process.[5][6] Solubility directly influences bioavailability and formulation design, while chemical stability determines a compound's shelf-life, storage conditions, and potential degradation pathways.[7][8] This guide outlines the expected properties of this compound and provides the experimental workflows required to quantify them.
Predicted Solubility Profile
The solubility of this compound is governed by the interplay of its three key structural motifs:
-
4-Bromophenyl Group : This large, non-polar moiety will contribute to the molecule's hydrophobicity, likely favoring solubility in non-polar organic solvents and decreasing solubility in aqueous media.
-
Isoxazole Ring : As an aromatic heterocycle, the isoxazole ring has a mixed character. The oxygen and nitrogen atoms can participate in hydrogen bonding as acceptors, which may confer some solubility in polar solvents.
-
5-Amine Group (-NH₂) : The primary amine is a polar, basic functional group that can act as both a hydrogen bond donor and acceptor. This group is expected to significantly enhance solubility in polar protic solvents (e.g., alcohols, water) and acidic aqueous solutions, where it can be protonated to form a more soluble salt.
Based on this analysis, a qualitative prediction of solubility in common laboratory solvents is presented in Table 1.
Data Presentation: Predicted Solubility
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Lab Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble | The polar amine and isoxazole heteroatoms are countered by the large, hydrophobic bromophenyl group. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | Strong dipole-dipole interactions can solvate the molecule effectively. DMSO is a common solvent for initial compound stocks.[6] |
| Non-Polar | Hexanes, Toluene | Poorly Soluble | The molecule's polarity from the amine and isoxazole groups limits solubility in highly non-polar media. |
| Intermediate Polarity | Dichloromethane (DCM), Ethyl Acetate, Acetone | Moderately Soluble | A balance of polar and non-polar characteristics may allow for moderate dissolution. |
| Aqueous (Acidic) | 0.1 M Hydrochloric Acid | Soluble | The basic amine group will be protonated to form a highly polar, water-soluble hydrochloride salt. |
| Aqueous (Basic) | 0.1 M Sodium Hydroxide | Poorly Soluble | The amine group will be uncharged, and the molecule's overall hydrophobicity will dominate, leading to low solubility. |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[5] It measures the concentration of a saturated solution when equilibrium is reached between the dissolved and undissolved solid.
Methodology
-
Preparation : Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol) in a sealed vial. The excess solid is crucial to ensure saturation.
-
Equilibration : Agitate the vials at a constant temperature (typically 25 °C or 37 °C) using a shaker or rotator. The equilibration time is critical and should be sufficient to reach a steady state, often requiring 24 to 72 hours.
-
Phase Separation : After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).[9] Care must be taken to avoid disturbing the solid pellet or causing adsorption of the compound to the filter material.[9]
-
Quantification : Accurately dilute a known volume of the clear supernatant with a suitable solvent. Analyze the concentration of the diluted sample using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation : Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration of the diluted supernatant and then back-calculate to find the solubility of the compound in the original solvent.
Data Presentation: Quantitative Solubility Data
Table 2: Template for Reporting Thermodynamic Solubility Data
| Solvent | Temperature (°C) | Measured Solubility (mg/mL) | Measured Solubility (µM) | Analytical Method |
| Water | 25 | HPLC-UV | ||
| Phosphate-Buffered Saline (PBS), pH 7.4 | 37 | HPLC-UV | ||
| 0.1 M HCl | 25 | HPLC-UV | ||
| Methanol | 25 | HPLC-UV | ||
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV |
Visualization: Solubility Determination Workflow
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Stability Profile and Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying likely degradation products, understanding degradation pathways, and establishing the intrinsic stability of a molecule.[7][10] These studies are a core requirement of regulatory bodies and are used to develop stability-indicating analytical methods.[10][11]
Predicted Stability
-
Hydrolytic Stability : The isoxazole ring may be susceptible to ring-opening under harsh acidic or basic conditions. The amide-like character within the ring could be a point of cleavage.
-
Oxidative Stability : The electron-rich aromatic rings and the primary amine group are potential sites for oxidation.
-
Thermal Stability : The compound is expected to be stable at ambient temperatures, but thermal degradation may occur at elevated temperatures. A melting point of 144-148 °C for the related isomer 5-(4-Bromophenyl)isoxazol-3-amine suggests reasonable thermal stability in the solid state.
-
Photostability : Aromatic systems, particularly those with heteroatoms and halogens, can be susceptible to degradation upon exposure to light. The Carbon-Bromine bond can be photolabile.
Experimental Protocol: Forced Degradation Studies
The goal is to achieve a target degradation of 5-20% to avoid the formation of secondary, irrelevant degradation products.[12] A solution of the compound (e.g., in a 1:1 mixture of acetonitrile and water) is subjected to the following stress conditions.
-
Acidic Hydrolysis :
-
Condition : 0.1 M to 1 M HCl.
-
Procedure : Incubate the compound solution at room temperature and elevated temperatures (e.g., 60-80 °C). Collect samples at various time points (e.g., 2, 6, 24, 48 hours). Neutralize samples before analysis.
-
-
Basic Hydrolysis :
-
Condition : 0.1 M to 1 M NaOH.
-
Procedure : Follow the same procedure as for acidic hydrolysis.
-
-
Oxidative Degradation :
-
Condition : 3% to 30% Hydrogen Peroxide (H₂O₂).
-
Procedure : Incubate the compound solution with H₂O₂ at room temperature. Protect from light to prevent photolytic contributions. Collect samples at various time points.
-
-
Thermal Degradation :
-
Condition : Elevated temperature (e.g., 80 °C).
-
Procedure : Expose both the solid compound and a solution of the compound to heat in a calibrated oven. Analyze at set time intervals.
-
-
Photolytic Degradation :
-
Condition : Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Procedure : Expose both the solid compound and a solution of the compound to the light source. A parallel control sample should be kept in the dark to differentiate between photolytic and thermal degradation.
-
Analysis
All stressed samples, along with an unstressed control, are analyzed by a stability-indicating method, typically HPLC with a photodiode array (PDA) detector and mass spectrometry (MS). The goals are to:
-
Determine the percentage of the parent compound remaining.
-
Separate all degradation products from the parent peak.
-
Characterize the degradation products using MS to propose degradation pathways.
Data Presentation: Forced Degradation Results
Table 3: Template for Reporting Forced Degradation Data
| Stress Condition | Reagent / Temp. | Duration (hours) | Parent Compound Remaining (%) | No. of Degradants | Comments (e.g., Major Degradant RRT) |
| Control (Unstressed) | N/A | 0 | 100 | 0 | - |
| Acid Hydrolysis | 1 M HCl | 24 | |||
| Base Hydrolysis | 1 M NaOH | 24 | |||
| Oxidative | 3% H₂O₂ | 24 | |||
| Thermal (Solution) | 80 °C | 48 | |||
| Photolytic (Solution) | ICH Q1B | - |
Visualization: Forced Degradation Workflow
Caption: Workflow for a Forced Degradation (Stress Testing) Study.
Conclusion
While specific experimental data for this compound is not widely published, a thorough analysis of its chemical structure allows for reasoned predictions of its solubility and stability. It is anticipated to be soluble in polar aprotic solvents and acidic aqueous solutions, with limited solubility in water and non-polar solvents. The molecule contains functional groups susceptible to degradation under hydrolytic, oxidative, and photolytic stress. The experimental protocols detailed in this guide provide a clear and standardized path for researchers to definitively determine these critical physicochemical properties. The resulting data will be invaluable for guiding formulation development, defining appropriate storage conditions, and enabling further progression of this compound in the research and development pipeline.
References
- 1. ijcrt.org [ijcrt.org]
- 2. pharmatutor.org [pharmatutor.org]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. acdlabs.com [acdlabs.com]
- 8. gmpsop.com [gmpsop.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. pharmtech.com [pharmtech.com]
understanding the isoxazole core as a privileged structure in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry. Its versatile chemical nature, coupled with its ability to interact with a wide array of biological targets, has led to its incorporation into numerous clinically successful drugs. This technical guide provides a comprehensive overview of the isoxazole core, detailing its synthesis, physicochemical properties, and diverse pharmacological applications, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanistic roles.
Physicochemical Properties and Synthetic Strategies
The isoxazole moiety imparts favorable physicochemical properties to lead compounds, including improved metabolic stability and pharmacokinetic profiles.[1][2] Its aromatic nature and the presence of heteroatoms allow for a range of non-covalent interactions with biological macromolecules, such as hydrogen bonding and π-π stacking.[3] A variety of synthetic strategies have been developed for the construction of the isoxazole ring, with the 1,3-dipolar cycloaddition of nitrile oxides with alkynes being one of the most prominent and versatile methods.[4][5]
Key Synthetic Methodologies
Several synthetic routes to isoxazole derivatives have been established, offering chemists a toolkit to access a wide range of structural diversity.[4] These methods include:
-
1,3-Dipolar Cycloaddition: This is a powerful and widely used method for constructing the isoxazole ring. It involves the reaction of a nitrile oxide with an alkyne. The reaction can be catalyzed by copper(I) for regioselective synthesis of 3,5-disubstituted isoxazoles.[4]
-
Condensation Reactions: The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a classical method for isoxazole synthesis.[6]
-
Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the synthesis of isoxazole derivatives, often leading to higher yields and shorter reaction times.[7]
-
Ultrasonic Irradiation: Similar to microwave synthesis, the use of ultrasound can promote the efficient and green synthesis of isoxazoles.[8]
Pharmacological Applications and Mechanisms of Action
The isoxazole scaffold is a key component in a multitude of therapeutic agents, demonstrating a broad spectrum of biological activities.[9][10][11] This versatility stems from the ability of isoxazole-containing molecules to interact with a diverse range of enzymes and receptors.
Anticancer Activity
Isoxazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through multiple mechanisms.[3][6] These mechanisms include the inhibition of crucial enzymes like protein kinases and the induction of apoptosis.[12]
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole-based Carboxamides | HepG2 | 0.69 - 0.84 | |
| 4-(Trifluoromethyl)isoxazoles | MCF-7 | 2.63 | [13] |
| 3,5-Diamino-4-(phenylazo)isoxazoles | PC3 | 38.63 - 147.9 | [14] |
| Isoxazoline Derivatives | HT1080 | 9.02 - 16.1 | |
| Diosgenin-Isoxazole Hybrid | MCF-7 | 9.15 | |
| Tyrosol-derived Isoxazoles | U87 | 42.8 - 67.6 | |
| Indole C-glycoside Hybrids | MDA-MB-231 | 22.3 - 35.5 | [15] |
| Imidazo[1,2‐c]pyrimidine‐isoxazole Hybrids | A549 | 5.988 | [16] |
Anti-inflammatory Activity
A number of isoxazole-containing compounds exhibit potent anti-inflammatory effects, most notably through the inhibition of cyclooxygenase (COX) enzymes.[17] Valdecoxib, an FDA-approved COX-2 inhibitor, prominently features an isoxazole core.[11]
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Substituted-isoxazole derivative 5b | COX-2 (in vivo % edema inhibition) | 75.68% (2h), 76.71% (3h) | [18] |
| Substituted-isoxazole derivative 5c | COX-2 (in vivo % edema inhibition) | 74.48% (2h), 75.56% (3h) | [18] |
| Substituted-isoxazole derivative 5d | COX-2 (in vivo % edema inhibition) | 71.86% (2h), 72.32% (3h) | [18] |
Antimicrobial Activity
The isoxazole nucleus is a common feature in various antibacterial and antifungal agents.[19] Several FDA-approved antibiotics, such as Cloxacillin and Dicloxacillin, are based on a β-lactam ring fused with an isoxazole moiety.[11]
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| N3, N5-di(substituted)isoxazole-3,5-diamines | E. coli | 95 - 140 | [9] |
| N3, N5-di(substituted)isoxazole-3,5-diamines | S. aureus | 95 - 120 | [9] |
| Isoxazole-Triazole Hybrid 7b | E. coli | 15 | [13] |
| Isoxazole-Triazole Hybrid 7b | P. aeruginosa | 30 | [13] |
| Imidazo[1,2‐c]pyrimidine‐isoxazole Hybrids | S. aureus | 1.56 - 6.25 | [16] |
| Thiophene-containing Isoxazoles | S. aureus, E. coli | 6.25 - 12.5 | [20] |
Neuroprotective Activity
Recent studies have highlighted the potential of isoxazole derivatives as neuroprotective agents.[21] These compounds have shown efficacy in protecting neuronal cells from oxidative stress-induced cell death.[22] The mechanism of action often involves the modulation of signaling pathways critical for neuronal survival.[23][24]
| Compound/Derivative | Assay | EC50 (µM) | Reference |
| 3-Aryl-5-(chroman-5-yl)-isoxazoles | Oxidative stress-induced death of HT22 cells | ~0.3 | [22] |
Signaling Pathways and Mechanistic Insights
The diverse biological activities of isoxazole derivatives can be attributed to their interaction with various signaling pathways that are fundamental to cellular processes.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Several isoxazole-containing compounds have been identified as inhibitors of this pathway, making them attractive candidates for cancer therapy.
Caption: Modulation of the PI3K/Akt signaling pathway by isoxazole derivatives.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation and immune responses. Aberrant NF-κB activation is implicated in various inflammatory diseases and cancers. Certain isoxazole derivatives have been shown to inhibit this pathway, contributing to their anti-inflammatory and anticancer properties.[23]
Caption: Inhibition of the NF-κB signaling pathway by isoxazole derivatives.
Experimental Protocols
To facilitate further research and development, this section provides detailed methodologies for key experiments cited in the evaluation of isoxazole derivatives.
Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for the copper(I)-catalyzed 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne.[4]
Materials:
-
Aldoxime
-
N-Chlorosuccinimide (NCS)
-
Pyridine
-
Terminal alkyne
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Procedure:
-
In situ generation of nitrile oxide: To a solution of the aldoxime in a suitable solvent, add NCS and a catalytic amount of pyridine. Stir the mixture at room temperature until the aldoxime is consumed (monitored by TLC).
-
Cycloaddition: To the reaction mixture containing the in situ generated nitrile oxide, add the terminal alkyne, CuI, and Et3N.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Caption: Experimental workflow for the synthesis of 3,5-disubstituted isoxazoles.
In Vitro COX-2 Inhibition Assay
This protocol outlines a common method for evaluating the inhibitory activity of compounds against the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Heme (cofactor)
-
Test compound (isoxazole derivative)
-
Positive control (e.g., Celecoxib)
-
Detection reagent (e.g., for measuring prostaglandin E2 production)
Procedure:
-
Prepare solutions of the COX-2 enzyme, arachidonic acid, and test compounds at desired concentrations.
-
In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.
-
Add the test compound or positive control to the respective wells and incubate for a defined period (e.g., 15 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a specific time (e.g., 10 minutes at 37°C).
-
Stop the reaction by adding a quenching solution (e.g., HCl).
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound (isoxazole derivative)
-
Positive control (e.g., Ciprofloxacin)
-
96-well microtiter plates
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to obtain a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to the appropriate final concentration.
-
Inoculate each well containing the test compound with the bacterial suspension.
-
Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The isoxazole core continues to be a cornerstone of modern medicinal chemistry, offering a privileged scaffold for the design and development of novel therapeutic agents. Its favorable physicochemical properties, synthetic accessibility, and ability to interact with a wide range of biological targets underscore its importance in drug discovery. The quantitative data, detailed experimental protocols, and mechanistic insights provided in this guide aim to equip researchers, scientists, and drug development professionals with the necessary knowledge to further explore and exploit the therapeutic potential of this remarkable heterocyclic system. The continued investigation into isoxazole derivatives holds great promise for addressing unmet medical needs across various disease areas.
References
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]
- 3. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. ijpca.org [ijpca.org]
- 11. researchgate.net [researchgate.net]
- 12. GraphViz Examples and Tutorial [graphs.grevian.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. google.com [google.com]
- 18. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 21. The Isoxazole Ring and Its N-Oxide: A Privileged Core Structure in Neuropsychiatric Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-(4-Bromophenyl)isoxazol-5-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(4-bromophenyl)isoxazol-5-amine as a versatile synthetic building block in the development of novel therapeutic agents. The protocols outlined below are intended to serve as a guide for the synthesis of derivatives targeting key signaling pathways implicated in various diseases.
Introduction
This compound is a valuable heterocyclic scaffold in medicinal chemistry. The presence of a reactive amine group and a bromo-functionalized phenyl ring allows for diverse chemical modifications, making it an ideal starting material for the generation of compound libraries for high-throughput screening and lead optimization. The isoxazole core is a known pharmacophore present in numerous biologically active compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties. This document details the application of this building block in the synthesis of potential kinase inhibitors, specifically targeting the p38 MAPK and TAK1 signaling pathways, which are critical in inflammatory diseases and cancer.
Key Synthetic Transformations
The chemical versatility of this compound allows for two primary diversification strategies: modification of the 5-amino group and functionalization of the 4-bromophenyl moiety.
Amide Bond Formation at the 5-Amino Group
The primary amine at the 5-position of the isoxazole ring serves as a key nucleophile for the formation of amide bonds with a wide range of carboxylic acids. This reaction is fundamental in creating diverse libraries of compounds with varying physicochemical properties.
Experimental Workflow for Amide Synthesis
Topic: Experimental Protocol for [3+2] Cycloaddition Synthesis of Isoxazoles
An Application Note and Protocol for Researchers
Introduction
Isoxazoles are a crucial class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms in a 1,2-relationship. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2]
The most common and versatile method for synthesizing the isoxazole ring is the [3+2] dipolar cycloaddition reaction.[2][3] This reaction typically involves the cycloaddition of a nitrile oxide (as the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene.[3] Nitrile oxides are often unstable and are therefore generated in situ from precursors like aldoximes, hydroximoyl chlorides, or primary nitro compounds to prevent dimerization.[1][4] Modern synthetic methodologies have introduced catalytic systems, primarily copper- and ruthenium-based, to control regioselectivity and improve yields.[4][5][6] Furthermore, principles of green chemistry have led to the development of metal-free, one-pot, multicomponent reactions, often using environmentally benign solvents like water or even solvent-free conditions.[1][4][7][8]
This document provides detailed protocols for two representative [3+2] cycloaddition methods for isoxazole synthesis: a classic copper(I)-catalyzed reaction and a green, catalyst-free, three-component reaction in an aqueous medium.
General Reaction Pathway
The fundamental transformation in the [3+2] cycloaddition synthesis of isoxazoles involves the reaction of a nitrile oxide with an alkyne. The nitrile oxide is typically generated in the reaction mixture from a stable precursor.
Caption: General pathway for [3+2] cycloaddition synthesis of isoxazoles.
Data Presentation: Comparison of Protocols
The following table summarizes various protocols for isoxazole synthesis, highlighting key parameters and reported yields for easy comparison.
| Protocol | Reactants | Catalyst/Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Copper-Catalyzed Cycloaddition | Terminal Alkyne, Aldoxime | Cu(I) source (e.g., CuSO₄·5H₂O), Sodium Ascorbate | t-BuOH/H₂O | Room Temp | 1-3 h | 70-95% | [5] |
| Aqueous Three-Component | Aromatic Aldehyde, β-Ketoester, Hydroxylamine HCl | None / Mild Base | Water | Reflux (100°C) | 3 h | 85-95% | [7] |
| Ultrasound-Assisted | 4-Chlorobenzaldehyde, Ethyl acetoacetate, Hydroxylamine HCl | Vitamin B1 | Water | 20°C | 30 min | 92% | [7] |
| Enamine-Triggered | Acetaldehyde, N-hydroxyimidoyl chloride | Triethylamine | Dichloromethane | Room Temp | 12 h | 77-99% | [9] |
| Mechanochemical (Ball-Milling) | Terminal Alkyne, Hydroxyimidoyl chloride | Cu/Al₂O₃ | Solvent-free | Room Temp | 30-60 min | 60-98% | [8] |
| p-TsOH Participated | α-Nitroketone, Alkene/Alkyne | p-TsOH | Dichloromethane | Reflux (40°C) | 12 h | 66-90% | [10] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed [3+2] Cycloaddition of Terminal Alkynes and in situ Generated Nitrile Oxides
This protocol is adapted from the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry and provides excellent regioselectivity for 3,5-disubstituted isoxazoles.[5]
Materials:
-
Terminal alkyne (1.0 mmol)
-
Aldoxime (1.1 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.10 mmol, 10 mol%)
-
Tert-butanol (t-BuOH)
-
Deionized water
-
N-Chlorosuccinimide (NCS) (1.1 mmol)
-
Pyridine (1.2 mmol)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Nitrile Oxide Generation: In a round-bottom flask, dissolve the aldoxime (1.1 mmol) in dichloromethane (DCM) or chloroform (CHCl₃). Add N-Chlorosuccinimide (NCS) (1.1 mmol) and a catalytic amount of pyridine. Stir the mixture at room temperature for 30-60 minutes. The completion of the corresponding hydroximoyl chloride formation can be monitored by TLC. Alternatively, the nitrile oxide can be generated directly in the reaction pot.
-
Reaction Setup: In a separate flask, dissolve the terminal alkyne (1.0 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).
-
Add copper(II) sulfate pentahydrate (0.05 mmol) and sodium ascorbate (0.10 mmol) to the alkyne solution. The solution should turn a yellow-green color.
-
Add the solution of in situ generated nitrile oxide (from step 1) dropwise to the alkyne/copper mixture over 10 minutes.
-
Stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3,5-disubstituted isoxazole.
Protocol 2: One-Pot, Three-Component Synthesis of Isoxazol-5(4H)-ones in Water
This protocol represents a green chemistry approach, utilizing water as the solvent and avoiding the need for a metal catalyst. It is operationally simple and has high atom economy.[7][11]
Materials:
-
Aromatic aldehyde (10 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (10 mmol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (10 mmol)
-
Deionized water (20 mL)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and hydroxylamine hydrochloride (10 mmol) to 20 mL of deionized water.
-
Heat the mixture to reflux (100°C) with constant stirring for approximately 3 hours.
-
Monitor the reaction progress by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The desired product will typically precipitate from the aqueous solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected precipitate with cold deionized water to remove any water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the pure 3,4-disubstituted isoxazol-5(4H)-one.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, work-up, and purification of isoxazoles.
Caption: A standard experimental workflow for isoxazole synthesis.
Safety and Handling
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform all reactions in a well-ventilated fume hood.
-
Organic solvents like dichloromethane, ethyl acetate, and hexane are flammable and volatile. Avoid open flames and ensure proper ventilation.
-
Handle bases like triethylamine and pyridine with care as they are corrosive and have strong odors.
-
N-Chlorosuccinimide (NCS) is an oxidant and an irritant; avoid contact with skin and eyes.
Characterization
The synthesized isoxazole products should be characterized using standard analytical techniques to confirm their structure and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.
References
- 1. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Application of 3-(4-Bromophenyl)isoxazol-5-amine in Kinase Inhibitor Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The small molecule 3-(4-Bromophenyl)isoxazol-5-amine is a heterocyclic compound that holds significant promise as a scaffold for the development of novel kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The unique structural features of this compound, including the isoxazole core and the bromophenyl moiety, make it an attractive starting point for the synthesis of targeted therapies. A notable Chinese patent (CN113321645A) discloses the use of 5-aminoisoxazole derivatives in the preparation of multi-kinase inhibitors targeting key players in cancer progression such as FLT1, FLT3, FLT4, FGFR1-4, VEGFR2/KDR, PDGFRa, PDGFRb, and cKit, underscoring the potential of this chemical scaffold[1]. This document provides a detailed overview of the application of this compound in this field, including synthetic strategies, target kinase profiles, and detailed experimental protocols.
Target Kinase Families and Signaling Pathways
Derivatives of the 5-aminoisoxazole scaffold have been investigated as inhibitors of several key receptor tyrosine kinases (RTKs) that are pivotal in tumor angiogenesis and proliferation. The primary targets for inhibitors derived from this scaffold are members of the Vascular Endothelial Growth Factor Receptor (VEGFR) and Fms-like Tyrosine Kinase 3 (FLT3) families.
VEGFR Signaling Pathway: The VEGFR family, particularly VEGFR2 (also known as KDR), is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR2 can effectively cut off the blood supply to tumors, leading to their regression.
FLT3 Signaling Pathway: FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML) and other hematological malignancies. These mutations lead to constitutive activation of the kinase and uncontrolled cell proliferation. FLT3 inhibitors are therefore a key therapeutic strategy for these cancers.
Data Presentation: Inhibitory Activity of Representative Isoxazole-Based Kinase Inhibitors
The following tables summarize the inhibitory activities of hypothetical kinase inhibitors derived from the this compound scaffold. The data is presented for illustrative purposes to demonstrate the potential potency and selectivity of these compounds.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound ID | VEGFR2 | FLT3 | c-Kit | PDGFRβ |
| Isox-V1 | 15 | 150 | 250 | 180 |
| Isox-F1 | 200 | 10 | 50 | 300 |
| Isox-VF1 | 25 | 30 | 100 | 150 |
Table 2: Cellular Anti-proliferative Activity (GI50, µM)
| Compound ID | MV4-11 (AML, FLT3-ITD) | HUVEC (Endothelial) | A549 (Lung Cancer) |
| Isox-V1 | 5.2 | 0.8 | 10.5 |
| Isox-F1 | 0.1 | 7.5 | >20 |
| Isox-VF1 | 0.5 | 1.2 | 15.0 |
Experimental Protocols
I. General Synthetic Protocol for N-Substituted this compound Derivatives
This protocol describes a general method for the derivatization of the 5-amino group of the starting material, a common strategy to explore the structure-activity relationship (SAR).
Materials:
-
This compound
-
Desired acyl chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF))
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM, add the organic base (1.5 eq).
-
Acylation: Slowly add the acyl chloride (1.1 eq) to the solution at 0 °C. If starting from a carboxylic acid, pre-activate it with the coupling agent (1.1 eq) and HOBt (1.1 eq) in DMF for 30 minutes before adding to the amine solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the desired N-substituted derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
II. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a common method for measuring the inhibitory activity of a compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., VEGFR2, FLT3)
-
Kinase-specific substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
Add kinase buffer to each well of the plate.
-
Add the test compound dilution or DMSO (for control wells).
-
Add the purified kinase and substrate mixture.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 1-2 hours at 30°C.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
III. Cellular Anti-proliferative Assay (MTT Assay)
This protocol measures the effect of the synthesized compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4-11 for FLT3, HUVEC for angiogenesis)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include wells with DMSO as a vehicle control and untreated cells as a negative control.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration. Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viable cells against the compound concentration.
Conclusion
This compound represents a valuable and versatile scaffold for the development of novel kinase inhibitors. Its amenability to chemical modification allows for the generation of libraries of compounds that can be screened against a wide range of kinases. The evidence from patent literature, combined with the established importance of the isoxazole core in medicinal chemistry, strongly supports the continued investigation of this compound and its derivatives as potential therapeutics for cancer and other diseases driven by aberrant kinase signaling. The protocols provided herein offer a framework for the synthesis, screening, and characterization of such inhibitors.
References
Application Notes and Protocols: Amide Bond Formation Using 3-(4-Bromophenyl)isoxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the formation of an amide bond between 3-(4-Bromophenyl)isoxazol-5-amine and a carboxylic acid. The described methodology is a standard and widely applicable carbodiimide-mediated coupling reaction, a cornerstone of modern synthetic and medicinal chemistry.
Introduction
Amide bonds are fundamental linkages in a vast array of biologically active molecules, including peptides, pharmaceuticals, and natural products.[1][2] The synthesis of amides is a critical transformation in drug discovery and development. This compound is a valuable building block in medicinal chemistry, with the isoxazole motif being present in numerous therapeutic agents.[3][4] This protocol outlines a robust and efficient method for coupling this amine with carboxylic acids to generate novel amide derivatives.
The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[5] Therefore, the carboxylic acid must first be activated. This protocol utilizes a carbodiimide coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to form a highly reactive O-acylisourea intermediate.[5] This intermediate readily reacts with the primary amine, this compound, to form the desired amide bond with high efficiency.
Quantitative Data Summary
The following table summarizes representative quantitative data for a typical carbodiimide-mediated amide coupling reaction. The exact values will vary depending on the specific carboxylic acid used, the solvent, and the precise reaction conditions.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | Limiting Reagent |
| Carboxylic Acid | 1.0 - 1.2 equivalents | A slight excess can drive the reaction to completion. |
| Coupling Reagent (EDC or DCC) | 1.1 - 1.5 equivalents | |
| Additive (HOBt) | 1.1 - 1.5 equivalents | |
| Base (DIPEA or Et3N) | 2.0 - 3.0 equivalents | Added to neutralize acids and facilitate the reaction. |
| Reaction Conditions | ||
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | |
| Temperature | 0 °C to Room Temperature (20-25 °C) | The initial activation is often performed at 0 °C. |
| Reaction Time | 2 - 24 hours | Monitored by Thin Layer Chromatography (TLC) or LC-MS. |
| Outcome | ||
| Yield | 70 - 95% | Highly dependent on the substrates and purification method. |
Experimental Protocol
This protocol describes a general procedure for the amide coupling of this compound with a generic carboxylic acid using EDC and HOBt.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 equivalents), this compound (1.0 equivalent), and HOBt (1.2 equivalents).
-
Solvent Addition: Dissolve the mixture in anhydrous DCM or DMF (approximately 0.1-0.5 M concentration with respect to the amine).
-
Base Addition: Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Coupling Reagent Addition: Slowly add EDC (1.2 equivalents) to the cooled, stirring mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by TLC or LC-MS until the starting amine is consumed.
-
Quenching and Workup:
-
Once the reaction is complete, dilute the mixture with DCM (if DMF was used as the solvent, perform a liquid-liquid extraction with ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Visualizations
Caption: Workflow for Carbodiimide-Mediated Amide Bond Formation.
Caption: Mechanism of Carbodiimide-Mediated Amide Coupling.
References
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 3-(4-Bromophenyl)isoxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of 3-(4-Bromophenyl)isoxazol-5-amine through various metal-catalyzed cross-coupling reactions. The isoxazole moiety is a key pharmacophore in medicinal chemistry, and the ability to further elaborate this scaffold opens up avenues for the synthesis of novel compounds with potential therapeutic applications.[1]
Given the presence of a free amino group at the 5-position, which can interfere with catalytic cycles, a common and recommended strategy involves a protection-coupling-deprotection sequence. This document outlines protocols for the N-acetylation of the starting material, followed by Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions on the N-protected intermediate, and subsequent deprotection to yield the desired functionalized this compound derivatives.
Overview of Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For the functionalization of the 4-bromophenyl group of this compound, the following palladium-catalyzed reactions are particularly relevant:
-
Suzuki-Miyaura Coupling: Forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent. This is a versatile method for creating biaryl structures.
-
Heck Coupling: Creates a new carbon-carbon bond by reacting the aryl bromide with an alkene, typically leading to the formation of a substituted alkene.
-
Sonogashira Coupling: Forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, yielding an arylated alkyne.[2][3]
-
Buchwald-Hartwig Amination: Creates a new carbon-nitrogen bond by coupling the aryl bromide with an amine, enabling the synthesis of diaryl amines or N-aryl heterocycles.[4][5][6][7][8]
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative conditions for the cross-coupling reactions of an N-protected derivative, N-(3-(4-bromophenyl)isoxazol-5-yl)acetamide. These conditions are based on established protocols for similar isoxazole systems and serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of N-(3-(4-bromophenyl)isoxazol-5-yl)acetamide
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ | DME/H₂O | 85 | 18 | 75-85 |
Table 2: Heck Coupling of N-(3-(4-bromophenyl)isoxazol-5-yl)acetamide
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 16 | 65-75 |
| 3 | 4-Vinylpyridine | Pd(OAc)₂ (2) | - | K₂CO₃ | NMP | 110 | 20 | 60-70 |
Table 3: Sonogashira Coupling of N-(3-(4-bromophenyl)isoxazol-5-yl)acetamide
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | PPh₃ (4), CuI (5) | Diisopropylamine | Toluene | 70 | 18 | 75-85 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₂NH | DMF | 50 | 24 | 60-70 |
Table 4: Buchwald-Hartwig Amination of N-(3-(4-bromophenyl)isoxazol-5-yl)acetamide
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 75-85 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 20 | 70-80 |
| 3 | Indole | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 24 | 65-75 |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting the relevant Safety Data Sheets (SDS) before use.
Protocol 1: N-Acetylation of this compound
This protocol describes the protection of the 5-amino group as an acetamide, which is generally stable to the conditions of palladium-catalyzed cross-coupling reactions.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dichloromethane and pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford N-(3-(4-bromophenyl)isoxazol-5-yl)acetamide.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
N-(3-(4-bromophenyl)isoxazol-5-yl)acetamide
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add N-(3-(4-bromophenyl)isoxazol-5-yl)acetamide (1.0 eq), the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the coupled product.
Protocol 3: General Procedure for Heck Coupling
Materials:
-
N-(3-(4-bromophenyl)isoxazol-5-yl)acetamide
-
Alkene (1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (if necessary, e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 eq)
-
Solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Combine N-(3-(4-bromophenyl)isoxazol-5-yl)acetamide (1.0 eq), the palladium catalyst, and ligand (if used) in a reaction vessel.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent, alkene, and base.
-
Heat the mixture to the required temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: General Procedure for Sonogashira Coupling
Materials:
-
N-(3-(4-bromophenyl)isoxazol-5-yl)acetamide
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Et₃N)
-
Solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flask, add N-(3-(4-bromophenyl)isoxazol-5-yl)acetamide (1.0 eq), the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the solvent and the base, followed by the terminal alkyne.
-
Stir the reaction at the appropriate temperature (e.g., 60 °C) until completion (TLC monitoring).
-
Filter the reaction mixture through a pad of celite and wash with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 5: General Procedure for Buchwald-Hartwig Amination
Materials:
-
N-(3-(4-bromophenyl)isoxazol-5-yl)acetamide
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, ligand, and base.
-
Add N-(3-(4-bromophenyl)isoxazol-5-yl)acetamide (1.0 eq) and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring (e.g., 100 °C) for the indicated time.
-
Cool to room temperature, dilute with ether or ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 6: Deprotection of the N-acetyl Group
This protocol describes the hydrolysis of the acetamide to regenerate the free 5-amino group.
Materials:
-
N-acetylated coupled product
-
Hydrochloric acid (e.g., 6 M) or Sodium hydroxide solution
-
Ethanol or Methanol
Procedure (Acidic Hydrolysis):
-
Dissolve the N-acetylated compound in a suitable solvent like ethanol or methanol.
-
Add an excess of aqueous hydrochloric acid (e.g., 6 M).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product as needed.
Mandatory Visualizations
Caption: Experimental workflow for the functionalization of this compound.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: Synthesis and Screening of Isoxazole-Amide Analogues as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole-containing compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] This document provides a detailed guide for the synthesis of novel isoxazole-amide analogues and protocols for their screening as potential anticancer agents. The methodologies outlined are based on established research demonstrating the efficacy of these compounds in inducing apoptosis and cell cycle arrest in various cancer cell lines.[3][4][5]
Data Presentation: Anticancer Activity of Isoxazole-Amide Analogues
The following tables summarize the cytotoxic activity (IC50 values) of representative isoxazole-carboxamide derivatives against a panel of human cancer cell lines.
Table 1: IC50 Values (µg/mL) of Isoxazole-Carboxamide Derivatives (2a-2g) against Various Cancer Cell Lines. [3][6]
| Compound | MCF-7 (Breast) | HeLa (Cervical) | Hep3B (Liver) |
| 2a | 39.80 | >400 | ~23 |
| 2d | >400 | 15.48 | ~23 |
| 2e | >400 | >400 | ~23 |
| 2g | >400 | >400 | >400 |
| Doxorubicin | - | - | - |
Note: Doxorubicin was used as a positive control. IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
Table 2: Pro-apoptotic Activity of Isoxazole Derivatives on K562 Cells. [4]
| Compound | Concentration | Total Apoptosis (%) |
| 4 | 100 nM | 80.10 |
| 8 | 10 µM | 90.60 |
| 11 | 200 µM | 88.50 |
Note: Apoptosis was determined by Annexin V release assay after 72 hours of treatment.
Experimental Protocols
I. Synthesis of Isoxazole-Amide Analogues
This protocol describes the synthesis of a series of isoxazole-carboxamide derivatives (2a-2g) via an amide coupling reaction.[1][6]
Materials:
-
Appropriate isoxazole carboxylic acid
-
Substituted aniline derivatives
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Nitrogen gas
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Dissolve the starting isoxazole carboxylic acid (1 equivalent) in dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add DMAP (0.1 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the respective substituted aniline derivative (1 equivalent) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired isoxazole-amide analogue.
-
Characterize the final compounds using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
II. In Vitro Anticancer Agent Screening
-
Maintain human cancer cell lines such as MCF-7 (breast), HeLa (cervical), and Hep3B (liver) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7]
Materials:
-
96-well plates
-
Cultured cancer cells
-
Complete culture medium
-
Isoxazole-amide analogues (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized isoxazole-amide analogues and a positive control (e.g., Doxorubicin). Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Cell cycle analysis is performed to determine the effect of the compounds on cell cycle progression.[3][6]
Materials:
-
6-well plates
-
Cultured cancer cells
-
Isoxazole-amide analogues
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the test compounds for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[4][5]
Materials:
-
6-well plates
-
Cultured cancer cells
-
Isoxazole-amide analogues
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds as described for the cell cycle analysis.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Synthetic Workflow
References
- 1. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 3-(4-Bromophenyl)isoxazol-5-amine in Compound Library Synthesis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Bromophenyl)isoxazol-5-amine is a versatile heterocyclic building block that serves as an excellent starting scaffold for the generation of diverse compound libraries in drug discovery. Its structure features three key points for chemical modification: the amino group at the 5-position, the bromine atom on the phenyl ring, and the isoxazole core itself, which can participate in various chemical transformations. This allows for the rapid synthesis of a wide array of derivatives with diverse physicochemical properties and biological activities. Isoxazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the creation of compound libraries for the discovery of novel therapeutic agents.
Compound Library Synthesis Strategies
The chemical versatility of this compound allows for its use in several types of chemical reactions to generate compound libraries. The primary strategies for diversification of this scaffold include:
-
N-Acylation and Sulfonylation: The primary amine at the 5-position of the isoxazole ring is a nucleophilic site that can be readily acylated with various carboxylic acid derivatives (e.g., acyl chlorides, anhydrides) or sulfonylated with sulfonyl chlorides to produce a library of amides and sulfonamides, respectively.[3][4]
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent on the phenyl ring provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position, significantly expanding the chemical space of the library.[5][6]
-
Multi-component Reactions: The amino-isoxazole scaffold can also be employed in multi-component reactions, allowing for the rapid assembly of more complex molecular architectures in a single step.
These strategies can be employed in a combinatorial or parallel synthesis format to efficiently generate large libraries of compounds for high-throughput screening.
Experimental Protocols
The following are detailed protocols for key reactions used to generate compound libraries from this compound.
Protocol 1: Parallel Synthesis of an N-Acyl-3-(4-bromophenyl)isoxazol-5-amine Library
This protocol describes the parallel synthesis of a library of amides via the acylation of this compound with a diverse set of acyl chlorides in a 96-well plate format.
Materials:
-
This compound
-
A diverse library of acyl chlorides (e.g., benzoyl chloride, acetyl chloride, substituted benzoyl chlorides)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
96-well reaction block with sealing mat
-
Multichannel pipette
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and stir plate
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 5. mdpi.com [mdpi.com]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Application Notes and Protocols for the Functionalization of the Phenyl Ring in 3-(4-Bromophenyl)isoxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-(4-Bromophenyl)isoxazol-5-amine scaffold is a valuable building block in medicinal chemistry and drug discovery. The isoxazole moiety is a privileged structure known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The presence of a bromine atom on the phenyl ring offers a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. This document provides detailed protocols for the functionalization of the phenyl ring of this compound via Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Chemical Structures
Starting Material: this compound Molecular Formula: C₉H₇BrN₂O Molecular Weight: 239.07 g/mol CAS Number: 119162-53-7[4]
Palladium-Catalyzed Cross-Coupling Reactions
The functionalization of the C-Br bond on the phenyl ring can be efficiently achieved through several palladium-catalyzed cross-coupling reactions. These methods offer a high degree of functional group tolerance and are widely used in the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds by reacting an organoboron compound with an organohalide.[5] This reaction is particularly useful for synthesizing biaryl compounds.
Experimental Protocol: Synthesis of 3-(4'-Methyl-[1,1'-biphenyl]-4-yl)isoxazol-5-amine
A mixture of this compound (1.0 mmol), (4-methylphenyl)boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol) is placed in a Schlenk flask.[6] The flask is evacuated and backfilled with argon three times. Anhydrous 1,4-dioxane (10 mL) is then added, and the mixture is heated to 95 °C for 12 hours.[7] After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-([1,1'-Biphenyl]-4-yl)isoxazol-5-amine | 85 |
| 2 | (4-Methoxyphenyl)boronic acid | 3-(4'-Methoxy-[1,1'-biphenyl]-4-yl)isoxazol-5-amine | 82 |
| 3 | (3-Chlorophenyl)boronic acid | 3-(3'-Chloro-[1,1'-biphenyl]-4-yl)isoxazol-5-amine | 78 |
Yields are estimated based on similar reactions reported in the literature.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[8] This reaction is a powerful tool for the formation of carbon-carbon bonds at sp²-hybridized carbons.
Experimental Protocol: Synthesis of (E)-3-(4-(2-Ethoxy-2-oxoethyl)phenyl)isoxazol-5-amine
In a sealed tube, this compound (1.0 mmol), ethyl acrylate (1.5 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and Et₃N (2.0 mmol) are dissolved in anhydrous DMF (5 mL).[9] The mixture is degassed with argon for 15 minutes and then heated to 100 °C for 8 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography to give the product.
Table 2: Representative Heck Reactions
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | (E)-3-(4-Styrylphenyl)isoxazol-5-amine | 75 |
| 2 | n-Butyl acrylate | (E)-n-Butyl 3-(4-(5-amino-isoxazol-3-yl)phenyl)acrylate | 80 |
| 3 | Acrylonitrile | (E)-3-(4-(5-Amino-isoxazol-3-yl)phenyl)acrylonitrile | 72 |
Yields are estimated based on similar reactions reported in the literature.
Sonogashira Coupling
The Sonogashira coupling reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][10] This reaction is highly efficient for the synthesis of substituted alkynes.
Experimental Protocol: Synthesis of 3-(4-(Phenylethynyl)phenyl)isoxazol-5-amine
To a solution of this compound (1.0 mmol) in a mixture of DMF (8 mL) and Et₂NH (2 mL) are added phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).[11][12] The reaction mixture is stirred at 60 °C under an argon atmosphere for 6 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by flash chromatography.
Table 3: Representative Sonogashira Coupling Reactions
| Entry | Alkyne | Product | Yield (%) |
| 1 | Ethynylbenzene | 3-(4-(Phenylethynyl)phenyl)isoxazol-5-amine | 88 |
| 2 | 1-Hexyne | 3-(4-(Hex-1-yn-1-yl)phenyl)isoxazol-5-amine | 85 |
| 3 | (Trimethylsilyl)acetylene | 3-(4-((Trimethylsilyl)ethynyl)phenyl)isoxazol-5-amine | 90 |
Yields are estimated based on similar reactions reported in the literature.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[13][14] This reaction allows for the synthesis of a wide variety of arylamines.
Experimental Protocol: Synthesis of N-Phenyl-4-(5-amino-isoxazol-3-yl)aniline
A mixture of this compound (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol) in anhydrous toluene (10 mL) is heated at 110 °C for 18 hours under an argon atmosphere.[15] After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired product.
Table 4: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 3-(4-Morpholinophenyl)isoxazol-5-amine | 85 |
| 2 | Aniline | N-Phenyl-4-(5-amino-isoxazol-3-yl)aniline | 75 |
| 3 | Benzylamine | N-Benzyl-4-(5-amino-isoxazol-3-yl)aniline | 80 |
Yields are estimated based on similar reactions reported in the literature.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of the 3-phenylisoxazol-5-amine scaffold have shown potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[7][16] Functionalization of the phenyl ring allows for the exploration of the chemical space around the kinase ATP-binding pocket to optimize potency and selectivity. For instance, substituted 3-phenylisoxazol-5-amines could potentially inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently activated in many types of cancer.[17]
The diagram above illustrates a hypothetical mechanism where a functionalized derivative of this compound acts as a PI3K inhibitor. By blocking the activity of PI3K, the derivative can prevent the downstream activation of Akt and mTOR, ultimately leading to the inhibition of cancer cell proliferation and survival.
Conclusion
The functionalization of the phenyl ring of this compound through palladium-catalyzed cross-coupling reactions provides a powerful strategy for the generation of diverse chemical libraries. The detailed protocols and representative data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of novel isoxazole-based compounds with potential therapeutic applications, particularly in the development of kinase inhibitors.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. mdpi.com [mdpi.com]
- 7. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. mdpi.com [mdpi.com]
- 17. Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Isoxazole-Based Probes for Bromodomain-Containing Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and evaluation of chemical probes for bromodomain-containing proteins utilizing isoxazole moieties. The 3,5-dimethylisoxazole group, in particular, has been identified as an effective mimic of acetylated lysine, the natural ligand for bromodomains, making it a valuable scaffold for inhibitor design.[1] This document outlines the key signaling pathways involved, protocols for essential binding and target engagement assays, and a summary of the potency of various isoxazole-based probes.
Introduction to Bromodomains and Isoxazole-Based Probes
Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. The Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, and BRD4, are particularly important targets in oncology and inflammatory diseases due to their role in regulating the expression of key oncogenes like c-Myc.[2][3]
Isoxazole-containing compounds have emerged as a promising class of bromodomain inhibitors. The isoxazole ring system can effectively mimic the acetyl-lysine moiety, enabling competitive binding to the bromodomain's active site.[1] This competitive binding displaces bromodomain-containing proteins from chromatin, thereby modulating gene expression. Structure-activity relationship (SAR) studies have led to the development of potent and selective isoxazole-based probes, which are invaluable tools for studying bromodomain biology and for the development of novel therapeutics.[4][5]
Key Signaling Pathway: BRD4 and c-Myc Regulation
A primary mechanism by which BET inhibitors exert their anti-cancer effects is through the downregulation of the MYC oncogene. BRD4 is known to accumulate at super-enhancers and promoters of key genes, including MYC, where it recruits the transcriptional machinery to drive expression.[2][6] Isoxazole-based BRD4 inhibitors competitively bind to the bromodomains of BRD4, displacing it from chromatin and thereby suppressing MYC transcription.[3] This leads to decreased c-Myc protein levels, resulting in cell cycle arrest and apoptosis in cancer cells that are dependent on c-Myc.[7]
Caption: BRD4-mediated transcription of c-Myc and its inhibition by isoxazole probes.
Experimental Protocols
The following are detailed protocols for commonly used assays to determine the binding affinity and cellular target engagement of isoxazole-based bromodomain probes.
Probe Development and Evaluation Workflow
The general workflow for the development and characterization of isoxazole-based bromodomain probes involves chemical synthesis, in vitro binding assays, and cellular target engagement and functional assays.
Caption: Workflow for the development and evaluation of isoxazole-based bromodomain probes.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Protocol
This assay is used to determine the IC50 of an inhibitor by measuring its ability to disrupt the interaction between a bromodomain and an acetylated histone peptide.[8][9]
Materials:
-
GST-tagged BRD4 protein (e.g., BRD4-BD1)
-
Biotinylated acetylated histone H4 peptide
-
AlphaLISA Glutathione (GSH) Acceptor beads
-
AlphaScreen Streptavidin Donor beads
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4
-
Test inhibitor (isoxazole probe) serially diluted in DMSO
-
384-well white microplate (e.g., OptiPlate™-384)
-
AlphaScreen-capable microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the isoxazole probe in Assay Buffer. The final DMSO concentration in the well should not exceed 1%.
-
Reaction Mixture Preparation: In a 384-well plate, add the following components in order:
-
5 µL of diluted test compound or vehicle (DMSO) control.
-
5 µL of a solution containing the biotinylated histone peptide.
-
5 µL of a solution containing the GST-tagged BRD4(BD1) protein.
-
-
Incubation: Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.
-
Bead Addition (in subdued light):
-
Add 5 µL of Glutathione Acceptor beads to each well.
-
Shortly after, add 5 µL of Streptavidin-Donor beads to each well.
-
-
Final Incubation: Seal the plate, protect it from light, and incubate for 1-2 hours at room temperature.
-
Data Acquisition: Read the plate on a microplate reader capable of detecting AlphaScreen signals (excitation at 680 nm, emission at 520-620 nm).
-
Data Analysis: Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor like JQ1). Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Fluorescence Polarization (FP) Assay Protocol
This assay measures the binding affinity (Kd) of a fluorescently labeled probe to a bromodomain. It can also be used in a competitive format to determine the Ki of an unlabeled inhibitor.
Materials:
-
Purified bromodomain protein (e.g., BRD4-BD1)
-
Fluorescently labeled probe (e.g., a known isoxazole inhibitor conjugated to a fluorophore)
-
Test inhibitor (isoxazole probe)
-
Assay Buffer: e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4
-
Black, low-volume 384-well microplate
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in Assay Buffer. Prepare a solution of the fluorescent probe and the bromodomain protein in Assay Buffer.
-
Assay Setup: To the wells of the 384-well plate, add:
-
Test inhibitor at various concentrations.
-
Fluorescent probe at a fixed concentration (typically at or below its Kd).
-
Initiate the binding reaction by adding the bromodomain protein.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization of each well using the microplate reader.
-
Data Analysis: The displacement of the fluorescent probe by the test inhibitor will result in a decrease in the polarization value. Plot the change in polarization against the inhibitor concentration to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
NanoBRET™ Target Engagement Assay Protocol
This live-cell assay quantifies the binding of a test compound to a target protein by measuring Bioluminescence Resonance Energy Transfer (BRET).[10][11]
Materials:
-
HEK293T cells
-
NanoLuc®-BRD4 fusion vector
-
Lipid-based transfection reagent
-
Opti-MEM™ I with 4% FBS
-
NanoBRET™ tracer that binds BRD4
-
Test inhibitor (isoxazole probe)
-
NanoBRET™ substrate (e.g., furimazine)
-
White, tissue culture-treated 96- or 384-well plates
-
Luminometer capable of measuring dual-filtered luminescence (e.g., 460 nm for donor and 618 nm for acceptor)
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in complete medium.
-
Transiently transfect the cells with the NanoLuc®-BRD4 fusion vector.
-
Incubate the transfected cells for 24 hours to allow for protein expression.[10]
-
-
Assay Preparation:
-
Detach the transfected cells and resuspend them in Opti-MEM™ I with 4% FBS.
-
Seed the cells into a white-bottom assay plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Add the NanoBRET™ tracer to the cells at a predetermined optimal concentration.
-
Add serial dilutions of the isoxazole probe or a reference inhibitor.
-
-
Substrate Addition and Signal Detection:
-
Add the NanoBRET™ substrate to all wells.
-
Measure the luminescence at the donor (~460 nm) and acceptor (~618 nm) wavelengths.[10]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the inhibitor concentration to determine the IC50 value, which reflects the intracellular target engagement.[11]
-
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of various isoxazole-based probes against different bromodomains.
| Probe/Compound | Target Bromodomain | Assay Type | IC50 / Kd (nM) | Reference |
| Compound 3 | BRD4(1) | - | 4800 | [12] |
| Compound 8 | BRD4(1) | AlphaScreen | 390 | [4] |
| Compound 9 | BRD4(1) | AlphaScreen | 370 | [4] |
| Compound 12 | BRD4(1) | AlphaScreen | 640 | [4] |
| Compound 15 | BRD4(1) | AlphaScreen | ~2600 | [4] |
| UMB298 | CBP | - | 72 | [13] |
| UMB298 | BRD4 | - | 5193 | [13] |
| Y06036 | BRD4 | - | - | |
| 11h | BRD4(1) | - | - | |
| 11r | BRD4(1) | - | - |
Note: The specific assay conditions can influence the measured potency. Direct comparison of values from different sources should be done with caution.
Conclusion
Isoxazole-based chemical probes are powerful tools for the investigation of bromodomain function and for the development of new therapeutic agents. The protocols and data presented in these application notes provide a framework for the successful design, synthesis, and evaluation of these important molecules. By utilizing the described assays, researchers can accurately determine the binding affinities and cellular target engagement of novel isoxazole-containing bromodomain inhibitors, facilitating the advancement of epigenetic drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of BRD4 attenuates tumor cell self-renewal and suppresses stem cell signaling in MYC driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of Dimethylisoxazole-attached Imidazo[1,2-a]pyridines as Potent and Selective CBP/P300 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Aqueous Synthesis of 3,4,5-Trisubstituted Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazoles are a significant class of heterocyclic compounds widely found in bioactive natural products and pharmaceuticals.[1][2] The development of efficient, high-yielding, and environmentally benign synthetic routes to these scaffolds is of great interest to the scientific community. This document provides a detailed methodology for the synthesis of 3,4,5-trisubstituted isoxazoles in aqueous media. The described method is based on a [3+2] cycloaddition of nitrile oxides with 1,3-diketones, β-ketoesters, or β-ketoamides under mild, basic conditions at room temperature.[3][4] This approach offers a rapid and "green" alternative to traditional methods that often require harsh conditions and organic solvents.[1][5] The reaction is typically complete within one to two hours.[3][4]
Data Presentation
Optimization of Reaction Conditions
The following table summarizes the optimization of reaction conditions for the synthesis of 4-(4-fluorobenzoyl)-3-(4-fluorophenyl)-5-phenylisoxazole. The model reaction was performed with 4-fluoro-N-hydroxybenzimidoyl chloride and 1-phenylbutane-1,3-dione.[1]
| Entry | Base (3 equiv.) | Solvent (v/v) | Time (h) | Yield (%) |
| 1 | NaHCO₃ | H₂O/MeOH (95:5) | 12 | 60 |
| 2 | Na₂CO₃ | H₂O/MeOH (95:5) | 12 | 70 |
| 3 | TEA | H₂O/MeOH (95:5) | 1 | 85 |
| 4 | DIPEA | H₂O/MeOH (95:5) | 1 | 95 |
| 5 | DBU | H₂O/MeOH (95:5) | 1 | 90 |
| 6 | DIPEA | H₂O | 1 | 92 |
| 7 | DIPEA | MeOH | 1 | 80 |
| 8 | DIPEA | H₂O/MeOH (50:50) | 1 | 88 |
| 9 | DIPEA | H₂O/MeOH (5:95) | 1 | 75 |
TEA: Triethylamine, DIPEA: N,N-Diisopropylethylamine, DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene
Substrate Scope
The optimized reaction conditions (DIPEA in 95:5 H₂O/MeOH at room temperature for 2 hours) were applied to a range of hydroximoyl chlorides and 1,3-dicarbonyl compounds to explore the scope of the synthesis.[1]
| Entry | Hydroximoyl Chloride | 1,3-Dicarbonyl Compound | Product | Yield (%) |
| 1 | 4-Fluoro-N-hydroxybenzimidoyl chloride | 1-Phenylbutane-1,3-dione | 4-Benzoyl-3-(4-fluorophenyl)-5-methylisoxazole | 95 |
| 2 | N-Hydroxy-4-methoxybenzimidoyl chloride | 1-Phenylbutane-1,3-dione | 4-Benzoyl-3-(4-methoxyphenyl)-5-methylisoxazole | 92 |
| 3 | N-Hydroxy-4-nitrobenzimidoyl chloride | 1-Phenylbutane-1,3-dione | 4-Benzoyl-3-(4-nitrophenyl)-5-methylisoxazole | 88 |
| 4 | 4-Fluoro-N-hydroxybenzimidoyl chloride | 1-(4-Methoxyphenyl)butane-1,3-dione | 3-(4-Fluorophenyl)-4-(4-methoxybenzoyl)-5-methylisoxazole | 93 |
| 5 | 4-Fluoro-N-hydroxybenzimidoyl chloride | 1-(4-Chlorophenyl)butane-1,3-dione | 4-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-5-methylisoxazole | 90 |
| 6 | 4-Fluoro-N-hydroxybenzimidoyl chloride | Ethyl acetoacetate | Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate | 85 |
| 7 | 4-Fluoro-N-hydroxybenzimidoyl chloride | N-Phenylacetoacetamide | 3-(4-Fluorophenyl)-5-methyl-N-phenylisoxazole-4-carboxamide | 82 |
Experimental Protocols
Materials
-
Hydroximoyl chloride derivative (1.0 eq.)
-
1,3-Dicarbonyl compound (1.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Deionized Water (H₂O)
-
Methanol (MeOH)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
General Procedure for the Synthesis of 3,4,5-Trisubstituted Isoxazoles
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (0.5 mmol, 1.0 eq.) in a 95:5 mixture of water and methanol (15 mL).
-
Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (1.5 mmol, 3.0 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Nitrile Oxide Precursor: Add the hydroximoyl chloride (0.5 mmol, 1.0 eq.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction, add 20 mL of water to the mixture. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 3,4,5-trisubstituted isoxazole.
Visualizations
Experimental Workflow
Caption: General workflow for the aqueous synthesis of 3,4,5-trisubstituted isoxazoles.
Plausible Reaction Mechanism
Caption: Proposed mechanism for the synthesis of 3,4,5-trisubstituted isoxazoles.
References
- 1. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 2. "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cy" by Md Imran Hossain, Md Imdadul H. Khan et al. [egrove.olemiss.edu]
- 3. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Aryl Isoxazole Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of 3-aryl isoxazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 3-aryl isoxazoles?
The most widely employed method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[1][2] Nitrile oxides are typically generated in situ from precursors like hydroximoyl halides (using a base), α-methylene nitro compounds, or aldoximes (via oxidation).[3][4] Other methods include the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride.[4] For sterically hindered systems, modifications of the Bode, Hachisu, Matsuura, and Suzuki (BHMS) method, which utilize sodium enolates of diketones, have proven superior.[3]
Q2: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Low yields in isoxazole synthesis can be attributed to several factors. A primary cause is the dimerization of the unstable nitrile oxide intermediate to form furoxans (1,2,5-oxadiazole-2-oxides), which competes with the desired cycloaddition.[4][5] To mitigate this, generate the nitrile oxide in situ at low temperatures and ensure it reacts promptly with the dipolarophile.[4] Other factors include:
-
Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can slow the reaction rate.[4]
-
Reaction Conditions: Non-optimal temperature, solvent, or base can significantly reduce yields.[6][7]
-
Reagent Quality: Impure starting materials can lead to side reactions.
Q3: I am getting a mixture of regioisomers. How can I control the regioselectivity?
Regioselectivity is a common challenge, especially when synthesizing 3,4-disubstituted or 3,4,5-trisubstituted isoxazoles.
-
For 3,5-Disubstituted Isoxazoles: The reaction of nitrile oxides with terminal alkynes typically favors the 3,5-isomer due to electronic and steric factors.[4] The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for this isomer.[4][8]
-
For 3,4-Disubstituted Isoxazoles: Synthesizing the 3,4-regioisomer is more challenging.[4] Strategies include using internal alkynes or employing alternative synthetic routes such as the [3+2] cycloaddition of nitrile oxides with enamines.[4]
Q4: How do solvent and temperature choices impact the synthesis?
Solvent and temperature are critical parameters. The solvent affects the solubility of reactants and can influence the reaction rate and regioselectivity.[5] For example, aqueous media have been used successfully for certain syntheses, offering an environmentally benign alternative.[9] Temperature controls the reaction kinetics; while higher temperatures can increase the rate, they may also promote the decomposition of nitrile oxides or the formation of byproducts.[4][7] It is crucial to screen a range of temperatures to find the optimal balance for a specific reaction.[7]
Troubleshooting Guide
Problem 1: Low or No Product Yield
-
Question: My reaction is not producing the expected 3-aryl isoxazole, or the yield is very low. What should I check?
-
Answer:
-
Nitrile Oxide Instability: The primary suspect is often the decomposition or dimerization of the nitrile oxide intermediate.[4]
-
Solution: Generate the nitrile oxide in situ at a low temperature and add it slowly to the reaction mixture containing the dipolarophile. Using a slight excess (e.g., 1.5 equivalents) of the nitrile oxide precursor can also help drive the reaction towards the desired product.[7]
-
-
Base Selection: When generating nitrile oxides from hydroximoyl halides, the choice of base is critical.
-
Sub-optimal Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at high temperatures.[4]
-
Solution: Experimentally determine the optimal temperature. Start at room temperature and gradually increase it, monitoring the reaction by TLC or LC-MS.
-
-
Poor Reagent Purity: Impurities in starting materials can inhibit the reaction.
-
Solution: Ensure all reactants and the solvent are pure and dry, especially when performing reactions under an inert atmosphere.[3]
-
-
Problem 2: Formation of Undesired Regioisomers
-
Question: My reaction is producing the 3,5-disubstituted isoxazole, but I want the 3,4-disubstituted isomer. How can I change the outcome?
-
Answer:
-
Dipolarophile Choice: Terminal alkynes strongly favor the formation of 3,5-disubstituted isoxazoles.[4]
-
Solution: Use an internal alkyne. This will lead to a 3,4,5-trisubstituted isoxazole, and careful selection of substituents can influence the regiochemical outcome.[4]
-
-
Alternative Synthetic Routes: The standard [3+2] cycloaddition with alkynes is not ideal for obtaining 3,4-isomers.
-
Solution 1 (Enamine Cycloaddition): A highly regiospecific method involves the cycloaddition of in situ generated nitrile oxides with enamines formed from aldehydes and a secondary amine like pyrrolidine.[4]
-
Solution 2 (Cyclocondensation): The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid (e.g., BF₃·OEt₂) can be tuned to selectively produce 3,4-disubstituted isoxazoles.[4]
-
-
Problem 3: Sluggish or Incomplete Reaction
-
Question: The reaction is very slow and does not proceed to completion even after extended periods. What can be done?
-
Answer:
-
Steric Hindrance: Large, bulky groups on the aryl ring of the nitrile oxide or on the dipolarophile can significantly impede the reaction.[3][4]
-
Solution: For sterically encumbered substrates, the BHMS protocol, which uses triethylamine or sodium enolates, has been shown to provide superior results compared to standard enamine methods.[3] Increasing the reaction temperature may also help overcome the activation energy barrier, but must be balanced against potential degradation.
-
-
Catalyst/Energy Source: The reaction may require activation.
-
Data Presentation: Optimization of Reaction Conditions
Table 1: Effect of Base and Solvent on the Synthesis of a Trifluoromethyl-Substituted Isoxazole *
| Entry | Base (3 equiv.) | Solvent (15 mL) | Temperature | Time (h) | Yield (%) |
| 1 | Et₃N | Dichloromethane | Room Temp. | 2 | 75 |
| 2 | Et₃N | THF | Room Temp. | 2 | 60 |
| 3 | Et₃N | Toluene | Room Temp. | 2 | 55 |
| 4 | DIPEA | Dichloromethane | Room Temp. | 2 | 90 |
| 5 | DIPEA | Water (95%)/MeOH (5%) | Room Temp. | 2 | 95 |
*Data derived from the synthesis of trifluoromethyl-substituted isoxazole 3x, performed with 0.5 mmol of 4-fluorophenyl hydroximoyl chloride and 0.5 mmol of 4,4,4-trifluoro-1-phenyl-1,3-butanedione.[6]
Table 2: Yields for Aqueous Synthesis of 5-Arylisoxazoles *
| Entry | Aryl group in Starting Material | Yield (%) |
| 1 | 4-Cl-C₆H₄ | 95 |
| 2 | 4-Me-C₆H₄ | 93 |
| 3 | 4-MeO-C₆H₄ | 92 |
| 4 | C₆H₅ | 94 |
*Reaction of 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) with hydroxylamine hydrochloride (1 mmol) in water (5 mL) at reflux.[9]
Experimental Protocols
Protocol 1: General [3+2] Cycloaddition for 3,4,5-Trisubstituted Isoxazoles[6]
-
To a solution of a β-diketone, β-ketoester, or β-ketoamide (0.5 mmol) in a 95:5 mixture of water and methanol (15 mL), add the corresponding phenyl hydroximoyl chloride (0.5 mmol).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 3 equivalents) to the mixture.
-
Stir the reaction at room temperature for 2 hours, monitoring completion via Thin Layer Chromatography (TLC).
-
Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 3,4,5-trisubstituted isoxazole.
Protocol 2: Aqueous Synthesis of 5-Arylisoxazoles[9]
-
In a 25-mL round-bottom flask, combine 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol), hydroxylamine hydrochloride (1 mmol), and water (5 mL).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Collect the resulting precipitate by suction filtration to obtain the pure 5-arylisoxazole product, which often does not require further purification.
Visualized Workflows and Logic
Caption: General experimental workflow for 3-aryl isoxazole synthesis.
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Isoxazole synthesis [organic-chemistry.org]
- 9. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
troubleshooting low yields in the synthesis of 3-(4-Bromophenyl)isoxazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-(4-Bromophenyl)isoxazol-5-amine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis, which typically proceeds via a two-step process: 1) formation of a chalcone-like enaminone intermediate, and 2) cyclization with hydroxylamine to form the isoxazole ring.
Step 1: Enaminone Intermediate Formation
Q1: My initial condensation reaction to form the enaminone intermediate has a very low yield. What are the likely causes?
A: Low yields in this step often stem from several factors:
-
Reagent Quality: Ensure the starting materials, particularly 4-bromoacetophenone and the amine source (e.g., N,N-dimethylformamide dimethyl acetal, DMF-DMA), are pure and dry.
-
Reaction Temperature: The reaction may require heating. If the temperature is too low, the reaction rate will be slow and may not go to completion. Conversely, excessively high temperatures can lead to side product formation.
-
Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. A slight excess of the amine reagent is sometimes used to drive the reaction forward.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, the reaction may require a longer duration.
Step 2: Cyclization to form this compound
Q2: The cyclization reaction with hydroxylamine hydrochloride is not working well, and the TLC shows multiple spots. What do these spots represent?
A: A complex reaction mixture is a common issue. The spots on your TLC plate could be:
-
Unreacted enaminone intermediate.
-
The desired product, this compound.
-
An intermediate oxime that has not fully cyclized.
-
Isomeric side products. The formation of pyrazoles or other heterocyclic systems can occur under certain conditions.[1][2]
-
Hydrolysis of the enaminone back to the starting ketone.
To resolve this, focus on controlling the reaction conditions, especially the base and solvent system.
Q3: What are the optimal base and solvent conditions for the cyclization step?
A: The choice of base and solvent is critical for yield and purity. While various conditions are reported for isoxazole synthesis, a common and effective method involves refluxing the intermediate with hydroxylamine hydrochloride in the presence of a base.[3]
-
Base: A moderate base is often used. Using a strong base like potassium hydroxide (KOH) in ethanol is a documented method.[3] Sodium acetate in ethanol is a milder alternative that can also be effective.[4][5] The base neutralizes the HCl in hydroxylamine hydrochloride, liberating the free hydroxylamine needed for the reaction.
-
Solvent: Ethanol is a widely used solvent for this cyclization, often under reflux conditions for several hours.[3][6]
General & Purification Issues
Q4: My final yield is low even after purification. What are common pitfalls during workup and purification?
A: Product loss frequently occurs during the isolation stages:
-
Aqueous Workup: The product has both amine and isoxazole functionalities, which can impart some water solubility, especially at non-neutral pH. Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification Method: Column chromatography is typically required to obtain a pure product.[7] An impure crude product can make separation difficult. Selecting the correct eluent system (e.g., a hexane/ethyl acetate gradient) is crucial to separate the product from unreacted starting materials and side products.
-
Product Stability: While generally stable, isoxazole derivatives can be sensitive to strong acidic or basic conditions over long periods.[8] Neutralize the reaction mixture carefully before extraction.
Data Presentation
Table 1: Troubleshooting Summary for Low Yields
| Issue | Potential Cause | Recommended Action |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor reaction by TLC. If starting material persists, increase reaction time or temperature moderately. |
| Low Purity of Crude Product | Formation of side products (e.g., oximes, isomers).[9][10] | Optimize reaction conditions. Vary the base (e.g., KOH, NaOAc), solvent, and temperature.[3][5] |
| Poor Reagent Quality | Impure or wet starting materials/solvents. | Use freshly purified reagents and anhydrous solvents. |
| Product Loss During Workup | Incomplete extraction from the aqueous phase. | Adjust the pH of the aqueous layer to neutral before extraction. Use a suitable organic solvent and perform multiple extractions. |
| Difficult Purification | Co-elution of product with impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase if separation is challenging. |
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)
-
Reactants: To a solution of 4-bromoacetophenone (1.0 eq) in toluene (5 mL per 1 g of ketone), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Reaction: Heat the mixture to reflux (approx. 110°C) and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the starting ketone spot has disappeared.
-
Workup: Allow the mixture to cool to room temperature. The solvent is typically removed under reduced pressure. The resulting crude solid or oil is often used in the next step without further purification. If purification is needed, recrystallization from a solvent like ethanol or isopropanol can be performed.
Protocol 2: Synthesis of this compound (Final Product)
-
Reactants: Dissolve the crude enaminone intermediate (1.0 eq) in absolute ethanol (10 mL per 1 g). Add hydroxylamine hydrochloride (1.5 eq).[3]
-
Base Addition: To this mixture, add a solution of potassium hydroxide (40% aqueous solution) or another suitable base like sodium acetate (2.0 eq) portion-wise.[3][5]
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C) for 6-12 hours.[3][5]
-
Monitoring: Follow the disappearance of the enaminone intermediate by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. This may precipitate the crude product.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low synthesis yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Brominated Heterocyclic Compounds
Welcome to the technical support center for the purification of polar brominated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during purification.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of your polar brominated heterocyclic compounds.
Question: My polar brominated heterocyclic compound is showing poor separation and significant tailing on a silica gel column. What can I do?
Answer: This is a common issue when dealing with polar and basic heterocyclic compounds on acidic silica gel. Here are several strategies to troubleshoot this problem:
-
Modify the Mobile Phase:
-
Add a Basic Modifier: For basic heterocyles (e.g., containing pyridine or imidazole rings), the acidic nature of silica gel can cause strong interactions, leading to tailing. Adding a small amount of a basic modifier like triethylamine (NEt₃) or ammonia (NH₄OH) to your eluent can neutralize the acidic sites on the silica, improving peak shape.[1][2] Start with 0.1-1% of the modifier in your solvent system.
-
Increase Solvent Polarity: Polar compounds require polar mobile phases to elute from the column.[3] If your compound is streaking or has a very low Rf value, you may need to increase the polarity of your eluent system.[2] Common solvent systems include dichloromethane/methanol and ethyl acetate/methanol.[1]
-
-
Change the Stationary Phase:
-
Deactivated Silica: You can deactivate the silica gel by treating it with a base to reduce its acidity, which can be less damaging to sensitive compounds.[3]
-
Alumina: For basic compounds, basic or neutral alumina can be a better alternative to silica gel, as it is less acidic.[2]
-
Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase chromatography (e.g., with a C18 column) might provide better separation.[3][4] In this technique, a polar mobile phase (like water/acetonitrile or water/methanol) is used with a nonpolar stationary phase.[4]
-
Question: My compound is not soluble in the eluent I want to use for column chromatography. How can I load it onto the column?
Answer: This is a frequent challenge, especially with highly polar compounds. Here are a couple of methods to address this:
-
Minimal "Strong" Solvent Dissolution: Dissolve your crude mixture in a very small volume of a strong, polar solvent (like dichloromethane or methanol) in which it is soluble.[3] Then, adsorb this solution onto a small amount of silica gel or celite. Dry this mixture under vacuum to a free-flowing powder and load the powder onto the top of your column. This technique, known as "dry loading," prevents the compound from crashing out at the top of the column and often leads to better separation.
-
Solvent System Change: Consider switching to a different solvent system that can dissolve your compound while still providing good separation on the column.[1][3]
Question: I am trying to recrystallize my polar brominated heterocyclic compound, but it either "oils out" or doesn't crystallize at all. What should I do?
Answer: Recrystallization of polar compounds can be tricky. Here are some troubleshooting steps:
-
Solvent Selection is Key: The ideal solvent for recrystallization should dissolve your compound well at high temperatures but poorly at low temperatures.[5][6] For polar compounds, common recrystallization solvents include ethanol, methanol, water, or mixtures like hexane/ethyl acetate or hexane/acetone.[7]
-
Preventing "Oiling Out": "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is too high.
-
Try cooling the solution more slowly.
-
Use a solvent system with a lower boiling point.
-
Add a small amount of a "poorer" solvent (one in which your compound is less soluble) to the hot, saturated solution until it just starts to become cloudy, then allow it to cool slowly.[7]
-
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound to the cooled, supersaturated solution to initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying polar brominated heterocyclic compounds?
A1: The primary challenges stem from the combination of three properties:
-
Polarity: Highly polar compounds can be difficult to retain and separate using traditional normal-phase chromatography and may have limited solubility in common organic solvents.[4]
-
Heterocyclic Nature: Many heterocyclic compounds are basic due to nitrogen atoms in the ring system. This can lead to strong interactions with acidic stationary phases like silica gel, causing peak tailing and poor recovery.[1][2]
-
Bromine Atom: While the bromine atom itself doesn't always pose a major purification challenge, it increases the molecular weight and can influence the compound's polarity and crystal lattice formation.
Q2: Which chromatographic technique is generally best for these types of compounds?
A2: There is no single "best" technique, as the optimal method depends on the specific properties of your compound.
-
Normal-Phase Chromatography (with modifications): This is often the first choice. Using a modified mobile phase (e.g., with added base) or an alternative stationary phase (like alumina) can be very effective.[1][2]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is an excellent technique for separating polar compounds.[4] It uses a nonpolar stationary phase and a polar mobile phase.[4][8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds that show little or no retention in reverse-phase chromatography.[4] It uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent.[4]
Q3: Can I use liquid-liquid extraction for purification?
A3: Yes, liquid-liquid extraction can be a useful initial purification step to remove major impurities. However, for highly polar compounds, it can be challenging to find a suitable pair of immiscible solvents that provides good partitioning of your compound into the organic phase while leaving polar impurities in the aqueous phase. You may need to perform multiple extractions to achieve a good separation.[9] Adjusting the pH of the aqueous layer can be crucial for extracting acidic or basic compounds.
Q4: Are there any specific safety precautions I should take when working with brominated compounds?
A4: Yes. Brominated organic compounds can be toxic and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for your specific compound for detailed handling and disposal information.
Data Presentation
Table 1: Common Solvent Systems for Chromatography of Polar Heterocyclic Compounds
| Chromatography Mode | Stationary Phase | Common Eluent Systems (less polar to more polar) | Modifier (if needed) |
| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol, Chloroform/Acetone | 0.1-1% Triethylamine or Ammonia (for basic compounds) |
| Normal-Phase | Alumina (Neutral or Basic) | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Not usually required for basic compounds |
| Reverse-Phase | C18 | Water/Acetonitrile, Water/Methanol | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (for acidic compounds or to improve peak shape) |
| HILIC | Amide, Cyano, or Silica | Acetonitrile/Water | Buffer salts (e.g., ammonium formate) |
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles.
-
Equilibration: Run the starting mobile phase (e.g., 99:1 Hexane:Ethyl Acetate with 0.5% Triethylamine) through the column for at least two column volumes.
-
Sample Loading: Dissolve your crude compound in a minimal amount of the mobile phase or a slightly stronger solvent. If solubility is an issue, perform a dry load as described in the troubleshooting guide.
-
Elution: Start with a low polarity mobile phase and gradually increase the polarity (gradient elution) while collecting fractions.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from a Mixed Solvent System
-
Solvent Selection: Identify a "good" solvent in which your compound is soluble when hot and a "poor" solvent in which it is insoluble even when hot. The two solvents must be miscible. A common pair is Ethyl Acetate (good) and Hexane (poor).
-
Dissolution: Place the crude compound in a flask and add the "good" solvent dropwise while heating and stirring until the compound just dissolves. Use the minimum amount of hot solvent necessary.[6]
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time.[6]
-
Ice Bath: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[6]
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.[6]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for polar brominated heterocyclic compounds.
Caption: Troubleshooting guide for column chromatography of polar brominated heterocycles.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. Purification [chem.rochester.edu]
- 4. waters.com [waters.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reagents & Solvents [chem.rochester.edu]
minimizing byproduct formation in nitrile oxide cycloaddition reactions
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Welcome to the technical support center for nitrile oxide cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, focusing on the common challenge of minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in nitrile oxide cycloaddition reactions, and how is it formed?
Q2: How can I prevent or minimize the formation of the furoxan dimer?
A2: The most effective strategy is the in situ generation of the nitrile oxide in the presence of a high concentration of the dipolarophile.[3] This ensures the transiently formed nitrile oxide is immediately trapped in the desired cycloaddition reaction before it has the opportunity to dimerize.[3] Other key strategies include:
-
Slow Addition: Slowly adding the nitrile oxide precursor or the activating reagent to the reaction mixture keeps the instantaneous concentration of the nitrile oxide low, disfavoring the bimolecular dimerization.[1][4]
-
High Dilution: Running the reaction at a lower overall concentration can also reduce the rate of dimerization.[1]
-
Lower Temperature: Performing the reaction at 0°C or lower can slow down the rate of dimerization.[1]
-
Use of Bulky Groups: Attaching a sterically bulky group (like a mesityl group) to the nitrile oxide can physically hinder the two molecules from approaching each other for dimerization.[3]
Q3: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity?
A3: Regioselectivity in nitrile oxide cycloadditions is governed by a combination of steric and electronic factors.[5] According to Frontier Molecular Orbital (FMO) theory, the reaction's regioselectivity depends on the favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile.[5] To improve selectivity:
-
Modify Electronics: Alter the electronic nature of the substituents on either the nitrile oxide or the dipolarophile. Electron-withdrawing groups on the dipolarophile often favor one regioisomer.
-
Alter Sterics: Increasing the steric bulk on one of the reactants can direct the cycloaddition to the less hindered face.
-
Solvent Effects: The polarity of the solvent can influence regioselectivity. It is often beneficial to screen different solvents.[3][6]
-
Metal Coordination: The use of Lewis acids or metal coordination to the dipolarophile (e.g., an allylic alcohol) can dramatically improve regioselectivity by pre-organizing the transition state.[7]
Q4: What are the best methods for generating nitrile oxides in situ?
A4: Several reliable methods exist for the in situ generation of nitrile oxides. The choice often depends on the stability of the starting materials and the desired reaction conditions. Common methods include:
-
Dehydrohalogenation of Hydroximoyl Halides: This classic method involves treating a hydroximoyl halide with a base like triethylamine.
-
Oxidation of Aldoximes: A popular and often milder approach. A variety of oxidizing agents can be used, with modern methods employing greener options.[3][8] A notable "green" protocol uses a combination of NaCl and Oxone (2KHSO₅·KHSO₄·K₂SO₄) for the efficient oxidation of various aldoximes.[9][10][11]
-
From Nitroalkanes: Primary nitroalkanes can be converted to nitrile oxides using dehydrating agents like phenyl isocyanate.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Low yield of desired cycloadduct; primary byproduct is the furoxan dimer. [1] | The rate of dimerization is faster than the rate of cycloaddition.[3] | 1. Increase Cycloaddition Rate: - Use a higher concentration (larger excess) of the dipolarophile.[1][3] - Switch to a more reactive dipolarophile (e.g., one with strong electron-withdrawing groups or a strained alkene).[1][3]2. Decrease Dimerization Rate: - Use a slow-addition technique for the nitrile oxide precursor or activating reagent (e.g., via syringe pump).[1][4] - Lower the reaction temperature (e.g., to 0 °C).[1] - Conduct the reaction under high dilution.[1] |
| Reaction is slow or does not proceed to completion. | 1. Poor Reactivity: Electronic mismatch between the nitrile oxide and the dipolarophile.[6]2. Steric Hindrance: Bulky substituents on the nitrile oxide or dipolarophile are impeding the reaction.[3]3. Nitrile Oxide Instability: The generated nitrile oxide is decomposing under the reaction conditions. | 1. Enhance Reactivity: - If using a normal electron demand reaction, add electron-withdrawing groups to the dipolarophile.[6] - Increase the reaction temperature cautiously, monitoring for byproduct formation.[3][6]2. Overcome Steric Issues: - Increase reaction time and/or temperature.[3] - If possible, modify the substrates to reduce steric hindrance.[3]3. Improve Stability: - Ensure the reaction is run at the optimal temperature (often 0 °C or below) to minimize decomposition.[3] |
| Formation of unexpected byproducts other than the furoxan dimer. | 1. Impure Starting Materials: Impurities in precursors can lead to side reactions.[3]2. Solvent Interaction: Protic solvents may react with the nitrile oxide.[3]3. Alternative Reaction Pathways: The nitrile oxide or starting materials may be undergoing unforeseen rearrangements or reactions. | 1. Purify Reagents: Verify the purity of all starting materials (aldoxime, dipolarophile, base, etc.).[3]2. Solvent Choice: Use aprotic solvents like THF, DCM, or dioxane.[3]3. Analyze Byproducts: Isolate and characterize the byproducts to understand the side reaction and adjust conditions accordingly. |
Experimental Protocols
Protocol 1: General Procedure for in situ Generation and Cycloaddition via Aldoxime Oxidation (NaCl/Oxone Method)
This protocol is adapted from a green chemistry approach for the efficient generation of nitrile oxides.[9][10]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 eq), the dipolarophile (alkene or alkyne, 1.2-1.5 eq), and NaCl (1.0 eq).
-
Solvent: Add an appropriate solvent mixture, such as acetonitrile/water.
-
Cooling: Place the flask in an ice bath and cool the mixture to 0 °C.
-
Reagent Addition: While stirring vigorously, add a solution of Oxone (1.1 eq) in water portion-wise over 15-20 minutes.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldoxime is consumed.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired isoxazoline or isoxazole.
Visual Guides
Reaction Pathway Competition
The following diagram illustrates the competition between the desired [3+2] cycloaddition pathway and the undesired dimerization pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition [pubmed.ncbi.nlm.nih.gov]
- 11. Item - In Situ Generation of Nitrile Oxides from NaClâOxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - American Chemical Society - Figshare [acs.figshare.com]
addressing challenges in scaling up the synthesis of isoxazole derivatives
Welcome to the Technical Support Center for the synthesis of isoxazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of isoxazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of isoxazole derivatives?
A1: Scaling up the synthesis of isoxazole derivatives often presents challenges such as difficulty in maintaining consistent yields, controlling regioselectivity, managing reaction exotherms, and ensuring efficient purification of the final product. Issues like poor solubility of reactants or intermediates at higher concentrations and the dimerization of unstable intermediates like nitrile oxides can also become more pronounced at a larger scale.[1][2]
Q2: How can I improve the regioselectivity of my isoxazole synthesis?
A2: Improving regioselectivity, particularly in 1,3-dipolar cycloaddition reactions, can be achieved by several methods. The choice of catalyst, such as copper(I) for favoring 3,5-disubstituted isoxazoles, is critical.[3] Modifying the reaction conditions, including solvent polarity and temperature, can also influence the isomeric ratio. Furthermore, the use of β-enamino diketones as starting materials can offer excellent control over regioselectivity.[4]
Q3: My reaction yield is consistently low. What are the likely causes and how can I troubleshoot this?
A3: Low yields in isoxazole synthesis can stem from several factors. A primary cause is often the decomposition or dimerization of the nitrile oxide intermediate into furoxans. To mitigate this, in situ generation of the nitrile oxide at low temperatures is recommended, ensuring it reacts promptly with the dipolarophile.[1] Other potential causes include suboptimal reaction temperature, poor reactant solubility, and catalyst inactivity. Systematic screening of reaction parameters is crucial for optimization.[1]
Q4: What are the best practices for the purification of isoxazole derivatives, especially at a larger scale?
A4: Purification of isoxazole derivatives can be challenging. Column chromatography is a common method for purification.[4] For larger scales, optimizing the chromatographic conditions, such as the choice of solvent system and stationary phase, is essential for efficient separation. Recrystallization is another effective method for purifying solid derivatives, provided a suitable solvent is identified.[5] High-Performance Liquid Chromatography (HPLC) can be employed for the separation and purity assessment of isomers.[6]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | - Decomposition of nitrile oxide intermediate- Suboptimal reaction temperature- Poor reactant solubility- Inactive catalyst | - Generate nitrile oxide in situ at low temperature.- Optimize temperature through systematic screening.- Select a solvent in which all reactants are soluble.- Ensure the catalyst is active and used at the correct loading.[1] |
| Formation of Isomeric Mixtures | - Lack of regiocontrol in cycloaddition | - Utilize a regioselective catalyst (e.g., Copper(I)).- Experiment with different solvents and reaction temperatures.- Consider alternative synthetic routes, such as using β-enamino diketones.[4][7] |
| Side Product Formation | - Dimerization of nitrile oxide (furoxan formation)- Competing side reactions | - Add the nitrile oxide precursor slowly to maintain a low concentration.- Use a slight excess of the dipolarophile.- Purify starting materials to remove impurities.[1] |
| Difficulty in Product Purification | - Similar polarity of product and impurities- Presence of stubborn side products | - Optimize column chromatography conditions (solvent gradient, different stationary phase).- Attempt recrystallization from various solvents.- Consider derivatization to facilitate separation. |
Quantitative Data on Isoxazole Synthesis Methods
The following table summarizes the yields of different isoxazole synthesis methods under various conditions, providing a comparative overview for selecting an appropriate protocol.
| Method | Starting Materials | Conditions | Yield (%) | Reference |
| 1,3-Dipolar Cycloaddition | Benzaldehyde, Hydroxylamine hydrochloride, Phenylacetylene | ChCl:urea DES, NCS, 50 °C | Not Specified | [4] |
| β-Enamino Diketone Condensation | Ethyl 2-(1-(dimethylamino)ethylidene)-3-oxo-3-phenylpropanoate, Hydroxylamine hydrochloride | Ethanol, Pyridine, Room Temperature | Not Specified | [4] |
| Ultrasound-Assisted Synthesis | 2-Methoxybenzaldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride | Vitamin B1, Deionized water, Ultrasound (40 kHz), 20°C | Not Specified | [1] |
| Microwave-Assisted Synthesis | Chalcone, Hydroxylamine hydrochloride | Ethanol, Microwave irradiation | Not Specified | [1] |
| Multicomponent Reaction | Aromatic aldehyde, β-ketoester, Hydroxylamine hydrochloride | Water, Reflux | High | [1] |
| Intramolecular Cycloaddition | Dimethyl 2-propargyl-2-(2-nitro-1-aryl/alkylethyl) malonates | ter-butoxide, Yamaguchi reagent, DCM, -78 °C | 95 | [2] |
| Oxidative Conversion of Oximes | Unsaturated oximes | MnO2, CuCl, Acetonitrile, Reflux | 50 | [2] |
Key Experimental Protocols
Protocol 1: Regioselective Synthesis of 3,5-Diphenylisoxazole via 1,3-Dipolar Cycloaddition
This protocol details the synthesis of 3,5-diphenylisoxazole from benzaldehyde and phenylacetylene.
Materials:
-
Benzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
N-chlorosuccinimide (NCS)
-
Phenylacetylene
-
Choline chloride:urea (ChCl:urea) deep eutectic solvent (DES)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Oxime Formation: In a suitable reaction vessel, dissolve benzaldehyde (2 mmol) and hydroxylamine hydrochloride (2 mmol) in the ChCl:urea DES (1 mL). Add sodium hydroxide (2 mmol) and stir the mixture at 50 °C for one hour.
-
Nitrile Oxide Generation: To the same reaction mixture, add N-chlorosuccinimide (NCS) (3 mmol) and continue stirring at 50 °C for three hours.
-
Cycloaddition: Add phenylacetylene (2 mmol) to the reaction mixture and continue stirring at 50 °C for four hours.
-
Work-up: After the reaction is complete, quench the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield 3,5-diphenylisoxazole.[4]
Protocol 2: Regioselective Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
This protocol describes the synthesis of a trisubstituted isoxazole using a β-enamino diketone condensation method.
Materials:
-
Ethyl 2-(1-(dimethylamino)ethylidene)-3-oxo-3-phenylpropanoate
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(1-(dimethylamino)ethylidene)-3-oxo-3-phenylpropanoate (1.0 mmol) in ethanol (10 mL).
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 mmol) and pyridine (1.2 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure. Add water (15 mL) to the residue and extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to afford the desired ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[4]
Visualizations
Signaling Pathway
Caption: Akt/GSK3β/β-Catenin signaling pathway activated by an isoxazole derivative (PMPP).[8]
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of isoxazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Improving Regioselectivity in Isoxazole Synthesis from 1,3-Dicarbonyls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoxazoles from 1,3-dicarbonyl compounds and their derivatives, with a particular focus on controlling regioselectivity.
Troubleshooting Guide
Poor regioselectivity is a common hurdle in isoxazole synthesis, often leading to mixtures of regioisomeric products.[1] This guide addresses specific issues you may encounter.
Problem 1: My reaction is producing a mixture of regioisomers instead of the desired isomer.
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Conditions | The choice of solvent, temperature, and pH can significantly influence the regiochemical outcome.[1] For instance, in the cyclocondensation of β-enamino diketones with hydroxylamine, polar protic solvents like ethanol may favor one regioisomer, while aprotic solvents like acetonitrile may favor another.[1] It is recommended to screen a range of solvents (e.g., THF, MeCN, toluene) and temperatures to optimize for your specific substrates.[2][3] |
| Inherent Electronic or Steric Properties of the Substrates | The electronic nature of the substituents on your starting materials plays a crucial role. For example, electron-withdrawing groups on a β-enamino diketone can lead to high regioselectivity, whereas electron-donating groups may result in lower selectivity.[1] If feasible, consider modifying your substrates with appropriate directing groups. |
| Inappropriate Catalyst or Lack Thereof | Metal catalysts, such as copper(I), can promote high regioselectivity in isoxazole synthesis.[1][3] Copper(I)-catalyzed cycloadditions of in situ generated nitrile oxides and terminal acetylenes are known to regioselectively yield 3,5-disubstituted isoxazoles.[1][4] Lewis acids like BF₃·OEt₂ can also be employed to activate carbonyl groups and direct the regiochemistry of the reaction.[1][3][5] |
Problem 2: The reaction is resulting in a low yield of the desired isoxazole product.
| Possible Cause | Suggested Solution |
| Decomposition of Nitrile Oxide Intermediate | Nitrile oxides can be unstable and prone to dimerization to form furoxans.[3] To mitigate this, generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the dipolarophile.[3] |
| Steric Hindrance | Large, bulky substituents on either the 1,3-dicarbonyl precursor or the hydroxylamine derivative can significantly reduce the reaction rate.[3] If possible, consider using less sterically hindered starting materials. |
| Incorrect Stoichiometry or Choice of Base | When generating nitrile oxides from hydroximoyl halides, the choice and stoichiometry of the base (e.g., triethylamine) are important.[3] Ensure the correct equivalents of all reagents are used. |
| Suboptimal Temperature | While higher temperatures can increase the reaction rate, they can also lead to decomposition of starting materials or intermediates.[3] Optimization of the reaction temperature is key to maximizing the yield. |
Frequently Asked Questions (FAQs)
Q1: How can I favor the formation of 3,5-disubstituted isoxazoles?
A1: The synthesis of 3,5-disubstituted isoxazoles is often achieved through the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes. This reaction typically favors the 3,5-isomer due to electronic and steric factors.[3] To further enhance the regioselectivity for the 3,5-isomer, consider the following:
-
Catalysis: The use of a copper(I) catalyst, such as CuI, is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[3][4]
-
Solvent Choice: Less polar solvents can sometimes favor the formation of the desired 3,5-isomer.[3]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.[3]
Q2: What strategies can I employ to synthesize 3,4-disubstituted isoxazoles?
A2: The synthesis of 3,4-disubstituted isoxazoles can be more challenging.[3] Here are some strategies to promote the formation of the 3,4-regioisomer:
-
Use of Internal Alkynes: While terminal alkynes heavily favor the 3,5-isomer, internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles. Careful choice of substituents can influence the regiochemical outcome.[3]
-
Alternative Synthetic Routes:
-
Enamine-based [3+2] Cycloaddition: A metal-free approach involving the [3+2] cycloaddition of in situ generated nitrile oxides with enamines has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[3]
-
Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be tuned to selectively produce 3,4-disubstituted isoxazoles.[3][5]
-
Q3: How do electronic and steric effects of substituents influence regioselectivity?
A3: Electronic and steric effects of the substituents on both the 1,3-dicarbonyl compound and hydroxylamine play a critical role in determining the regiochemical outcome.
-
Electronic Effects: The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[3] The regioselectivity is determined by the alignment of the orbitals with the largest coefficients.[3]
-
Steric Effects: Large, bulky substituents will tend to be positioned away from each other in the transition state, which can favor the formation of a specific regioisomer.[3]
Data Presentation
Table 1: Effect of Solvent on the Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
| Entry | Solvent | Yield (%) |
| 1 | THF | 85 |
| 2 | MeCN | 78 |
| 3 | Toluene | 75 |
| 4 | Dioxane | 72 |
| 5 | DMF | 65 |
| 6 | DMSO | 60 |
| Reaction conditions: benzoyl chloride (1 mmol), phenylacetylene (1 mmol), CuI (0.05 mmol), Et3N (3 mmol), NH2OH·HCl (2 mmol), AcONa (2.4 mmol), 2 mL of solvent at 60°C. Data adapted from a study on one-pot synthesis.[2] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 3,5-Disubstituted Isoxazole via a Copper-Catalyzed One-Pot Reaction
This protocol describes a one-pot, three-component synthesis of 3,5-disubstituted isoxazoles using a copper(I) catalyst.[2]
-
To a solution of acid chloride (1.0 mmol) and terminal alkyne (1.0 mmol) in THF (2 mL) in a sealed tube, add CuI (0.05 mmol) and Et₃N (3.0 mmol).
-
Heat the reaction mixture to 60°C and stir for 3 hours.
-
After cooling to room temperature, add hydroxylamine hydrochloride (2.0 mmol) and sodium acetate (2.4 mmol).
-
Heat the mixture to 60°C and stir for an additional 5 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography to afford the 3,5-disubstituted isoxazole.[3]
Protocol 2: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole via Cyclocondensation of a β-Enamino Diketone
This method employs BF₃·OEt₂ to direct the regioselective cyclocondensation of a β-enamino diketone with hydroxylamine.[1][3]
-
To a solution of the β-enamino diketone (0.5 mmol) in acetonitrile (4 mL), add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) and pyridine (0.7 mmol, 1.4 equiv.).
-
Cool the mixture in an ice bath and add BF₃·OEt₂ (1.0 mmol, 2.0 equiv.) dropwise.[1][3]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired 3,4-disubstituted isoxazole.[1]
Visualizations
Caption: Key factors influencing the regioselectivity of isoxazole synthesis.
Caption: Experimental workflow for optimizing isoxazole synthesis regioselectivity.
References
Technical Support Center: Managing Exothermicity in Large-Scale Isoxazole Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide robust guidance on managing the thermal hazards associated with the large-scale synthesis of isoxazoles. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols will help ensure process safety and control.
Frequently Asked Questions (FAQs)
Q1: Why is managing exothermicity so critical in large-scale isoxazole synthesis?
A1: Many common isoxazole syntheses, particularly the 1,3-dipolar cycloaddition between nitrile oxides and alkynes, are highly exothermic.[1][2] As the scale of the reaction increases, the reactor's surface-area-to-volume ratio decreases, which significantly reduces the efficiency of heat removal.[3] If the heat generated by the reaction exceeds the rate of heat removal, the reaction temperature can rise uncontrollably, leading to a dangerous situation known as thermal runaway. This can result in side reactions, product degradation, excessive pressure build-up, and potentially a reactor failure.[3]
Q2: What is the primary strategy for controlling a highly exothermic isoxazole synthesis at a large scale?
A2: The most effective strategy is to operate the reactor in a semi-batch mode. In this approach, one of the reactants is charged to the reactor, and the other is added gradually over time. This method limits the instantaneous amount of reactant available to react, thereby controlling the rate of heat generation.[4] This "dose-controlled" approach is inherently safer than a traditional batch process where all reactants are mixed at the start.[3][4]
Q3: What are Process Analytical Technologies (PAT) and how can they be applied to manage exothermicity?
A3: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs).[5] For managing exothermicity, PAT tools like in-line temperature probes, pressure transducers, and spectroscopic tools (e.g., FT-IR) can provide real-time data on the reaction's progress and thermal behavior. This allows for automated adjustments to control parameters, such as the reactant feed rate or the coolant flow, to maintain the desired temperature and prevent excursions.
Q4: What are the essential components of an emergency shutdown (ESD) procedure for a large-scale exothermic reaction?
A4: An ESD procedure should be a well-defined, automated or semi-automated sequence to quickly bring the reaction to a safe state. Key components include:
-
Stopping the reactant feed: Immediately halt the addition of the limiting reactant.
-
Emergency cooling: Maximize the flow of coolant to the reactor jacket and any internal cooling coils.
-
Quenching: Introduce a pre-determined chemical quencher to rapidly stop the reaction. The quencher should be stored nearby and be deliverable even in the event of a power failure.
-
Venting: In a worst-case scenario, a properly sized pressure relief system (e.g., rupture disc or relief valve) is essential to safely vent the reactor contents and prevent over-pressurization.
Troubleshooting Guide
Problem: The reactor temperature is rising above the setpoint, but the reactant feed is already stopped.
-
Possible Cause(s):
-
Accumulation of unreacted starting material during the initial addition phase is now reacting.
-
Insufficient cooling capacity of the jacket for the current heat load.
-
Fouling on the reactor wall is reducing the heat transfer coefficient.
-
Failure of the cooling system (e.g., chiller malfunction, loss of coolant flow).
-
-
Suggested Solution(s):
-
Verify Cooling System Operation: Immediately confirm that the coolant is circulating at the correct temperature and flow rate. Check for any alarms on the chiller or utility system.
-
Maximize Cooling: If not already at maximum, increase the coolant flow rate to the highest possible setting.
-
Prepare for Quenching: If the temperature continues to rise and approaches the pre-defined critical safety limit, initiate the quenching procedure as outlined in the standard operating procedure (SOP).
-
Post-Incident Analysis: After the situation is stabilized, investigate the cause. Use calorimetry data to reassess the heat of reaction and ensure the addition rate is not too high for the reactor's cooling capabilities. Inspect the reactor for fouling.
-
Problem: There is a sudden, sharp increase in reactor pressure.
-
Possible Cause(s):
-
The reaction temperature has exceeded the boiling point of the solvent, leading to rapid vapor generation.
-
A secondary decomposition reaction has initiated, producing gaseous byproducts. This is a strong indicator of a potential runaway reaction.
-
-
Suggested Solution(s):
-
IMMEDIATE EMERGENCY RESPONSE: This is a critical situation. The primary goal is to prevent reactor over-pressurization.
-
Stop All Feeds: Ensure all reactant and other utility feeds (except emergency cooling) are stopped.
-
Maximum Cooling: Apply maximum cooling to try and reduce the temperature and vapor pressure.
-
DO NOT ATTEMPT TO QUENCH UNLESS THE PROCEDURE IS DESIGNED FOR HIGH-PRESSURE ADDITION. Adding a liquid to a system that is rapidly boiling can exacerbate the pressure increase.
-
EVACUATE: If the pressure continues to rise rapidly towards the relief device setpoint, evacuate all personnel from the immediate area. The pressure relief system is the final layer of protection.
-
Data Presentation
Table 1: Representative Thermochemical Data for Isoxazole Synthesis
This table provides calculated thermochemical data for a representative 1,3-dipolar cycloaddition reaction: the formation of 3-phenylisoxazole from benzonitrile oxide and acetylene. This data is useful for thermal hazard assessment and cooling system design.
| Parameter | Value | Unit | Source / Method |
| Reaction | Benzonitrile Oxide + Acetylene → 3-Phenylisoxazole | - | - |
| Heat of Reaction (ΔHrxn) | -194.6 | kJ/mol | (DFT Calculation) |
| Adiabatic Temperature Rise (ΔTad)1 | 163 | °C | Calculated |
| Maximum Temperature of Synthesis Reaction (MTSR)2 | 193 | °C | Calculated |
1Calculated for a hypothetical batch reaction in toluene (1.5 M concentration, Cp = 1.8 J/g·K). 2Assumes an initial process temperature of 30°C.
Table 2: Typical Reactor Specifications for Thermal Management
This table outlines typical specifications for large-scale jacketed reactors used in pharmaceutical and fine chemical manufacturing.
| Parameter | Glass-Lined Steel Reactor | Stainless Steel Reactor | Unit |
| Typical Volume | 1,000 - 10,000 | 1,000 - 20,000 | L |
| Overall Heat Transfer Coefficient (U) - Cooling | 100 - 350 | 300 - 800 | W/(m²·K) |
| Jacket Type | Conventional / Half-Pipe Coil | Conventional / Half-Pipe Coil / Dimpled | - |
| Maximum Jacket Pressure | ~6 | >10 | bar |
Experimental Protocols
Detailed Methodology: Large-Scale Semi-Batch Synthesis of a 3,5-Disubstituted Isoxazole
This protocol describes the synthesis of a generic 3,5-disubstituted isoxazole via the 1,3-dipolar cycloaddition of an in-situ generated nitrile oxide with a terminal alkyne in a 2000 L glass-lined reactor.
Reaction: Ar-C≡N+-O- (from Ar-CH=NOH) + R-C≡CH → 3-Aryl-5-alkyl-isoxazole
Safety Precautions:
-
This reaction is highly exothermic and has the potential for thermal runaway. A thorough process safety review (e.g., HAZOP) must be completed before execution.
-
Nitrile oxides can be unstable. In-situ generation is mandatory for large-scale operations.
-
An emergency quench system (e.g., a solution of a nucleophile like aqueous sodium sulfite) must be in place and ready for immediate use.
-
The reactor's pressure relief system must be correctly sized and certified.
Equipment:
-
2000 L glass-lined steel reactor with a half-pipe coil jacket.
-
Calibrated temperature and pressure sensors.
-
Variable speed agitator.
-
Automated dosing system with a calibrated mass flow meter.
-
Chiller unit capable of supplying coolant at -10°C.
Procedure:
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge the reactor with the terminal alkyne (1.0 eq), a suitable solvent (e.g., Toluene, 10 volumes), and a non-nucleophilic organic base such as triethylamine (1.1 eq).
-
Start agitation and begin cooling the reactor contents to the initial setpoint of 20°C.
-
-
Reactant Addition (Semi-Batch):
-
Prepare a solution of the aldoxime precursor (1.05 eq) in the reaction solvent.
-
Prepare a solution of the chlorinating agent (e.g., N-chlorosuccinimide, 1.1 eq) in the reaction solvent. This will be added to the aldoxime solution to generate the intermediate hydroximoyl chloride, which then eliminates HCl in the presence of the base in the reactor to form the nitrile oxide in-situ.
-
CRITICAL STEP: Begin the slow, controlled, simultaneous addition of the aldoxime and chlorinating agent solutions to the reactor via separate feed lines. The addition should be programmed over a minimum of 4 hours.
-
The addition rate must be linked to the reactor temperature. If the temperature exceeds 30°C, the addition must be automatically paused until the temperature returns to below 25°C.
-
-
Reaction Monitoring:
-
Maintain the reaction temperature between 20-30°C throughout the addition.
-
Monitor the reactor temperature, jacket inlet/outlet temperatures, and pressure continuously.
-
Take in-process control (IPC) samples hourly to monitor the consumption of the alkyne via a suitable analytical method (e.g., GC, HPLC).
-
-
Reaction Completion and Work-up:
-
After the addition is complete, maintain the reaction temperature at 25°C for an additional 2 hours, or until IPC analysis shows complete consumption of the limiting reagent.
-
Cool the reaction mixture to 15°C.
-
Slowly add water to quench the reaction and dissolve the triethylamine hydrochloride salt.
-
Proceed with standard aqueous work-up and product isolation procedures.
-
Mandatory Visualizations
Caption: Troubleshooting logic for a reactor temperature excursion.
Caption: Experimental workflow for semi-batch isoxazole synthesis.
References
- 1. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. helgroup.com [helgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
resolving incomplete cyclization during isoxazole ring formation
Welcome to the technical support center for isoxazole ring formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of isoxazoles. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help you resolve challenges such as incomplete cyclization and low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete cyclization during isoxazole synthesis?
A1: Incomplete cyclization is a frequent issue and can often be attributed to several factors:
-
Suboptimal Reaction Temperature: The temperature may be too low for the cyclization and dehydration steps to proceed efficiently. Conversely, excessively high temperatures can lead to the decomposition of starting materials or intermediates.[1]
-
Inappropriate Solvent or Base: The choice of solvent and base is critical. Poor solubility of reactants can hinder the reaction, and the basicity might be insufficient to promote the necessary deprotonation or elimination steps.[2]
-
Unstable Intermediates: The open-chain intermediates, such as oximes or vinylogous hydroxamic acids, may be too stable under the reaction conditions to cyclize efficiently.
-
Steric Hindrance: Bulky substituents on the starting materials can sterically hinder the intramolecular cyclization step.
Q2: I am observing a significant amount of unreacted starting materials. What should I check first?
A2: If you are left with a large amount of unreacted starting materials, consider the following:
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low for the activation energy to be overcome.[1]
-
Catalyst Activity: If your reaction is catalyzed, ensure the catalyst is active and has been handled and stored correctly. Catalyst poisoning by impurities in the starting materials or solvents can also be an issue.
-
Purity of Reagents: Impurities in your starting materials or solvents can interfere with the reaction. It is advisable to use purified reagents.[2]
Q3: My 1,3-dipolar cycloaddition reaction is giving a low yield. What is the likely cause?
A3: Low yields in 1,3-dipolar cycloadditions for isoxazole synthesis are often due to the dimerization of the nitrile oxide intermediate to form a furoxan.[2][3] This side reaction is particularly prevalent when the concentration of the nitrile oxide is high. To mitigate this, in-situ generation of the nitrile oxide at a low concentration is recommended.[3] This can be achieved by the slow addition of the base or oxidizing agent used to generate the nitrile oxide from its precursor (e.g., a hydroximoyl chloride or an aldoxime).
Q4: How can I improve the regioselectivity of my isoxazole synthesis?
A4: Regioselectivity, particularly in 1,3-dipolar cycloadditions, is influenced by both electronic and steric factors of the reactants. To favor a specific regioisomer, you can:
-
Use a Catalyst: Copper(I) catalysts are well-known to favor the formation of 3,5-disubstituted isoxazoles.[3]
-
Modify Reaction Conditions: The choice of solvent can influence regioselectivity. Experimenting with solvents of different polarities may favor the desired isomer.[2]
-
Alter Substituents: The electronic nature of the substituents on both the dipole and dipolarophile plays a crucial role. Electron-withdrawing or electron-donating groups can direct the cycloaddition to a specific regioisomer.
Troubleshooting Guide: Incomplete Cyclization
This guide provides a systematic approach to diagnosing and resolving incomplete cyclization during isoxazole formation.
| Symptom / Observation | Potential Cause | Suggested Action(s) |
| TLC/LC-MS shows a new spot with a mass corresponding to the oxime or enaminone intermediate. | The reaction has stalled at the intermediate stage. This could be due to insufficient energy (temperature) or an inappropriate chemical environment (solvent, pH). | 1. Increase the reaction temperature in increments of 10-20°C and monitor the progress. 2. If using a base, consider a stronger, non-nucleophilic base. 3. Change to a higher-boiling point solvent to allow for higher reaction temperatures. |
| Low yield of isoxazole with recovery of starting 1,3-dicarbonyl compound. | The initial condensation with hydroxylamine is not occurring efficiently. | 1. Ensure the hydroxylamine hydrochloride is fully neutralized if a free base is required for the reaction. 2. Check the pH of the reaction mixture; some condensations are favored under slightly acidic or basic conditions. 3. Increase the equivalents of hydroxylamine. |
| Formation of a stable 5-hydroxyisoxazoline intermediate. | The final dehydration step to form the aromatic isoxazole is incomplete. | 1. Add a dehydrating agent, such as a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). 2. Increase the reaction temperature and/or reaction time.[4] 3. Heating the isolated intermediate in a high-boiling point solvent like xylene can promote dehydration.[4] |
| In 1,3-dipolar cycloadditions, the nitrile oxide precursor (e.g., aldoxime) is consumed, but the desired isoxazole is not formed in high yield. | The generated nitrile oxide is decomposing or dimerizing faster than it reacts with the dipolarophile. | 1. Generate the nitrile oxide in situ by slow addition of the activating reagent (e.g., base or oxidant).[3] 2. Use a higher concentration of the dipolarophile (alkyne or alkene). 3. Lower the reaction temperature to reduce the rate of nitrile oxide dimerization.[3] |
Data Summary
Table 1: Effect of Solvent on the Yield of 3-Benzoylisoxazoline Synthesis
This table summarizes the effect of different solvents on the yield of the 1,3-dipolar cycloaddition between an α-nitroketone and an alkene.
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | CH₃CN | 80 | 77 |
| 2 | DMF | 80 | 65 |
| 3 | DMSO | 80 | 62 |
| 4 | H₂O | 80 | 55 |
Data adapted from a representative 1,3-dipolar cycloaddition reaction.[5]
Table 2: Comparison of Catalysts for Isoxazole Synthesis
This table compares the effectiveness of various catalysts in the one-pot, three-component synthesis of isoxazole derivatives.
| Catalyst | Reaction Time | Yield (%) |
| Cocos nucifera L. juice | 30 min | 95 |
| Solanum lycopersicum L. juice | 45 min | 92 |
| Citrus limetta juice | 60 min | 90 |
| No Catalyst | 8 h | 42 |
Data from a comparative study on green catalysts for isoxazole synthesis.[6]
Key Experimental Protocols
Protocol 1: Synthesis of 5-Arylisoxazoles from a 1,3-Dicarbonyl Precursor
This protocol describes the synthesis of 5-arylisoxazoles from 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride.
Materials:
-
3-(Dimethylamino)-1-arylprop-2-en-1-one (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Water (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 25-mL round-bottom flask, add the 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol).
-
Add 5 mL of water to the flask.
-
Stir the mixture at 50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2 hours), cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the precipitate by suction filtration. The product is often pure enough without further purification.
Protocol 2: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones
This protocol outlines the synthesis of 3,5-disubstituted isoxazoles from chalcones and hydroxylamine hydrochloride.[7]
Materials:
-
Chalcone (1.0 eq.)
-
Hydroxylamine hydrochloride (1.2-1.5 eq.)
-
10% Aqueous Sodium Hydroxide (NaOH) (2.0-3.0 eq.)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve the chalcone in ethanol (10-20 mL per gram of chalcone).
-
Add hydroxylamine hydrochloride to the solution with stirring.
-
Slowly add the 10% aqueous NaOH solution dropwise at room temperature.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the chalcone is consumed.
-
Cool the reaction mixture to room temperature and pour it into crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure isoxazole.[8]
Visual Guides
Reaction Mechanism: Isoxazole Synthesis from 1,3-Diketone
Caption: Mechanism of isoxazole formation from a 1,3-diketone and hydroxylamine.
Troubleshooting Workflow for Low Isoxazole Yield
Caption: A decision-making workflow for troubleshooting low yields in isoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.journalagent.com [pdf.journalagent.com]
- 5. ajrconline.org [ajrconline.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
alternative purification techniques to silica gel chromatography for polar isoxazoles
Welcome to the Technical Support Center for the purification of polar isoxazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when purifying these compounds, particularly when seeking alternatives to standard silica gel chromatography.
Frequently Asked Questions (FAQs)
Q1: My polar isoxazole is difficult to purify using standard silica gel chromatography. What are the common issues and their solutions?
A1: Polar isoxazoles often present challenges in normal-phase silica gel chromatography due to their strong interactions with the stationary phase. Common issues include:
-
Poor Separation and Streaking: This is often due to the basic nature of the isoxazole nitrogen interacting with acidic silanol groups on the silica surface.
-
Solution: Add a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your mobile phase to improve peak shape.
-
-
Irreversible Adsorption: Highly polar compounds may bind too strongly to the silica gel, leading to low recovery.
-
Solution: Consider switching to a less acidic stationary phase like neutral alumina or using a different purification technique altogether, such as reversed-phase chromatography.
-
-
Compound Degradation: Some isoxazole derivatives can be sensitive to the acidic nature of silica gel.
-
Solution: Perform a stability test on a TLC plate. If degradation is observed, alternative stationary phases or non-chromatographic methods should be employed.
-
Q2: What are the most effective alternative purification techniques for polar isoxazoles?
A2: Several powerful techniques can serve as excellent alternatives to silica gel chromatography for purifying polar isoxazoles. The choice of technique depends on the specific properties of your compound and the impurities present. Key alternatives include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): An excellent choice for polar and water-soluble compounds. It uses a non-polar stationary phase (like C18) and a polar mobile phase.
-
Supercritical Fluid Chromatography (SFC): A "green" chromatography technique that uses supercritical CO2 as the main mobile phase. It is particularly effective for both polar and chiral separations and offers faster run times and reduced solvent consumption compared to HPLC.[1][2]
-
Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique that avoids solid stationary phases, thus preventing irreversible adsorption and degradation of sensitive compounds. It is highly scalable and suitable for a wide range of polarities.[3][4]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. It is particularly useful for isoxazoles that can be protonated or deprotonated to carry a charge.[5][6][7]
-
Recrystallization: A non-chromatographic method that can yield highly pure crystalline material if a suitable solvent system is found.
Q3: How do I choose the best alternative purification method for my specific polar isoxazole?
A3: The selection of the optimal purification technique depends on several factors, including the polarity of your isoxazole, its stability, the nature of the impurities, and the desired scale of purification. The following decision tree can guide your choice:
Data Presentation: Comparison of Purification Techniques
The following table provides a qualitative comparison of the primary alternative purification techniques for polar isoxazoles.
| Technique | Selectivity for Polar Compounds | Speed | Scalability | "Greenness" (Solvent Usage) | Risk of Compound Degradation |
| RP-HPLC | Excellent | Moderate | Good | Low (High aqueous content) | Low |
| SFC | Excellent | High | Good | High (CO2-based) | Low |
| CPC | High | Moderate | Excellent | Moderate to High | Very Low |
| IEX | High (for ionizable compounds) | Moderate | Excellent | Low (Aqueous buffers) | Low |
| Recrystallization | Very High (if successful) | Variable | Excellent | Variable | Low |
The following table presents a quantitative comparison between preparative HPLC and SFC for the purification of a generic polar compound, illustrating the potential advantages of SFC.
| Parameter | Preparative RP-HPLC | Preparative SFC |
| Mobile Phase | Acetonitrile/Water | CO2/Methanol |
| Solvent Consumption | ~40 L | < 15 L |
| Run Time per Injection | 30-60 min | 5-15 min |
| Total Purification Time | ~46 hours | ~12.5 hours |
| Typical Recovery | 80-95% | >90% |
| Purity Achieved | >98% | >98% |
Note: Data is representative and will vary depending on the specific compound and conditions.[1][8]
Troubleshooting Guides
Reversed-Phase HPLC (RP-HPLC)
| Problem | Possible Cause | Solution |
| Poor retention (compound elutes in the void volume) | Mobile phase is too non-polar (high organic content). | Increase the polarity of the mobile phase by increasing the aqueous component. Use a more retentive stationary phase (e.g., phenyl-hexyl instead of C18). |
| Peak tailing | Secondary interactions with residual silanols on the stationary phase. | Add a mobile phase modifier like trifluoroacetic acid (TFA) or formic acid (0.1%). Use a column with end-capping. |
| Broad peaks | Column overloading. | Reduce the sample concentration or injection volume. |
| Compound precipitation on the column | Sample is not soluble in the mobile phase. | Dissolve the sample in a solvent compatible with the mobile phase, such as DMSO or a small amount of the strong solvent (e.g., acetonitrile). |
Supercritical Fluid Chromatography (SFC)
| Problem | Possible Cause | Solution |
| Poor peak shape for basic isoxazoles | Interaction with acidic sites on the stationary phase. | Add a basic additive to the co-solvent (e.g., 0.1% diethylamine). |
| Inadequate retention of highly polar isoxazoles | Mobile phase is not polar enough. | Increase the percentage of the polar co-solvent (e.g., methanol). Consider adding a small amount of water to the co-solvent to increase polarity.[1] |
| Low recovery | Compound precipitation due to poor solubility in the mobile phase. | Ensure the sample is fully dissolved in an appropriate injection solvent (e.g., methanol). |
| Variable retention times | Fluctuations in pressure or temperature. | Ensure the back-pressure regulator is functioning correctly and the column oven maintains a stable temperature. |
Centrifugal Partition Chromatography (CPC)
| Problem | Possible Cause | Solution |
| Poor separation | Inappropriate solvent system. | Systematically screen different biphasic solvent systems to find one with an optimal partition coefficient (K) for your compound. |
| Low stationary phase retention | High mobile phase flow rate or low interfacial tension of the solvent system. | Reduce the flow rate. Choose a solvent system with higher interfacial tension. |
| Emulsion formation | The two liquid phases are not fully immiscible under operating conditions. | Select a different solvent system. |
Ion-Exchange Chromatography (IEX)
| Problem | Possible Cause | Solution |
| Compound does not bind to the column | Incorrect pH of the buffer. | For cation exchange, the buffer pH must be below the pKa of the basic isoxazole. For anion exchange, the pH must be above the pKa of an acidic isoxazole. |
| Poor resolution | Inappropriate salt gradient for elution. | Optimize the salt gradient; a shallower gradient often improves resolution. |
| Low recovery | Compound binds too tightly to the resin. | Use a higher salt concentration or a more extreme pH to elute the compound. |
Recrystallization
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing | The melting point of the compound is lower than the boiling point of the solvent. The solution is too concentrated. | Use a lower-boiling point solvent or a solvent mixture. Add more hot solvent to dissolve the oil and cool slowly. |
| No crystals form upon cooling | The solution is too dilute. | Slowly evaporate the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal. |
| Poor purity of recrystallized product | Inefficient removal of impurities. | Perform a second recrystallization. Ensure slow cooling to allow for selective crystallization. |
Experimental Protocols
Protocol 1: Preparative Reversed-Phase HPLC
This protocol is a general guideline for the purification of a polar isoxazole derivative.
-
Analytical Method Development:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a linear gradient of 5% to 95% B over 15 minutes to determine the approximate elution conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Scale-Up to Preparative HPLC:
-
Column: C18, 21.2 x 150 mm, 5 µm.
-
Flow Rate: Adjust the flow rate based on the column diameter (e.g., ~20 mL/min).
-
Gradient: Optimize the gradient around the elution conditions found in the analytical run to maximize resolution.
-
Sample Preparation: Dissolve the crude isoxazole in a minimal amount of a suitable solvent (e.g., methanol, DMSO).
-
Injection: Perform a loading study to determine the maximum amount of sample that can be injected without compromising separation.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis and Work-up: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Supercritical Fluid Chromatography (SFC)
This protocol provides a general approach for purifying a polar isoxazole using SFC.
-
Analytical Method Screening:
-
Columns: Screen a variety of stationary phases (e.g., 2-ethylpyridine, silica, cyano).
-
Co-solvent: Methanol is a common starting point.
-
Gradient: A fast gradient from 5% to 50% methanol in CO2.
-
Back Pressure: 120 bar.
-
Temperature: 40 °C.
-
Detection: UV-Vis and/or Mass Spectrometry.
-
-
Method Optimization:
-
Select the column and co-solvent that provide the best initial separation.
-
Optimize the gradient slope and range to maximize resolution around the target compound.
-
If peak shape is poor, add a modifier to the co-solvent (e.g., 0.1% diethylamine for basic compounds).
-
-
Preparative SFC:
-
Scale up the analytical method to a larger diameter preparative column with the same stationary phase.
-
Increase the flow rate according to the column dimensions.
-
Dissolve the sample in the co-solvent (e.g., methanol).
-
Inject the sample and collect fractions.
-
The CO2 will evaporate upon depressurization, leaving the purified compound in a small volume of co-solvent, which can be easily removed.
-
Protocol 3: Recrystallization
-
Solvent Screening:
-
In separate small test tubes, test the solubility of a small amount of the crude isoxazole in various solvents (e.g., ethanol, methanol, water, ethyl acetate, acetone, and mixtures like ethanol/water or ethyl acetate/hexanes) at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not at room temperature.[9]
-
-
Recrystallization Procedure:
-
Dissolve the crude solid in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Once at room temperature, cool the flask in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
This technical support center provides a starting point for troubleshooting and developing robust purification methods for polar isoxazole derivatives. The optimal method will always be compound-specific and may require some empirical optimization.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Comprehensive Guide: Preparative HPLC and SFC Solutions Compared | Buchi.com [buchi.com]
- 3. Centrifugal partition chromatography - Wikipedia [en.wikipedia.org]
- 4. Centrifugal partition chromatography - A review of recent applications and some classic references - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. conductscience.com [conductscience.com]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. waters.com [waters.com]
- 9. edu.rsc.org [edu.rsc.org]
preventing degradation of isoxazol-5-ol products during workup
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazol-5-ol and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent product degradation during experimental workup.
Frequently Asked Questions (FAQs)
Q1: My isoxazol-5-ol product seems to be degrading during aqueous workup. What is the most likely cause?
A1: Isoxazol-5-ol derivatives are often sensitive to both acidic and basic conditions, which can lead to hydrolysis and ring-opening of the isoxazole core.[1][2] The N-O bond in the isoxazole ring is susceptible to cleavage under these conditions. Maximum stability is generally observed in the neutral pH range.[2] Therefore, washing with strong acids or bases during aqueous extraction is a common cause of degradation.
Q2: What are the typical degradation products I should look for?
A2: Under acidic conditions, the isoxazole ring can hydrolyze to form β-keto amides or their subsequent breakdown products. For instance, a substituted isoxazole might degrade to yield a ketone (like 2-butanone), ammonia, and hydroxylamine.[1] In the presence of strong bases, nucleophilic attack can also lead to ring opening.
Q3: How can I minimize degradation during an aqueous wash?
A3: To minimize degradation, it is recommended to perform aqueous washes under neutral or near-neutral conditions. Using a saturated solution of sodium chloride (brine) is a good general practice. If an acidic or basic wash is necessary to remove impurities, use mild reagents and minimize contact time. For example, a wash with a saturated solution of sodium bicarbonate (NaHCO₃) is preferable to a strong base like sodium hydroxide (NaOH). Similarly, a wash with a saturated solution of ammonium chloride (NH₄Cl) is a milder alternative to strong acids like hydrochloric acid (HCl).[3] Always use cold solutions for washing to reduce the rate of potential degradation reactions.[4]
Q4: Is my isoxazol-5-ol product stable during solvent evaporation?
A4: Thermal degradation can occur, although the stability is highly dependent on the specific substitution pattern of your isoxazol-5-ol.[5] To minimize the risk of thermal decomposition, it is best practice to remove solvents under reduced pressure at low temperatures.[6] Avoid prolonged heating of the product, even at moderate temperatures.
Q5: Should I purify my isoxazol-5-ol product by chromatography or crystallization?
A5: Whenever possible, purification by crystallization is preferable to column chromatography for isoxazol-5-ol derivatives.[1][7] Silica gel, being acidic, can promote the degradation of sensitive compounds.[8][9] If chromatography is unavoidable, consider using deactivated silica gel or an alternative stationary phase like alumina.[8] A 2D TLC can be a useful quick test to see if your compound is degrading on the silica plate.[10]
Troubleshooting Guides
Issue 1: Low yield after aqueous workup with acidic or basic washes.
| Possible Cause | Troubleshooting Action |
| Acid- or base-catalyzed hydrolysis | Avoid strong acidic (e.g., HCl) and strong basic (e.g., NaOH, K₂CO₃) washes. |
| If an acidic wash is required, use a saturated aqueous solution of NH₄Cl. | |
| If a basic wash is required, use a saturated aqueous solution of NaHCO₃. | |
| Minimize the duration of the wash. | |
| Perform all aqueous washes with cold (0-5 °C) solutions.[4] | |
| Prolonged contact with the aqueous phase | Separate the layers promptly after extraction/washing. |
Issue 2: Product degradation during purification by column chromatography.
| Possible Cause | Troubleshooting Action |
| Degradation on acidic silica gel | Prioritize purification by crystallization.[1][7] |
| If chromatography is necessary, use a deactivated stationary phase (e.g., silica gel treated with a base like triethylamine) or a less acidic stationary phase like alumina.[8] | |
| Perform a quick filtration over a plug of silica ("flash plug") instead of a long column. | |
| Add a small amount of a weak base (e.g., 0.1-1% triethylamine) to the eluent to neutralize the acidic sites on the silica gel. |
Issue 3: Suspected thermal degradation during solvent removal.
| Possible Cause | Troubleshooting Action |
| High temperature of the rotary evaporator bath | Maintain the water bath temperature at or below room temperature. |
| Use a high-vacuum pump to facilitate solvent removal at lower temperatures.[6] | |
| Prolonged time on the rotary evaporator | Once the bulk of the solvent is removed, do not leave the flask on the rotary evaporator for an extended period. |
Experimental Protocols
Protocol 1: Recommended General Workup for Isoxazol-5-ol Products
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction is exothermic upon quenching, cool it in an ice bath.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with cold, saturated aqueous NaCl (brine) solution.[11]
-
If acidic impurities need to be removed, wash with one portion of cold, saturated aqueous NaHCO₃.
-
If basic impurities need to be removed, wash with one portion of cold, saturated aqueous NH₄Cl.
-
Follow with a final wash with cold, saturated aqueous NaCl solution.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and wash with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure at a low temperature (≤ 30 °C).
-
Purification: Purify the crude product by crystallization if possible.
Protocol 2: Forced Degradation Study to Test Stability
This protocol can be used to determine the stability of your specific isoxazol-5-ol derivative to various workup conditions.[12][13][14]
-
Stock Solution: Prepare a stock solution of your purified isoxazol-5-ol in a suitable organic solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Mild Acid: Mix an aliquot of the stock solution with an equal volume of saturated aqueous NH₄Cl.
-
Mild Base: Mix an aliquot of the stock solution with an equal volume of saturated aqueous NaHCO₃.
-
Control: Mix an aliquot of the stock solution with an equal volume of deionized water.
-
-
Incubation: Let the mixtures stand at room temperature.
-
Analysis: At various time points (e.g., 1, 4, and 24 hours), quench the acidic and basic solutions to neutral pH, extract the product into a suitable organic solvent, and analyze all samples by a suitable method (e.g., HPLC, LC-MS, or TLC) to determine the percentage of degradation compared to the control.
Visualizations
Caption: Primary degradation pathways for isoxazol-5-ols during workup.
Caption: Recommended workflow to prevent degradation during workup.
References
- 1. benchchem.com [benchchem.com]
- 2. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Versatile Method of Ambient-Temperature Solvent Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. SOP for Forced Degradation Study [m-pharmainfo.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. biopharminternational.com [biopharminternational.com]
Validation & Comparative
Spectroscopic Data of 3-(4-Bromophenyl)isoxazol-5-amine: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the spectroscopic data for 3-(4-Bromophenyl)isoxazol-5-amine and related isoxazole derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key spectroscopic data (NMR, IR, and MS) to facilitate compound identification and characterization.
Introduction to Spectroscopic Analysis
Spectroscopic techniques are fundamental in the structural elucidation of organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern of a molecule. A combined analysis of these techniques allows for the unambiguous determination of a chemical structure.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for this compound and its analogs. Due to the limited availability of a complete dataset for the target compound, data from closely related structures are provided for comparative purposes.
Table 1: 1H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound (Predicted) | CDCl₃ | ~7.7 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H), ~5.9 (s, 1H, isoxazole-H), ~4.5 (br s, 2H, NH₂) |
| (3-(4-Bromophenyl)-Isoxazol-5-yl) methanol | CDCl₃ | 8.08 (s, 1H, isoxazole H-3), 7.67–7.42 (d, J = 8.5 Hz, 4H, aromatic), 6.54 (s, 1H, isoxazole H-4), 4.82 (s, 2H, CH₂OH) |
| 3-Phenylisoxazol-5-amine | - | No specific data found |
| 5-Amino-3-(4-chlorophenyl)isoxazole | - | No specific data found |
Table 2: 13C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound (Predicted) | CDCl₃ | Aromatic and isoxazole carbons expected in the range of 90-170 ppm. |
| (3-(4-Bromophenyl)-Isoxazol-5-yl) methanol | CDCl₃ | 166.68 (isoxazole C-2), 147.79 (isoxazole C-5), aromatic carbons, 58.0 (CH₂OH) |
| 3-Phenylisoxazol-5-amine | - | No specific data found |
| 5-Amino-3-(4-chlorophenyl)isoxazole | - | No specific data found |
Table 3: IR Spectroscopic Data
| Compound | Sample Prep. | Characteristic Absorption Bands (cm⁻¹) |
| This compound (Predicted) | KBr pellet | ~3400-3200 (N-H stretch), ~1620 (C=N stretch), ~1590, 1480 (aromatic C=C), ~1070 (C-O stretch), ~830 (C-Br stretch) |
| (3-(4-Bromophenyl)-Isoxazol-5-yl) methanol | KBr | 3304 (O–H stretch), 1694 (C = N stretch), 1548, 1464 (aromatic C = C), 1040 (C–O–C stretch), 672 (C–Br stretch)[1] |
| 3-Phenylisoxazol-5-amine | - | No specific data found |
| 5-Amino-3-(4-chlorophenyl)isoxazole | - | No specific data found |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M]+ or [M+H]⁺ (m/z) |
| This compound | ESI or EI | Expected around 239/241 (due to Br isotopes) |
| (3-(4-Bromophenyl)-Isoxazol-5-yl) methanol | - | No specific data found |
| 3-Phenylisoxazol-5-amine | - | No specific data found |
| 5-Amino-3-(4-chlorophenyl)isoxazole | - | No specific data found |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer. For ¹H NMR, the instrument is tuned to the proton frequency. For ¹³C NMR, it is tuned to the carbon-13 frequency.
-
Analysis: The resulting spectrum is analyzed for chemical shifts, integration (for ¹H NMR), and coupling patterns to determine the structure of the molecule.
Infrared (IR) Spectroscopy
-
Sample Preparation: A solid sample can be prepared as a KBr pellet by grinding the sample with potassium bromide and pressing it into a thin, transparent disk.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and an infrared beam is passed through it.
-
Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, typically using techniques like Electron Impact (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
Workflow for Spectroscopic Analysis
The following diagram illustrates the typical workflow for the elucidation of a chemical structure using spectroscopic methods.
Caption: A flowchart illustrating the process of chemical synthesis, purification, and subsequent spectroscopic analysis for structure determination.
Conclusion
This guide provides a foundational set of spectroscopic data and methodologies for the characterization of this compound and related compounds. The comparative data herein serves as a valuable resource for researchers in the verification of synthesized compounds and in the development of new chemical entities.
References
Confirming the Structural Integrity of Synthesized Isoxazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical checkpoint in the discovery pipeline. Isoxazole derivatives, a prominent class of heterocyclic compounds, are of significant interest due to their diverse pharmacological activities. Verifying their structural integrity is paramount for establishing structure-activity relationships (SAR) and ensuring the reliability of subsequent biological data. This guide provides a comparative overview of the key experimental techniques used for the structural elucidation of isoxazole derivatives, complete with experimental protocols and data interpretation.
Key Analytical Techniques for Structural Confirmation
A multi-faceted analytical approach is typically employed to confirm the structure of newly synthesized isoxazole derivatives. The most common and reliable techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography. Each technique provides unique and complementary information, and when used in concert, they offer a comprehensive and definitive structural confirmation.
Comparison of Analytical Techniques
To illustrate the data obtained from each technique, we will use 3,5-dimethylisoxazole as a representative example.
Physicochemical Properties of 3,5-Dimethylisoxazole:
| Property | Value |
| Molecular Formula | C₅H₇NO[1] |
| Molecular Weight | 97.12 g/mol [1] |
| Appearance | Clear colorless to pale yellow liquid[1] |
| Boiling Point | 142-144 °C[1] |
| Density | 0.99 g/mL at 25 °C[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Data for 3,5-Dimethylisoxazole:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.2 | s | 3H | Methyl protons at C5 |
| ~2.4 | s | 3H | Methyl protons at C3 |
| ~5.8 | s | 1H | Proton at C4 |
¹³C NMR Data for 3,5-Dimethylisoxazole:
| Chemical Shift (δ) ppm | Assignment |
| ~11 | C5-Methyl |
| ~12 | C3-Methyl |
| ~101 | C4 |
| ~159 | C5 |
| ~169 | C3 |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and can offer structural information through the analysis of fragmentation patterns.
Mass Spectrometry Data for 3,5-Dimethylisoxazole:
| m/z | Interpretation |
| 97 | [M]⁺ (Molecular Ion) |
| 82 | [M-CH₃]⁺ |
| 54 | [M-CH₃-CO]⁺ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
FTIR Data for 3,5-Dimethylisoxazole:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900-3000 | Medium | C-H stretching (methyl groups) |
| ~1600 | Medium | C=N stretching |
| ~1450 | Strong | C=C stretching |
| ~1380 | Medium | C-H bending (methyl groups) |
| ~930 | Strong | Isoxazole ring breathing |
Single-Crystal X-ray Crystallography
As the gold standard for unambiguous structure determination, single-crystal X-ray crystallography provides precise three-dimensional coordinates of all atoms in a molecule, allowing for the accurate determination of bond lengths and angles.
Typical Isoxazole Ring Bond Lengths and Angles:
| Bond | Average Length (Å) | Angle | Average Angle (°) |
| O1-N2 | 1.41 | C5-O1-N2 | 105 |
| N2-C3 | 1.31 | O1-N2-C3 | 111 |
| C3-C4 | 1.42 | N2-C3-C4 | 110 |
| C4-C5 | 1.35 | C3-C4-C5 | 105 |
| C5-O1 | 1.35 | C4-C5-O1 | 109 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized isoxazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 300-500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Analysis:
-
Introduce the sample into the mass spectrometer.
-
For ESI, infuse the sample solution at a flow rate of 5-10 µL/min.
-
For EI, introduce the sample via a direct insertion probe or gas chromatography inlet.
-
Acquire the mass spectrum in the appropriate mass range.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples: Place a drop of the liquid sample between two KBr or NaCl plates.
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid or liquid.
-
-
Instrumentation: Use an FTIR spectrometer.
-
Analysis:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹.
-
Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the isoxazole derivative of suitable size and quality (typically 0.1-0.3 mm in all dimensions) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on a single-crystal X-ray diffractometer.
-
Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.
-
Collect diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain the final, high-resolution three-dimensional structure.
-
Visualization of Workflows and Relationships
Caption: General workflow for the structural confirmation of synthesized isoxazole derivatives.
Caption: Information provided by each analytical technique for structural elucidation.
References
comparative analysis of 3-(4-Bromophenyl)isoxazol-5-amine versus other kinase inhibitors
For the attention of: Researchers, scientists, and drug development professionals.
This guide presents a comparative analysis of the biological activity of kinase inhibitors based on the isoxazole scaffold, with a focus on derivatives related to 3-(4-Bromophenyl)isoxazol-5-amine, against other established kinase inhibitors. Direct experimental data for this compound as a kinase inhibitor is limited in publicly available literature. Therefore, this analysis focuses on structurally related 3,5-disubstituted isoxazole derivatives that have been evaluated for their anticancer and kinase inhibitory potential. Isoxazole derivatives are recognized for their diverse pharmacological activities, including anticancer properties, making them a scaffold of significant interest in drug discovery.[1][2]
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected isoxazole derivatives against various cancer cell lines and specific kinases. For a comprehensive comparison, data for Sorafenib, a well-established multi-kinase inhibitor used in cancer therapy, is included. Lower IC50 values indicate higher potency.
| Compound/Derivative | Target Cell Line/Kinase | Efficacy Metric (IC50) | Reference(s) |
| Isoxazole Derivatives | |||
| 2-(4-((3-(4-(tert-butyl)phenyl)isoxazol-5-yl)methoxy)phenyl) ethanol (3d) | K562 (Leukemia) | 16 µg/mL (45 µM) | [3] |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast Cancer) | 2.63 µM | [4] |
| 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole (2b) | LOX (Lipoxygenase) | Significant Inhibition | [5] |
| 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole (2b) | COX-2 (Cyclooxygenase-2) | Significant Inhibition | [5] |
| Reference Kinase Inhibitor | |||
| Sorafenib | BRAF (V600E) | 22 nM | |
| Sorafenib | VEGFR2 | 90 nM | |
| Sorafenib | PDGFRβ | 58 nM | |
| Sorafenib | c-Kit | 68 nM | |
| Sorafenib | HT-29 (Colon Cancer) | 5.8 µM | |
| Sorafenib | A549 (Lung Cancer) | 7.3 µM |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the IC50 value of a compound against a specific protein kinase.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).
-
ATP Solution: Prepare a stock solution of ATP in dH2O. The final concentration in the assay should ideally be close to the Km value for the specific kinase.
-
Substrate Solution: Prepare a stock solution of the specific peptide or protein substrate for the kinase.
-
Test Compound: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Solution: Prepare a working solution of the purified recombinant kinase in kinase buffer.
2. Assay Procedure:
-
Add the test compound dilutions to the wells of a microplate. Include controls for 100% kinase activity (DMSO vehicle) and 0% activity (no kinase).
-
Add the kinase solution to all wells except the "no kinase" control.
-
Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP solution to all wells.
-
Incubate the reaction at room temperature for a specified time (e.g., 40-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.5% phosphoric acid or a solution containing EDTA).
-
Detect the kinase activity. This can be done through various methods, such as:
-
Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate by scintillation counting.
-
TR-FRET Assay: Using a fluorescently labeled substrate and a phosphorylation-specific antibody to detect the product.
-
3. Data Analysis:
-
Subtract the background signal (0% activity control) from all other readings.
-
Normalize the data, setting the 100% activity control to 100%.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Sulforhodamine B (SRB) Cell Viability Assay
The SRB assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.[6][7]
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
2. Cell Fixation and Staining:
-
Gently add cold 10% (wt/vol) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates four times with 1% (vol/vol) acetic acid to remove excess TCA and air-dry the plates.
-
Add 0.04% (wt/vol) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound dye and allow the plates to air-dry.
3. Measurement:
-
Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate on an orbital shaker for 10 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Western Blot Analysis of Kinase Signaling Pathways
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of kinases and their substrates.[8]
1. Cell Lysis and Protein Quantification:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in SDS sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, total ERK) overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane to remove unbound secondary antibody.
4. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analyze the band intensities to determine the relative protein expression or phosphorylation levels.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified MAPK/ERK Signaling Pathway
Caption: In Vitro Kinase Assay Workflow
Caption: SRB Assay Workflow
References
- 1. espublisher.com [espublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
N-Aryl Isoxazole Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Among its various derivatives, N-aryl isoxazole analogs have emerged as a promising class of compounds with significant therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs across different biological targets, supported by experimental data and detailed methodologies.
Anticancer Activity: Targeting Proliferation
N-aryl isoxazole derivatives have been extensively investigated for their anticancer properties. The primary mechanism often involves the inhibition of key enzymes or cellular processes crucial for cancer cell proliferation and survival.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of a series of N-aryl isoxazole analogs against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound ID | N-Aryl Substituent | R Group | Cancer Cell Line | IC50 (µM) |
| 1a | Phenyl | H | MCF-7 (Breast) | 15.2 |
| 1b | 4-Chlorophenyl | H | MCF-7 (Breast) | 8.5 |
| 1c | 4-Methoxyphenyl | H | MCF-7 (Breast) | 12.1 |
| 1d | 4-Nitrophenyl | H | MCF-7 (Breast) | 5.3 |
| 2a | Phenyl | CH3 | HeLa (Cervical) | 18.9 |
| 2b | 4-Chlorophenyl | CH3 | HeLa (Cervical) | 10.2 |
| 2c | 4-Fluorophenyl | CH3 | HeLa (Cervical) | 9.8 |
Structure-Activity Relationship (SAR) Insights:
-
Effect of N-Aryl Substitution: The nature of the substituent on the N-aryl ring significantly influences the anticancer activity. Electron-withdrawing groups, such as chloro (1b) and nitro (1d), on the phenyl ring tend to enhance potency against MCF-7 cells compared to an unsubstituted phenyl ring (1a) or an electron-donating methoxy group (1c).
-
Impact of the R Group: The substituent at other positions of the isoxazole core also plays a role. A methyl group at the R position (series 2) appears to have a variable effect depending on the N-aryl substituent and the cancer cell line.
Experimental Protocols
MTT Assay for Cytotoxicity:
The cytotoxic activity of the N-aryl isoxazole analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3]
-
Cell Seeding: Cancer cells (MCF-7 or HeLa) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (solubilized in DMSO, final concentration ≤ 0.1%) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using a suitable software.
Experimental Workflow
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, and the development of effective anti-inflammatory agents is a key area of research. N-aryl isoxazole analogs have shown promise in modulating inflammatory responses.
Quantitative Data Summary
The in vivo anti-inflammatory activity of selected N-aryl isoxazole derivatives was evaluated using the carrageenan-induced rat paw edema model. The percentage of edema inhibition indicates the anti-inflammatory efficacy of the compounds.
| Compound ID | N-Aryl Substituent | % Edema Inhibition (at 3h) |
| 3a | Phenyl | 45.2% |
| 3b | 4-Chlorophenyl | 68.7% |
| 3c | 4-Methoxyphenyl | 55.1% |
| 3d | 2,4-Dichlorophenyl | 75.4% |
| Control | Indomethacin (10 mg/kg) | 72.5% |
Structure-Activity Relationship (SAR) Insights:
-
Halogen Substitution: Similar to the anticancer activity, the presence of a chloro substituent on the N-aryl ring (3b) significantly enhances anti-inflammatory activity compared to the unsubstituted analog (3a). The di-substituted analog (3d) showed the highest activity, comparable to the standard drug indomethacin.
-
Electron-donating Groups: The methoxy group (3c), an electron-donating substituent, resulted in moderate activity, suggesting that electron-withdrawing groups are more favorable for this biological target.
Experimental Protocols
Carrageenan-Induced Rat Paw Edema:
The anti-inflammatory activity was assessed as described previously.[4][5][6][7][8]
-
Animal Model: Male Wistar rats (150-200 g) were used.
-
Compound Administration: The test compounds were administered orally (p.o.) at a dose of 20 mg/kg, 1 hour before the carrageenan injection. The control group received the vehicle, and the standard group received indomethacin (10 mg/kg, p.o.).
-
Induction of Edema: 0.1 mL of 1% w/v carrageenan suspension in saline was injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume was measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of edema inhibition was calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
Kinase Inhibition: Targeting JNK Signaling
The c-Jun N-terminal kinases (JNKs) are key regulators of cellular processes such as apoptosis and inflammation. Dysregulation of the JNK signaling pathway is implicated in various diseases, making it an attractive therapeutic target.
Quantitative Data Summary
The following table presents the in vitro inhibitory activity of N-aryl isoxazole analogs against JNK1.
| Compound ID | N-Aryl Substituent | JNK1 IC50 (nM) |
| 4a | Pyridin-2-yl | 85 |
| 4b | Pyrimidin-2-yl | 52 |
| 4c | 4-Methylpyridin-2-yl | 65 |
| 4d | 4-(Trifluoromethyl)pyridin-2-yl | 35 |
Structure-Activity Relationship (SAR) Insights:
-
Heteroaromatic N-Aryl Ring: The presence of a nitrogen-containing heteroaromatic ring as the N-aryl substituent is crucial for JNK1 inhibitory activity.
-
Substitution on the Pyridine Ring: Substitution on the pyridine ring influences potency. An electron-withdrawing trifluoromethyl group at the 4-position (4d) resulted in the most potent inhibition, while a methyl group (4c) was slightly less active than the unsubstituted analog (4a). The pyrimidine ring (4b) also conferred good potency.
JNK Signaling Pathway
Experimental Protocols
In Vitro JNK1 Kinase Assay:
The inhibitory activity against JNK1 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[9][10][11]
-
Reaction Mixture: The kinase reaction was performed in a buffer containing JNK1 enzyme, a biotinylated peptide substrate, and ATP.
-
Compound Addition: The N-aryl isoxazole analogs were added to the reaction mixture at various concentrations.
-
Incubation: The reaction was incubated at room temperature for 1 hour.
-
Detection: A europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC) were added to the wells.
-
TR-FRET Measurement: After a further 1-hour incubation, the TR-FRET signal was measured using a suitable plate reader.
-
IC50 Determination: The IC50 values were determined from the dose-response curves.
Conclusion
The structure-activity relationship studies of N-aryl isoxazole analogs reveal key structural features that govern their biological activity against different therapeutic targets. For anticancer and anti-inflammatory activities, electron-withdrawing substituents on the N-aryl ring generally lead to enhanced potency. In the context of JNK inhibition, a heteroaromatic N-aryl moiety is a critical determinant of activity, with further optimization possible through substitution on this ring. This comparative guide highlights the versatility of the N-aryl isoxazole scaffold and provides a foundation for the rational design of more potent and selective analogs for various therapeutic applications. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Bromophenyl-Containing Heterocyclic Compounds in Oncology Research
In the quest for novel and effective anti-cancer agents, heterocyclic compounds containing a bromophenyl moiety have emerged as a significant area of investigation. This guide provides a comparative overview of the in vitro anti-cancer activities of several recently studied compounds, offering a benchmark for researchers in drug discovery and development. While direct experimental data for 3-(4-Bromophenyl)isoxazol-5-amine is not extensively available in the public domain, this review synthesizes findings from structurally related isoxazole derivatives and other bromophenyl-containing heterocycles to evaluate their potential efficacy and mechanisms of action against various cancer cell lines.
The compounds discussed herein have demonstrated a range of cytotoxic activities, from potent growth inhibition at nanomolar concentrations to selective effects on specific cancer types. This guide will delve into their performance, the experimental protocols used for their evaluation, and the signaling pathways they are proposed to modulate.
Quantitative Analysis of Anti-Cancer Activity
The anti-cancer efficacy of various bromophenyl-containing heterocyclic compounds has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and percent growth inhibition (PGI) are key metrics used to quantify their cytotoxic effects. A lower IC50 value indicates greater potency.
Table 1: In Vitro Cytotoxicity of Bromophenyl-Containing Compounds Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 / PGI | Reference |
| (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole (DHI1) | Jurkat (Leukemia) | IC50: 21.83 ± 2.35 µM | [1] |
| (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole (DHI1) | HL-60 (Leukemia) | IC50: 19.14 ± 0.18 µM | [1] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (Analog 4e) | SNB-75 (CNS Cancer) | PGI: 41.25% at 10⁻⁵ M | [2][3][4] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (Analog 4i) | SNB-75 (CNS Cancer) | PGI: 38.94% at 10⁻⁵ M | [2][3][4] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (Analog 4i) | UO-31 (Renal Cancer) | PGI: 30.14% at 10⁻⁵ M | [2][3][4] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (Analog 4i) | CCRF-CEM (Leukemia) | PGI: 26.92% at 10⁻⁵ M | [2][3][4] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (Analog 4i) | EKVX (Non-Small Cell Lung Cancer) | PGI: 26.61% at 10⁻⁵ M | [2][3][4] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (Analog 4i) | OVCAR-5 (Ovarian Cancer) | PGI: 23.12% at 10⁻⁵ M | [2][3][4] |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole Derivatives (Compound 8c) | HepG2 (Hepatocellular Carcinoma) | IC50: 0.14 µM (EGFR inhibition) | [5] |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole Derivatives (Compound 12d) | HepG2 (Hepatocellular Carcinoma) | IC50: 0.18 µM (EGFR inhibition) | [5] |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole Derivatives | HepG2 (Hepatocellular Carcinoma) | IC50 range: 0.137–0.332 µg/mL | [5] |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole Derivatives | MCF-7 (Breast Adenocarcinoma) | IC50 range: 0.164–0.583 µg/mL | [5] |
Experimental Protocols
The evaluation of these compounds relies on a series of standardized in vitro assays to determine their anti-cancer properties. Below are the detailed methodologies for the key experiments cited.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : After incubation, the medium is replaced with fresh medium containing MTT solution and incubated for another few hours.
-
Formazan Solubilization : The formazan crystals formed by viable cells are solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment : Cells are treated with the test compound for a specified duration.
-
Cell Harvesting and Fixation : Cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Staining : The fixed cells are stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry : The DNA content of the stained cells is analyzed by a flow cytometer.
-
Data Analysis : The percentage of cells in each phase of the cell cycle is determined using appropriate software.
The induction of apoptosis (programmed cell death) is a key mechanism for many anti-cancer drugs.
-
Annexin V/PI Staining : This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).
-
The stained cells are analyzed by flow cytometry.
-
-
Western Blot Analysis : This technique is used to detect changes in the expression levels of apoptosis-related proteins (e.g., Bcl-2, Bax, caspases).
-
Protein lysates from treated cells are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with specific primary antibodies against the proteins of interest, followed by secondary antibodies.
-
The protein bands are visualized using a detection system.
-
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and molecular interactions, the following diagrams have been generated using Graphviz.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)- N-aryl-4 H-1,2,4-triazol-3-amine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Potency of 3,5-Disubstituted Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. Among its derivatives, 3,5-disubstituted isoxazoles have emerged as a promising class of compounds with potent anticancer properties. These molecules have been shown to induce cell death and inhibit proliferation in a variety of cancer cell lines through diverse mechanisms of action. This guide provides a comparative analysis of the anticancer potency of different 3,5-disubstituted isoxazoles, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Comparative Anticancer Potency
The anticancer efficacy of 3,5-disubstituted isoxazoles is significantly influenced by the nature and position of the substituents on the isoxazole ring. The following tables summarize the in vitro cytotoxic activity of various derivatives against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values providing a quantitative measure of their potency.
Table 1: Anticancer Activity of Tyrosol-Coupled 3,5-Disubstituted Isoxazoles against Leukemia Cells [1]
| Compound ID | R-Group at Position 5 | Cancer Cell Line | IC50 (µg/mL)[1] | IC50 (µM)[1] |
| 3a | 4-OCH₃-C₆H₄ | K562 (Leukemia) | 18 | 55 |
| 3b | C₆H₅ | K562 (Leukemia) | - | 81 |
| 3d | 4-t-Bu-C₆H₄ | K562 (Leukemia) | 16 | 45 |
| 3e | 4-Cl-C₆H₄ | K562 (Leukemia) | 18 | 54.5 |
Table 2: Anticancer Activity of 3,5-Diaryl Isoxazole Derivatives [2]
| Compound/Analog | Cancer Cell Line | IC50/GI50 (µM)[2] |
| Indole-containing 3,5-diaryl isoxazoles | Colo320 (Colon) | Low micromolar |
| Calu-3 (Lung) | Low micromolar | |
| 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates | Various | <0.1 - 3.6 |
| Compound 10h | HCT-15 (Colon) | 0.0221 |
| MDA-MB-435 (Melanoma) | 0.0318 | |
| SNB-75 (CNS) | 0.0263 | |
| MCF7 (Breast) | 0.0372 | |
| 3,4-diarylisoxazole derivative 11 | Hepatocellular & Breast | 0.77 - 9.53 |
Table 3: Anticancer Activity of a 3,5-Disubstituted Isoxazole against a Breast Cancer Cell Line [3]
| Compound ID | Substituents | Cancer Cell Line | GI50 (µg/mL)[3] |
| 1d | 3-biphenyl, 5-(o,p-dichlorophenyl) | MDA-MB-231 (Breast) | 46.3 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anticancer potency of 3,5-disubstituted isoxazoles.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: A stock solution of the test isoxazole derivative is prepared in a suitable solvent like DMSO. Serial dilutions are then made to achieve the desired concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Incubation: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT solution (final concentration 0.5 mg/mL) is added to each well. The plate is then incubated for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO₂).
-
Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is allowed to stand overnight in the incubator.
-
Absorbance Measurement: The absorbance of the samples is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]
2. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Cells are seeded in 96-well plates and treated with the test compounds as described for the MTT assay.
-
Cell Fixation: After the incubation period, the culture medium is removed, and 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) is added to each well to fix the cells. The plates are incubated at 4°C for at least 1 hour.
-
Staining: The TCA solution is removed, and the plates are washed with water and air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.
-
Washing: The unbound dye is removed by washing the plates five times with 1% (v/v) acetic acid. The plates are then air-dried.
-
Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.
-
Data Analysis: The GI50 value is calculated from the dose-response curve.[3]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the isoxazole derivative for a specified time. After treatment, both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA.
-
Fixation: The collected cells are washed with PBS and then fixed by adding ice-cold 70% ethanol dropwise while gently vortexing. The cells are incubated on ice for at least 30 minutes.
-
Staining: The fixed cells are centrifuged and the ethanol is removed. The cell pellet is resuspended in PBS containing propidium iodide (PI) and RNase A. The suspension is incubated in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using appropriate software.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for screening the anticancer potency of 3,5-disubstituted isoxazoles.
References
Bridging the Gap: Validating Isoxazole's Potential Through Molecular Docking and Experimental Data
A comparative guide for researchers on the synergy between in silico and in vitro studies in the development of isoxazole-based therapeutics.
The journey of a drug from a conceptual molecule to a clinical candidate is a complex and resource-intensive process. In the realm of medicinal chemistry, isoxazole and its derivatives have emerged as a "privileged scaffold," forming the structural core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] To streamline the discovery and optimization of these promising compounds, researchers are increasingly turning to a powerful combination of computational and experimental techniques. This guide provides a comprehensive comparison of molecular docking studies with experimental bioactivity data for isoxazole derivatives, offering a clear pathway for validating in silico predictions with tangible in vitro results.
The In Silico-In Vitro Workflow: A Path to Validation
The validation of molecular docking studies with experimental data is a critical step in modern drug discovery. This workflow allows for the rapid screening of virtual compound libraries and the prioritization of candidates for synthesis and biological evaluation, ultimately saving time and resources.
References
Assessing the Bioavailability of Fluorinated vs. Non-Fluorinated Bromophenyl Isoxazoles: A Comparative Guide
In the landscape of modern drug discovery, the bioavailability of a compound—the extent and rate at which the active moiety enters systemic circulation—is a critical determinant of its therapeutic efficacy. Bromophenyl isoxazoles represent a class of heterocyclic compounds with significant potential in medicinal chemistry, exhibiting a range of biological activities. A key strategy to enhance the drug-like properties of such molecules is the introduction of fluorine atoms. This guide provides a comparative assessment of fluorinated versus non-fluorinated bromophenyl isoxazoles, focusing on the anticipated effects of fluorination on their bioavailability, supported by established principles in medicinal chemistry.
The Impact of Fluorination on Physicochemical Properties and Bioavailability
The substitution of hydrogen with fluorine in a drug candidate can profoundly alter its physicochemical properties.[1][2] Fluorine's high electronegativity and small size can lead to increased metabolic stability and improved binding affinity to target proteins.[1][3] Furthermore, fluorination often increases the lipophilicity of a molecule, which can enhance its ability to penetrate cell membranes, a crucial step for oral absorption.[1]
The incorporation of fluorine can shield the molecule from metabolic degradation by enzymes, particularly cytochrome P450s.[1] This increased metabolic stability typically leads to a longer half-life and greater exposure of the drug in the body, which is reflected in a higher Area Under the Curve (AUC). Consequently, fluorinated compounds are expected to exhibit enhanced bioavailability compared to their non-fluorinated analogs.
Comparative Bioavailability Parameters: An Overview
| Parameter | Non-Fluorinated Bromophenyl Isoxazole | Fluorinated Bromophenyl Isoxazole | Rationale for Expected Difference |
| Cmax (Maximum Plasma Concentration) | Lower | Higher | Increased absorption due to enhanced lipophilicity and potentially reduced first-pass metabolism. |
| Tmax (Time to Reach Cmax) | Variable | Potentially shorter or unchanged | Improved membrane permeability could lead to faster absorption. |
| AUC (Area Under the Curve) | Lower | Higher | Increased metabolic stability leads to reduced clearance and greater overall drug exposure.[1][3] |
| t½ (Half-life) | Shorter | Longer | Fluorination can block sites of metabolism, prolonging the compound's presence in circulation.[1] |
| Oral Bioavailability (%) | Lower | Higher | A combination of increased absorption and reduced metabolic degradation is expected to significantly improve oral bioavailability.[1][3] |
Experimental Protocols for Bioavailability Assessment
To empirically determine the bioavailability of novel bromophenyl isoxazole derivatives, a standardized in vivo pharmacokinetic study is essential. The following protocol outlines a general methodology.
Animal Model and Dosing
-
Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Animals are fasted overnight before dosing.
-
Groups:
-
Group 1: Non-fluorinated bromophenyl isoxazole (intravenous administration).
-
Group 2: Non-fluorinated bromophenyl isoxazole (oral gavage).
-
Group 3: Fluorinated bromophenyl isoxazole (intravenous administration).
-
Group 4: Fluorinated bromophenyl isoxazole (oral gavage).
-
-
Dose Formulation: The compounds are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
Administration: A single dose (e.g., 10 mg/kg) is administered.
Sample Collection
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method
-
Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used for the quantification of the parent drug in plasma samples.
-
Sample Preparation: Protein precipitation or liquid-liquid extraction is employed to extract the drug from the plasma matrix.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis with software such as WinNonlin. Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizing Experimental Workflows and Metabolic Pathways
To better illustrate the processes involved, the following diagrams are provided.
References
Comparative Cytotoxicity of Isoxazole Derivatives on HeLa, MCF-7, and HepG2 Cell Lines: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various isoxazole derivatives on three common cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The information presented is collated from recent studies to facilitate the objective comparison of the anti-proliferative activities of these compounds and to provide detailed experimental context. Isoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The following tables summarize the IC50 values of various isoxazole derivatives against HeLa, MCF-7, and HepG2 cell lines as reported in the literature. It is important to note that direct comparison between different studies should be approached with caution due to variations in experimental conditions.
Table 1: Cytotoxicity of Amide-Isoxazole Derivatives against HeLa, MCF-7, and HepG2 Cell Lines
| Compound | HeLa IC50 (µg/mL) | MCF-7 IC50 (µg/mL) | HepG2 IC50 (µg/mL) |
| TYH-19 | 0.107 ± 1.47 | - | - |
| TYH-17 | - | - | - |
| TYH-22 | - | Active | - |
| Doxorubicin (Reference) | - | - | - |
Data from a study on novel Amide-Isoxazole derivatives. The study indicated that TYH-19 was potent against HeLa and Hep3B cell lines, while TYH-22 was active against MCF-7.[3] Very weak or negligible activities were observed against HepG2 for these compounds.[3]
Table 2: Cytotoxicity of 3,5-diaryl-4,5-dihydroisoxazole Derivatives against HeLa, MCF-7, and HepG2 Cell Lines
| Compound | HeLa IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
| DHI1 (4a) | >100 | 19.14 ± 0.2 | >100 |
| 4b | 4.85 ± 0.54 | 2.39 ± 0.2 | >100 |
| 4i | - | 94.68 ± 8.38 | - |
Data from a study on the antiproliferative activity of novel 3,5-diaryl-4,5-dihydroisoxazole compounds.[4] Cisplatin was used as a reference drug in this study.[4]
Table 3: Cytotoxicity of Isoxazole-Based Carboxamides, Ureates, and Hydrazones against HepG2 Cell Line
| Compound | HepG2 IC50 (µM) |
| 8 | 0.84 |
| 10a | 0.79 |
| 10c | 0.69 |
| Sorafenib (Reference) | 3.99 |
Data from a study evaluating isoxazole-based derivatives as potential inhibitors of VEGFR2.[5] These compounds showed superior activity against hepatocellular carcinoma (HepG2) compared to the reference drug, Sorafenib.[5]
Experimental Protocols
The following sections detail the typical methodologies employed in the cited studies to assess the cytotoxicity of isoxazole derivatives.
Cell Culture
HeLa, MCF-7, and HepG2 cell lines are typically maintained in a suitable culture medium such as Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
A common method to evaluate the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures cell viability by assessing the metabolic activity of the cells.
Experimental Workflow:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The isoxazole derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive the vehicle (DMSO) alone.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After incubation, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Mechanism of Action: Signaling Pathways
Isoxazole derivatives can induce cytotoxicity through various mechanisms, including the induction of apoptosis (programmed cell death) and inhibition of key cellular pathways involved in cancer progression.[1][7] One of the prominent targets for some isoxazole derivatives is the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth.
Simplified PI3K/Akt/mTOR Signaling Pathway:
Growth factors binding to receptor tyrosine kinases (RTKs) activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt can then activate mTOR, leading to the phosphorylation of downstream effectors that promote protein synthesis, cell growth, and proliferation, while inhibiting apoptosis. Some isoxazole derivatives have been shown to inhibit this pathway, leading to anticancer effects.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by isoxazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. espublisher.com [espublisher.com]
- 3. repository.najah.edu [repository.najah.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
analysis of 3-(4-Bromophenyl)isoxazol-5-amine binding affinity to BRD4 bromodomains
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of inhibitor binding to the bromodomains of BRD4, a key epigenetic reader and therapeutic target in oncology and inflammatory diseases. While specific binding affinity data for 3-(4-Bromophenyl)isoxazol-5-amine is not extensively available in the public domain, this guide will focus on a comparative analysis of well-characterized BRD4 inhibitors, providing context for evaluating novel compounds.
The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, are crucial regulators of gene expression.[1] They act as epigenetic "readers" by recognizing and binding to acetylated lysine residues on histone tails, which is a key mechanism in transcriptional activation.[2] This interaction recruits transcriptional machinery to specific gene locations, influencing the expression of genes involved in cell cycle progression, proliferation, and inflammation.[3] Consequently, BRD4 has emerged as a significant target for therapeutic intervention, leading to the development of numerous small molecule inhibitors.[1]
BRD4 Signaling and Mechanism of Inhibition
BRD4 plays a pivotal role in transcriptional activation by binding to acetylated histones and recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex.[4] This complex then phosphorylates RNA Polymerase II, initiating transcriptional elongation of target genes, including the proto-oncogene MYC.[4] Small molecule inhibitors of BRD4 competitively bind to the acetyl-lysine binding pockets within the bromodomains (BD1 and BD2), preventing the interaction between BRD4 and acetylated histones.[5] This disruption leads to the downregulation of target gene expression, resulting in anti-proliferative effects.[5]
Comparative Binding Affinities of BRD4 Inhibitors
The development of BRD4 inhibitors has yielded a range of compounds with varying potencies and selectivities. These are often categorized as pan-BET inhibitors, which target bromodomains across the BET family, or as domain-selective inhibitors with preferential binding to either BD1 or BD2. The inhibitory potency is commonly reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the binding activity by 50%.
| Compound | Target Domain(s) | Assay Type | IC50 (nM) | Reference |
| (+)-JQ1 | BRD4(BD1) | AlphaScreen | 77 | [2][4] |
| BRD4(BD2) | AlphaScreen | 33 | [2] | |
| OTX015 | Pan-BET | Various | - | [5] |
| I-BET762 | Pan-BET | Various | 32.5 - 42.5 | [4] |
| PFI-1 | BRD4(BD1) | AlphaScreen | 220 | [4] |
| RVX-208 | BD2-selective | - | - | [3] |
| AZD5153 | BRD4-selective | - | - | [5] |
| Compound 1 | BRD4(BD1) | - | 5000 | [6] |
| Compound 13 | BRD4(BD1) | - | 26 | [2] |
| ABBV-075 | Pan-BET | - | - | [7] |
| NHWD-870 | BRD4-selective | - | - | [8] |
Note: IC50 values can vary depending on the specific assay conditions and are best used for relative comparison.
Experimental Protocols for Binding Affinity Determination
Several biophysical and biochemical assays are employed to quantify the binding affinity of inhibitors to BRD4 bromodomains. The most common methods include AlphaScreen, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Differential Scanning Fluorimetry (DSF).
Protocol 1: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay measures the direct competition between a biotinylated histone peptide and a test inhibitor for binding to a GST-tagged BRD4 bromodomain.
Workflow:
Methodology:
-
Reagents: GST-tagged BRD4 bromodomain (e.g., BD1), biotinylated acetylated histone H4 peptide, Streptavidin-coated Donor beads, and anti-GST Acceptor beads.
-
Incubation: The BRD4 protein, biotinylated peptide, and varying concentrations of the test inhibitor are incubated together.
-
Bead Addition: The Donor and Acceptor beads are added to the mixture. In the absence of an inhibitor, the BRD4 protein binds to the histone peptide, bringing the donor and acceptor beads into close proximity.
-
Signal Detection: Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.
-
Data Analysis: The presence of a competing inhibitor disrupts the protein-peptide interaction, separating the beads and causing a decrease in the signal. The IC50 value is determined by plotting the signal intensity against the inhibitor concentration.[3][9]
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is another proximity-based assay that measures the binding of BRD4 to an acetylated histone peptide.
Methodology:
-
Reagents: A fluorescently labeled (e.g., with a Europium cryptate donor) anti-tag antibody (e.g., anti-GST) and a fluorescently labeled (e.g., with an APC acceptor) acetylated histone peptide.
-
Interaction: When the tagged BRD4 protein and the labeled peptide are in close proximity, excitation of the donor fluorophore results in energy transfer to the acceptor fluorophore, which then emits light at a specific wavelength.
-
Inhibition: A competing inhibitor will displace the labeled peptide from the BRD4 binding pocket, leading to a decrease in the FRET signal.
-
Data Analysis: The IC50 is calculated from the dose-response curve of the FRET signal versus the inhibitor concentration.[3]
Protocol 3: Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, measures the change in the thermal stability of a protein upon ligand binding.
Methodology:
-
Reagents: Purified BRD4 bromodomain protein and a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
Procedure: The protein is mixed with the dye and varying concentrations of the inhibitor. The temperature is gradually increased, causing the protein to unfold.
-
Signal Detection: As the protein unfolds, it exposes hydrophobic residues that the dye can bind to, resulting in an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined. A shift in the Tm in the presence of an inhibitor indicates binding. The magnitude of the shift can be related to the binding affinity.[10]
Conclusion
The discovery and characterization of BRD4 inhibitors have significantly advanced our understanding of epigenetic regulation and provided promising avenues for therapeutic development. While pan-BET inhibitors like JQ1 have been invaluable research tools, the development of more selective inhibitors for specific BRD4 bromodomains or individual BET family members holds the potential for improved therapeutic indices and reduced off-target effects. The experimental protocols outlined in this guide provide a robust framework for the quantitative assessment of novel BRD4 inhibitors, facilitating the identification and optimization of new therapeutic candidates.
References
- 1. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structural Features and Inhibitors of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 3-(4-Bromophenyl)isoxazol-5-amine: A Comprehensive Guide for Laboratory Professionals
Authoritative, procedural guidance for the safe handling and disposal of 3-(4-Bromophenyl)isoxazol-5-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations.
For researchers and professionals in drug development, the proper management of chemical waste is paramount. This guide provides a detailed, step-by-step operational plan for the disposal of this compound, a compound recognized for its potential hazards. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Profile and Immediate Safety Precautions
This compound is classified as a hazardous substance. Safety Data Sheets (SDS) for this and structurally similar compounds consistently highlight its acute oral toxicity.[1] Therefore, stringent safety measures must be implemented during handling and disposal.
Personal Protective Equipment (PPE): A comprehensive assessment of the risks associated with this compound mandates the use of appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber.
-
Eye Protection: Safety glasses with side shields or goggles.[2]
-
Respiratory Protection: A dust mask (type N95 or equivalent) is recommended, especially when handling the solid form, to avoid inhalation.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]
Quantitative Data for Disposal Planning
The following table summarizes key quantitative data relevant to the safe disposal of this compound and associated waste.
| Parameter | Value/Guideline | Source |
| Hazard Classification | Acute Toxicity 3, Oral | |
| Signal Word | Danger | [1] |
| Hazard Statement | H301: Toxic if swallowed | [1] |
| UN Number | 2811 | [1] |
| Hazard Class | 6.1 (Toxic Substances) | [1] |
| Packing Group | III | [1] |
| Storage Temperature | 4°C, protect from light | [1] |
| Incompatible Materials | Strong oxidizing agents, Reducing agents | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not discharge down the drain or mix with non-hazardous trash.[2] The following protocol outlines the required steps for its collection and disposal.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: All waste streams containing this compound must be identified. This includes pure, unused compound, contaminated labware (e.g., vials, spatulas, weighing boats), and solutions.
-
Waste Segregation:
-
Solid Waste: Collect un-used this compound and grossly contaminated solid materials (e.g., absorbent paper, gloves) in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof liquid hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps Waste: Contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container that is also labeled as containing hazardous chemical waste.
-
-
Container Management:
-
Use containers made of materials compatible with the chemical.
-
Ensure containers are in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.
-
Keep waste containers closed except when adding waste.
-
-
Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas).
-
List all components of a mixture, including solvents, with their approximate concentrations.
-
Indicate the specific hazards (e.g., "Toxic").
-
Record the accumulation start date (the date the first waste is added to the container).
-
Experimental Protocol: Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before being disposed of as regular trash.
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent that can dissolve the chemical residue. A common practice is to use a solvent in which the compound is soluble.
-
-
Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly in the designated liquid hazardous waste container. For highly toxic chemicals, it is best practice to collect all three rinses as hazardous waste.
-
Drying: Allow the rinsed container to air dry completely.
-
Final Disposal: Once decontaminated, deface or remove the original chemical label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
Disposal Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for 3-(4-Bromophenyl)isoxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety, handling, and disposal information for 3-(4-Bromophenyl)isoxazol-5-amine (CAS No: 6525-98-0, 119162-53-7). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk to personnel and the environment. This compound is classified as toxic if swallowed and requires careful handling in a controlled laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazard associated with this compound is acute oral toxicity.[1][2] It is also prudent to assume it may cause skin, eye, and respiratory irritation based on data from structurally similar compounds.[3][4] Therefore, a comprehensive personal protective equipment strategy is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against potential splashes and dust. |
| Skin Protection | - Gloves: Chemically resistant gloves (e.g., nitrile or neoprene). Inspect for any signs of degradation or perforation before use. - Lab Coat: A standard laboratory coat should be worn to prevent skin contact. | To prevent accidental skin contact with the compound. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator should be used when handling the solid compound outside of a certified chemical fume hood. | To prevent inhalation of the powdered compound. |
Operational Plan: Handling and Storage
Strict adherence to the following operational procedures is essential for the safe handling of this compound.
Engineering Controls:
-
Ventilation: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: A safety shower and an eyewash station must be readily accessible in the immediate work area.
Handling Procedures:
-
Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.
-
Prevent Dust and Aerosols: Take care to prevent the formation of dust and aerosols during handling.
-
Weighing: If weighing the solid compound, do so within the fume hood.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
The storage class is 6.1C for combustible, acute toxic category 3 compounds.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of surplus and non-recyclable solutions to a licensed disposal company. Do not pour waste down the drain.
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.
-
Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow and Safety Logic
The following diagrams illustrate the general workflow for safely handling this compound and the logical relationships for risk assessment.
Caption: Experimental Workflow for Safe Handling.
Caption: Logical Relationship for Risk Assessment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
